18-Methyltetracosanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C46H84N7O17P3S |
|---|---|
Molekulargewicht |
1132.2 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 18-methyltetracosanethioate |
InChI |
InChI=1S/C46H84N7O17P3S/c1-5-6-7-20-23-34(2)24-21-18-16-14-12-10-8-9-11-13-15-17-19-22-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61) |
InChI-Schlüssel |
XIHMGYKJCWEVHA-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Biological Role of 18-Methyltetracosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hypothesized biological role of 18-Methyltetracosanoyl-CoA, a putative very-long-chain branched-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this document extrapolates from established principles of branched-chain and very-long-chain fatty acid metabolism. It covers the presumed biosynthetic pathway, activation, potential metabolic fates, and biological functions. Furthermore, this guide outlines hypothetical experimental protocols and data presentation frameworks to encourage and facilitate future research in this area.
Introduction
This compound is the activated form of 18-methyltetracosanoic acid, a saturated fatty acid with a 25-carbon backbone and a methyl group at the 18th position. As a very-long-chain fatty acyl-CoA (VLCFA-CoA), it is presumed to play a role in the synthesis of complex lipids and potentially in cellular signaling pathways. Branched-chain fatty acids (BCFAs) are known to be present in various organisms, from bacteria to mammals, where they are integral components of cell membranes and can influence membrane fluidity and other properties. This guide synthesizes current knowledge on related molecules to build a foundational understanding of this compound.
Hypothesized Biosynthesis of 18-Methyltetracosanoic Acid
The biosynthesis of branched-chain fatty acids typically begins with a primer derived from a branched-chain amino acid. For an anteiso fatty acid like 18-methyltetracosanoic acid (assuming the methyl group is on the antepenultimate carbon, which would make it 22-methyltetracosanoic acid), the likely precursor is isoleucine. The biosynthetic pathway would proceed as follows:
-
Primer Synthesis: Isoleucine is converted to α-keto-β-methylvaleric acid, which is then decarboxylated to form 2-methylbutyryl-CoA. This serves as the primer for fatty acid synthesis.
-
Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA. For a C25 fatty acid, this would involve multiple cycles of elongation.
Activation to this compound
For 18-methyltetracosanoic acid to be metabolically active, it must be converted to its coenzyme A thioester, this compound. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases, specifically the very-long-chain acyl-CoA synthetases (ACSVLs), which are part of the solute carrier family 27 (SLC27). These enzymes are typically located in the endoplasmic reticulum and peroxisomes.
The reaction proceeds in two steps:
-
The fatty acid reacts with ATP to form a fatty acyl-adenylate intermediate and pyrophosphate (PPi).
-
The sulfhydryl group of coenzyme A attacks the acyl-adenylate, forming the fatty acyl-CoA and releasing AMP.
Potential Metabolic Fates and Biological Roles
The metabolic fate of this compound is likely similar to that of other VLCFA-CoAs. Its large size and branched structure suggest several possibilities:
-
Incorporation into Complex Lipids: It may be a substrate for the synthesis of sphingolipids (like ceramides (B1148491) and sphingomyelin) and glycerophospholipids. The presence of a branched chain would influence the properties of the membranes into which these lipids are incorporated, such as fluidity and thickness.
-
Peroxisomal β-Oxidation: Very-long-chain fatty acids are primarily degraded in peroxisomes. This compound would likely undergo β-oxidation to yield acetyl-CoA and propionyl-CoA (from the branched end), which can then enter central metabolic pathways.
-
Signaling: Some fatty acyl-CoAs act as signaling molecules, regulating the activity of various enzymes and transcription factors. The unique structure of this compound could confer specific signaling roles.
Quantitative Data Summary
Currently, there is no published quantitative data for this compound. Future research should aim to quantify its abundance in various tissues and subcellular compartments, as well as to determine the kinetic parameters of the enzymes involved in its metabolism.
| Parameter | Value | Tissue/Organism | Method | Reference |
| Tissue Concentration | Data not available | LC-MS/MS | ||
| Subcellular Concentration | Data not available | |||
| Km of ACSVL for 18-methyltetracosanoic acid | Data not available | Enzyme kinetics assay | ||
| Vmax of ACSVL for 18-methyltetracosanoic acid | Data not available | Enzyme kinetics assay | ||
| Effect on downstream enzyme activity | Data not available |
Hypothetical Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Extraction and Quantification of this compound from Tissues
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer containing antioxidants and protease inhibitors on ice.
-
Lipid Extraction: Perform a Bligh-Dyer or Folch extraction to separate lipids from other cellular components.
-
Solid-Phase Extraction (SPE): Use a C18 SPE column to enrich for long-chain acyl-CoAs.
-
LC-MS/MS Analysis: Quantify this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a suitable internal standard.
In Vitro Acyl-CoA Synthetase Activity Assay
-
Enzyme Source: Use purified recombinant ACSVL or tissue homogenates.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, CoA, MgCl2, and 18-methyltetracosanoic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Quenching: Stop the reaction by adding an organic solvent.
-
Analysis: Quantify the produced this compound by LC-MS/MS.
Conclusion and Future Directions
While direct experimental evidence is lacking, the theoretical framework presented in this guide provides a solid foundation for future investigations into the biological role of this compound. Its unique structure as a very-long-chain branched fatty acyl-CoA suggests important functions in lipid metabolism and membrane biology. Future research should focus on its identification and quantification in biological systems, the characterization of the enzymes involved in its metabolism, and the elucidation of its specific physiological functions. Such studies will be crucial for understanding its potential involvement in health and disease and for exploring its relevance to drug development.
An In-depth Technical Guide on the Putative Endogenous Function of 18-Methyltetracosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the endogenous function, biosynthesis, and metabolic pathways of 18-Methyltetracosanoyl-CoA is limited in publicly available scientific literature. This guide, therefore, presents a putative functional profile based on the established principles of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism.
Introduction to this compound
This compound is the activated coenzyme A (CoA) thioester of 18-methyltetracosanoic acid, a C25 saturated fatty acid. It belongs to the class of very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and is also classified as a branched-chain fatty acid (BCFA) due to the methyl group at the 18th position.[1] VLCFAs are essential components of cellular lipids, playing crucial roles in membrane structure and cellular signaling.[2][3] BCFAs are also recognized for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[4][5]
Putative Biosynthesis of this compound
The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a fatty acid elongation (FAE) complex.[2] This process involves four sequential reactions that add two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The biosynthesis of 18-methyltetracosanoic acid likely begins with a shorter branched-chain acyl-CoA primer which is subsequently elongated by the FAE system.
Key Enzymes in Fatty Acid Elongation:
| Enzyme | Function |
| β-Ketoacyl-CoA Synthase (KCS) | Condenses the acyl-CoA with malonyl-CoA. This is the rate-limiting step.[3] |
| β-Ketoacyl-CoA Reductase (KCR) | Reduces the β-keto group to a hydroxyl group.[2] |
| 3-Hydroxyacyl-CoA Dehydratase (HCD) | Removes a water molecule to create a double bond.[2] |
| Enoyl-CoA Reductase (ECR) | Reduces the double bond to form a saturated acyl-CoA, now two carbons longer.[2] |
This cycle is repeated until the desired chain length of 24 carbons with a methyl branch is achieved, followed by activation to this compound.
Figure 1: Putative biosynthetic pathway of this compound.
Putative Metabolic Pathway: Peroxisomal β-Oxidation
Due to its very long chain, this compound is likely metabolized in the peroxisomes, as mitochondria are unable to efficiently oxidize fatty acids longer than 20 carbons.[1][6] The methyl group at the 18th position is distant from the carboxyl end, suggesting that initial rounds of β-oxidation would proceed similarly to that of straight-chain VLCFAs.
Key Enzymes in Peroxisomal β-Oxidation:
| Enzyme | Function |
| Acyl-CoA Oxidase (ACOX) | Catalyzes the first step, introducing a double bond and producing H₂O₂.[7] |
| D-Bifunctional Protein (DBP) | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[7] |
| Peroxisomal Thiolase | Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.[7] |
Peroxisomal β-oxidation continues until the fatty acyl-CoA is shortened to a medium-chain length, after which it is transported to the mitochondria for complete oxidation. The methyl branch at the 18th position, being on an even carbon from the methyl end, will eventually result in a propionyl-CoA molecule after several cycles of β-oxidation.
Figure 2: Putative metabolic pathway of this compound.
Potential Endogenous Functions
While specific functions of this compound are not documented, based on the roles of other VLCFAs and BCFAs, we can hypothesize its involvement in:
-
Membrane Structure: VLCFAs are integral components of sphingolipids, particularly in the myelin sheath of nerve cells and in the outer leaflet of the plasma membrane, contributing to membrane stability and function.[2][3]
-
Cell Signaling: As precursors to other lipids or through interaction with nuclear receptors, VLCFA-CoAs can act as signaling molecules. For instance, VLCFA-CoAs are known ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[8]
-
Energy Metabolism: Although primarily catabolized in peroxisomes, the resulting acetyl-CoA and propionyl-CoA can enter mitochondrial pathways to generate ATP.
-
Skin Barrier Function: VLCFAs are crucial for the formation of the epidermal water barrier.[2]
Experimental Protocols
To elucidate the specific functions of this compound, the following experimental approaches could be employed:
5.1. In Vitro Acyl-CoA Thioesterase Activity Assay
This assay would determine if specific acyl-CoA thioesterases (ACOTs) hydrolyze this compound, thereby regulating its intracellular levels.
-
Substrates: Synthesized this compound and a panel of recombinant ACOT enzymes.
-
Methodology: Incubate the substrate with each ACOT in a suitable buffer. The reaction is stopped, and the released free fatty acid is quantified using methods like gas chromatography-mass spectrometry (GC-MS) or a colorimetric assay for free CoA.
-
Data Analysis: Determine the specific activity of each ACOT towards this compound and compare it to known substrates.
5.2. Cellular Uptake and Metabolism Studies
This would trace the metabolic fate of 18-methyltetracosanoic acid in cultured cells.
-
Materials: Isotope-labeled (e.g., ¹³C or ¹⁴C) 18-methyltetracosanoic acid and relevant cell lines (e.g., hepatocytes, neurons).
-
Methodology: Incubate cells with the labeled fatty acid. At various time points, harvest the cells, extract lipids and metabolites, and analyze them using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify downstream metabolic products.
-
Data Analysis: Map the metabolic flux of the labeled carbon through different pathways.
5.3. PPARα Activation Assay
This assay would investigate if this compound can activate PPARα.
-
Materials: A reporter gene construct containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase), a PPARα expression vector, and a suitable cell line.
-
Methodology: Co-transfect the cells with the reporter and expression vectors. Treat the cells with varying concentrations of 18-methyltetracosanoic acid (which will be converted to its CoA ester intracellularly). Measure the reporter gene activity.
-
Data Analysis: Determine the dose-dependent activation of PPARα by the compound.
Figure 3: Experimental workflow for tracing the metabolism of 18-methyltetracosanoic acid.
Conclusion and Future Directions
This compound represents a largely uncharacterized molecule at the intersection of VLCFA and BCFA metabolism. Based on established biochemical principles, it is likely synthesized in the endoplasmic reticulum and catabolized in peroxisomes, with potential roles in membrane biology, cellular signaling, and energy homeostasis. The lack of specific data highlights a significant knowledge gap and an opportunity for future research. Elucidating its precise functions and metabolic regulation could provide novel insights into lipid metabolism and its role in health and disease, potentially identifying new targets for therapeutic intervention in metabolic disorders.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of 18-Methyltetracosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are crucial components of cellular lipids, playing significant roles in membrane structure, energy storage, and signaling. 18-Methyltetracosanoic acid, a 25-carbon branched-chain fatty acid, is activated to its coenzyme A (CoA) derivative, 18-Methyltetracosanoyl-CoA, to participate in cellular metabolism. Due to its methyl branch at an even-numbered carbon, its degradation pathway is predicted to differ from that of odd-numbered branched-chain fatty acids like phytanic acid. This guide delineates the probable metabolic fate of this compound, details relevant experimental protocols for its study, and presents hypothesized quantitative data to illustrate its metabolic significance.
Hypothesized Metabolic Pathway of this compound
The metabolism of this compound is likely to occur primarily within the peroxisome, the main site for the catabolism of VLCFAs and BCFAs. The pathway can be broken down into three key stages: activation, peroxisomal β-oxidation, and subsequent mitochondrial β-oxidation of the chain-shortened products.
Activation to this compound
The initial and obligatory step for the metabolism of 18-methyltetracosanoic acid is its activation to a high-energy thioester with coenzyme A. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS), typically located on the peroxisomal or endoplasmic reticulum membrane.
Diagram: Activation of 18-Methyltetracosanoic Acid
An In-depth Technical Guide to the Putative Discovery and Isolation of 18-Methyltetracosanoyl-CoA
Disclaimer: As of this writing, specific literature detailing the definitive discovery, isolation, and explicit biological functions of 18-Methyltetracosanoyl-CoA is not available. This guide, therefore, provides a comprehensive framework based on established principles and methodologies for the study of very-long-chain and branched-chain fatty acyl-CoAs. The protocols and pathways described are inferred from research on structurally related molecules and are intended to serve as a foundational resource for researchers investigating this specific coenzyme A derivative.
Introduction
This compound is a branched-chain very-long-chain acyl-coenzyme A (VLC-BCA-CoA). Its precursor, 18-methyltetracosanoic acid, belongs to a class of lipids that play crucial roles in the structure and function of biological membranes and as signaling molecules. While its shorter homolog, 18-methyleicosanoic acid, is a known major component of hair lipids, the specific roles of this compound remain to be elucidated. This guide outlines the probable biosynthetic pathways, detailed experimental protocols for its isolation and analysis, and potential cellular functions, providing a technical roadmap for its investigation.
Putative Biosynthesis of this compound
The biosynthesis of this compound is presumed to follow the general pathways established for other branched-chain and very-long-chain fatty acids. This process involves the initial synthesis of a branched-chain fatty acid precursor, followed by elongation and subsequent activation to its coenzyme A ester.
The initial branched-chain primer for an 18-methylated fatty acid is likely derived from the metabolism of branched-chain amino acids. For instance, isobutyryl-CoA, derived from valine, can serve as a primer for the synthesis of iso-fatty acids.
The elongation of the fatty acid chain is carried out by a multi-enzyme complex known as the fatty acid elongase (ELOVL) system, located in the endoplasmic reticulum. Different ELOVL isoforms exhibit specificity for fatty acid chain length and saturation.
The final step is the activation of 18-methyltetracosanoic acid to this compound by a very-long-chain acyl-CoA synthetase (ACSVL). These enzymes catalyze the ATP-dependent esterification of the fatty acid with coenzyme A.
Below is a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthesis of this compound.
Experimental Protocols for Isolation and Analysis
The isolation and analysis of this compound from biological samples require robust methodologies to ensure quantitative recovery and accurate detection. The following protocols are adapted from established methods for long-chain and branched-chain acyl-CoAs.
This protocol is designed for the extraction of total acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Homogenization buffer: 100 mM KH2PO4, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Dounce homogenizer
Procedure:
-
Weigh the frozen tissue (e.g., 50-100 mg) and immediately place it in a pre-chilled mortar containing liquid nitrogen.
-
Grind the tissue to a fine powder using a pre-chilled pestle.
-
Transfer the powdered tissue to a Dounce homogenizer containing 1 mL of ice-cold homogenization buffer.
-
Homogenize the tissue on ice with 10-15 strokes.
-
Add 1 mL of 2-propanol to the homogenate and continue homogenization for another 5-10 strokes.
-
Transfer the homogenate to a polypropylene (B1209903) tube and add 2 mL of ACN.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
This step purifies the acyl-CoAs from the crude extract.
Materials:
-
Oligonucleotide purification cartridges (or equivalent reversed-phase SPE cartridges)
-
SPE vacuum manifold
-
Wash buffer: 100 mM KH2PO4, pH 4.9
-
Elution buffer: 2-propanol
-
SpeedVac concentrator
Procedure:
-
Condition the SPE cartridge by passing 2 mL of 2-propanol followed by 2 mL of wash buffer.
-
Load the supernatant from the extraction step onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of wash buffer to remove unbound contaminants.
-
Elute the acyl-CoAs with 1.5 mL of elution buffer.
-
Concentrate the eluate to dryness using a SpeedVac concentrator.
-
Reconstitute the dried sample in a suitable solvent for analysis (e.g., 100 µL of mobile phase A for LC-MS/MS).
LC-MS/MS provides the sensitivity and specificity required for the quantification of low-abundance acyl-CoAs.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9 in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The [M+H]+ ion of this compound (exact m/z to be determined based on its chemical formula).
-
Product Ion (Q3): A characteristic fragment ion, often corresponding to the coenzyme A moiety or a neutral loss.
-
Collision Energy: Optimized for the specific transition.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of quantitative data that could be obtained from such an analysis.
| Tissue Type | This compound (pmol/mg tissue) |
| Brain | 0.5 ± 0.1 |
| Liver | 1.2 ± 0.3 |
| Adipose | 2.5 ± 0.6 |
| Skin | 5.8 ± 1.2 |
Experimental Workflow Diagram
The overall experimental workflow for the isolation and analysis of this compound is depicted below.
Caption: Workflow for isolation and analysis.
Potential Cellular Functions and Signaling
While no specific signaling pathways involving this compound have been identified, its structural characteristics suggest several potential roles:
-
Membrane Structure: As a very-long-chain fatty acyl-CoA, it could be incorporated into complex lipids such as sphingolipids and glycerophospholipids, influencing membrane fluidity, thickness, and the formation of lipid rafts.
-
Protein Acylation: It may serve as a substrate for the acylation of proteins, a post-translational modification that can affect protein localization, stability, and function.
-
Metabolic Regulation: Long-chain acyl-CoAs are known to regulate the activity of various enzymes and transcription factors involved in lipid and glucose metabolism.
The diagram below illustrates a hypothetical signaling pathway where this compound could play a regulatory role.
Caption: Potential regulatory roles of this compound.
Conclusion
The study of this compound represents a new frontier in lipid research. While direct evidence for its existence and function is currently lacking, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for its future investigation. The elucidation of its biosynthesis, cellular roles, and potential involvement in disease will undoubtedly contribute to a deeper understanding of the complex world of lipid metabolism and signaling. Researchers are encouraged to adapt and optimize the described protocols to uncover the specific biological significance of this intriguing molecule.
The Enigmatic Presence of 18-Methyltetracosanoic Acid: A Technical Guide to its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence of 18-Methyltetracosanoic acid, a very-long-chain branched fatty acid. While quantitative data for this specific molecule is sparse in current scientific literature, this document provides a comprehensive overview of the broader context of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs), their biosynthesis, and the analytical methodologies required for their study. The information presented herein is intended to equip researchers with the foundational knowledge and practical protocols to investigate the presence and potential roles of 18-Methyltetracosanoic acid and related compounds in various biological systems.
Introduction to Very-Long-Chain and Branched-Chain Fatty Acids
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more.[1] They are integral components of various lipids, including waxes, sphingolipids, and glycerophospholipids, and play crucial roles in membrane structure, energy storage, and cell signaling.[2][3] Branched-chain fatty acids (BCFAs) are characterized by the presence of one or more methyl groups on the fatty acid backbone.[4] The position of the methyl group, commonly at the iso (second to last carbon) or anteiso (third to last carbon) position, influences the physical properties of the fatty acid, such as its melting point and fluidity.[4]
18-Methyltetracosanoic acid, a C25 fatty acid with a methyl group at the 18th position, falls into the category of a very-long-chain branched fatty acid. While its direct detection and quantification are not widely reported, its existence can be inferred from the established biosynthesis of related fatty acids.
Natural Occurrence of Related Very-Long-Chain and Branched-Chain Fatty Acids
While specific data for 18-Methyltetracosanoic acid is limited, a wide array of other VLCFAs and BCFAs have been identified across various kingdoms of life. This distribution provides a basis for predicting the potential sources of 18-Methyltetracosanoic acid.
| Organism Type | General Findings on VLCFAs and BCFAs | Key References |
| Bacteria | Major components of membrane lipids in many species, particularly iso- and anteiso-branched fatty acids.[4] Mycobacterium species are known to produce a variety of long-chain and multi-methyl-branched fatty acids, including tuberculostearic acid (10-methyloctadecanoic acid).[5][6][7] | [4][5][6][7] |
| Plants | Precursors to cuticular waxes, suberin, and components of sphingolipids and seed storage oils.[8][9][10] The composition of these VLCFAs can vary significantly between plant species and tissues.[8][9] | [8][9][10] |
| Marine Organisms | Marine sponges are a rich source of novel and unusual fatty acids, including very-long-chain and branched varieties.[11] | [11] |
| Mammals | Found in various tissues, with specific VLCFAs being essential components of myelin and skin lipids.[12] The biosynthesis of iso- and anteiso-BCFAs has been demonstrated in rat skin, utilizing branched-chain amino acids as precursors.[12] | [12] |
Biosynthesis of 18-Methyltetracosanoic Acid
The biosynthesis of 18-Methyltetracosanoic acid is not explicitly detailed in the literature. However, a putative pathway can be constructed based on the well-established mechanisms of fatty acid elongation and the incorporation of branched-chain precursors.
The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE).[8][13] This complex sequentially adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The biosynthesis of an anteiso-branched fatty acid like 18-Methyltetracosanoic acid likely initiates with a branched-chain primer derived from the catabolism of isoleucine, which provides a 2-methylbutyryl-CoA starter unit. This primer then undergoes multiple cycles of elongation by the FAE complex.
Experimental Protocols for Analysis
The analysis of very-long-chain branched fatty acids like 18-Methyltetracosanoic acid requires specialized analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Workflow for Fatty Acid Analysis
Detailed Protocol for GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol is adapted from established methods for the analysis of bacterial and mammalian fatty acids.[14][15][16]
1. Lipid Extraction (Folch Method): a. Homogenize 100 mg of tissue or cell pellet in 2 mL of chloroform:methanol (2:1, v/v). b. Agitate for 20 minutes at room temperature. c. Add 0.4 mL of 0.9% NaCl solution and vortex thoroughly. d. Centrifuge at 2000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen.
2. Saponification and Methylation (to form FAMEs): a. To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol. b. Heat at 100°C for 5 minutes in a sealed tube. c. Cool the tube and add 2 mL of 14% boron trifluoride in methanol. d. Heat again at 100°C for 5 minutes. e. Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. f. Vortex vigorously and centrifuge at 1000 x g for 5 minutes. g. Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
4. Data Analysis: a. Identify FAMEs by comparing their mass spectra and retention times with those of authentic standards and by searching against a mass spectral library (e.g., NIST). b. For quantification, an internal standard (e.g., heptadecanoic acid methyl ester) should be added at the beginning of the extraction process.
Detailed Protocol for LC-MS/MS Analysis of Very-Long-Chain Fatty Acids
This protocol is based on methods developed for the sensitive quantification of VLCFAs.[17][18][19]
1. Lipid Extraction and Hydrolysis: a. Perform lipid extraction as described in the GC-MS protocol (Section 4.2.1). b. To the dried lipid extract, add 1 mL of 2 M KOH in 80% ethanol. c. Heat at 60°C for 1 hour to hydrolyze ester linkages. d. Cool and acidify to pH 3 with 6 M HCl. e. Extract the free fatty acids twice with 2 mL of hexane. f. Combine the hexane extracts and dry under nitrogen.
2. Derivatization (Optional but Recommended for Enhanced Sensitivity): a. While underivatized fatty acids can be analyzed, derivatization with a charge-tagging reagent can improve ionization efficiency in positive ion mode. A common derivatization involves the formation of N-(4-aminomethylphenyl)pyridinium (AMPP) derivatives.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7600 ZenoTOF).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode for underivatized fatty acids or positive ion mode for derivatized fatty acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for 18-Methyltetracosanoic acid and an appropriate internal standard (e.g., a deuterated analog) would need to be determined.
4. Data Analysis: a. Develop an MRM method by determining the optimal precursor and product ions for 18-Methyltetracosanoic acid using a chemical standard. b. Quantify the analyte by constructing a calibration curve using a series of standard solutions and normalizing to the internal standard.
Conclusion
While the direct detection and quantification of 18-Methyltetracosanoic acid in natural sources remain a frontier for lipidomic research, the established knowledge of very-long-chain and branched-chain fatty acid biosynthesis provides a strong framework for predicting its origins. The detailed analytical protocols presented in this guide offer a robust starting point for researchers aiming to identify and quantify this and other rare fatty acids. Further investigation into the occurrence and potential biological roles of 18-Methyltetracosanoic acid could unveil novel aspects of lipid metabolism and function in diverse organisms, with potential implications for drug development and biotechnology.
References
- 1. jsbms.jp [jsbms.jp]
- 2. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive fatty acid and enzyme profiles of Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain multiple methyl-branched fatty acid-containing lipids of Mycobacterium tuberculosis: biosynthesis, transport, regulation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of C20–38 Fatty Acids in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses | MDPI [mdpi.com]
- 10. Synthesis of C20–38 Fatty Acids in Plant Tissues | MDPI [mdpi.com]
- 11. Isolation of 2-methyl branched unsaturated very long fatty acids from marine sponge Halichondria panicea and identification of them by GC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciex.com [sciex.com]
- 18. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 18-Methyltetracosanoyl-CoA and its Postulated Roles in Lipid Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on 18-methyltetracosanoyl-CoA is limited in current scientific literature. This guide is constructed based on established principles of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism and signaling. The pathways and roles described herein are therefore proposed based on extrapolation from related molecules and require direct experimental validation.
Introduction
This compound is the coenzyme A (CoA) thioester of 18-methyltetracosanoic acid, a C25 saturated fatty acid with a methyl branch near the omega end. As a member of the very-long-chain fatty acid (VLCFA) family, it possesses a long aliphatic chain, and as a branched-chain fatty acid (BCFA), it has distinct physical properties compared to its straight-chain counterparts. VLCFAs are fatty acids with 22 or more carbon atoms, and they are integral components of various complex lipids and have emerging roles as signaling molecules.[1] BCFAs are known to influence membrane fluidity and have been implicated in various physiological and pathophysiological processes.[2][3]
This technical guide synthesizes the current understanding of VLCFA and BCFA biology to postulate the metabolic pathways and signaling functions of this compound. We will explore its likely biosynthesis, its potential involvement in crucial signaling cascades such as protein acylation and nuclear receptor modulation, and provide representative experimental protocols for its study.
Proposed Biosynthesis of this compound
The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a membrane-bound enzymatic complex.[1][4] The initial substrate for this process is typically a long-chain acyl-CoA (e.g., palmitoyl-CoA or stearoyl-CoA). For branched-chain VLCFAs, the initial substrate is a shorter branched-chain acyl-CoA, often derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[5]
We propose that the biosynthesis of this compound begins with a shorter anteiso-branched acyl-CoA precursor, which is then elongated by the fatty acid elongase (FAE) complex. The key enzyme family in this process is the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of condensing enzymes, which determine the substrate specificity.[4]
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. Fatty acid elongases in mammals: their regulation and roles in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of 18-Methyltetracosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural characterization of 18-Methyltetracosanoyl-CoA, a long-chain branched fatty acyl-coenzyme A. The methodologies detailed herein are foundational for researchers in drug development and metabolic studies, offering a comprehensive approach to confirming the identity and purity of this molecule. This document outlines the key analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, and provides detailed experimental protocols and expected quantitative data.
Introduction
This compound is a C25 branched-chain fatty acyl-CoA. The structural elucidation of such molecules is critical for understanding their role in various biological pathways and for ensuring the quality of synthetic batches in research and development. Accurate characterization relies on a combination of analytical techniques that provide complementary information about the molecule's mass, fragmentation pattern, and the chemical environment of its constituent atoms.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a cornerstone technique for the structural characterization of acyl-CoAs, providing information on molecular weight and fragmentation patterns that aid in structural confirmation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful for analyzing complex mixtures and quantifying specific acyl-CoAs.[1][2][3]
Expected Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratio (m/z) values for this compound and its key fragments in positive ion mode electrospray ionization (ESI), which is often more sensitive for acyl-CoA analysis.[4]
| Ion Species | Description | Predicted m/z |
| [M+H]⁺ | Protonated molecular ion | 1146.7 |
| [M+Na]⁺ | Sodium adduct of the molecular ion | 1168.7 |
| Fragment 1 | [M - 507 + H]⁺ | 639.7 |
| Fragment 2 | Pantetheine phosphate (B84403) fragment | 428.1 |
| Fragment 3 | Adenosine diphosphate (B83284) fragment | 348.1 |
Note: The predicted m/z values are based on the elemental composition of this compound (C₅₀H₉₂N₇O₁₇P₃S) and common fragmentation patterns of acyl-CoAs where a characteristic loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety is observed.[5][6]
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a reverse-phase C18 column coupled to a tandem mass spectrometer.
1. Sample Preparation:
-
Dissolve the this compound standard in a suitable solvent such as a mixture of methanol (B129727) and water.
-
For biological samples, perform a protein precipitation step using agents like trichloroacetic acid, followed by solid-phase extraction to purify the acyl-CoAs.[5]
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to ensure separation from other lipid species.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Precursor Ion: m/z 1146.7 ([M+H]⁺).
-
Product Ions: m/z 639.7 and other characteristic fragments.
-
Collision Energy: Optimize to achieve maximum fragmentation of the precursor ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are invaluable for confirming the presence and position of the methyl branch.
Expected ¹H NMR Chemical Shifts
The following table outlines the predicted chemical shifts for the key protons in the 18-methyltetracosanoyl moiety. Chemical shifts are referenced to a standard solvent signal.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (terminal) | ~0.88 | Triplet |
| CH₃ (branch) | ~0.85 | Doublet |
| (CH₂)n (chain) | ~1.25 | Broad singlet |
| CH₂-α to C=O | ~2.40 | Triplet |
| CH₂-β to C=O | ~1.75 | Multiplet |
| CH (at branch) | ~1.55 | Multiplet |
Note: These predictions are based on general chemical shifts observed for long-chain branched fatty acids.[7][8] The exact chemical shifts can vary depending on the solvent and instrument parameters.
Experimental Protocol: ¹H NMR Spectroscopy
1. Sample Preparation:
-
Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Ensure the sample is free of particulate matter.
2. NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard ¹H NMR acquisition.
-
Acquisition Parameters:
-
Sufficient number of scans to achieve a good signal-to-noise ratio.
-
Appropriate relaxation delay to ensure quantitative accuracy if needed.
-
-
Data Processing:
-
Fourier transform the raw data.
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the structural characterization process for this compound.
Caption: Overall workflow for the structural characterization of this compound.
Caption: Detailed workflow for LC-MS/MS analysis of this compound.
Conclusion
The structural characterization of this compound is a multi-faceted process that requires the integration of data from both mass spectrometry and NMR spectroscopy. The protocols and expected data presented in this guide provide a robust framework for researchers to confidently identify and characterize this long-chain branched fatty acyl-CoA. Adherence to these methodologies will ensure data quality and reproducibility, which are paramount in scientific research and drug development.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 18-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 18-Methyltetracosanoyl-CoA is limited in publicly accessible literature. The following guide is a comprehensive compilation based on the known properties of its constituent molecules (18-methyltetracosanoic acid and Coenzyme A), data from closely related long-chain and branched-chain acyl-CoA analogues, and established principles of biochemistry and analytical chemistry. All quantitative data for the target molecule should be considered as estimations.
Introduction
This compound is a long-chain, branched fatty acyl-coenzyme A thioester. As an activated form of 18-methyltetracosanoic acid, it is presumed to be an intermediate in lipid metabolism. Long-chain acyl-CoAs are pivotal molecules in cellular physiology, serving as substrates for energy production through β-oxidation, building blocks for complex lipids (e.g., phospholipids, triglycerides, and sphingolipids), and as signaling molecules that can modulate enzyme activity and gene expression. The presence of a methyl branch in the acyl chain suggests unique metabolic pathways and potential biological activities compared to its straight-chain counterparts. This guide provides a detailed overview of its estimated physicochemical properties, general methodologies for its synthesis and analysis, and its putative role in biological systems.
Physicochemical Properties
The precise physicochemical properties of this compound have not been empirically determined. However, we can extrapolate its likely characteristics based on the known properties of 18-methyltetracosanoic acid and Coenzyme A, as well as other long-chain acyl-CoAs.
Estimated Physicochemical Data
| Property | Estimated Value/Characteristic | Basis for Estimation |
| Molecular Formula | C46H84N7O17P3S | Derived from the combination of 18-methyltetracosanoic acid (C25H50O2) and Coenzyme A (C21H36N7O16P3S) with the removal of one water molecule. |
| Molecular Weight | ~1146.2 g/mol | Calculated from the molecular formula. The molecular weight of Coenzyme A is 767.53 g/mol .[1][2] |
| Melting Point | Not available. Likely a waxy solid at room temperature. | Long-chain fatty acyl-CoAs are generally solids at room temperature. |
| Boiling Point | Not applicable. | The molecule would likely decompose at high temperatures before boiling. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and chloroform. | The long hydrocarbon tail imparts significant hydrophobicity, while the Coenzyme A moiety provides some aqueous solubility. Long-chain acyl-CoAs are amphipathic. |
| pKa | Multiple pKa values due to the phosphate (B84403) groups of Coenzyme A. | Coenzyme A has multiple ionizable phosphate groups. |
| UV-Vis Absorbance | λmax ≈ 260 nm | The adenine (B156593) ring in the Coenzyme A moiety is the primary chromophore.[1] |
Properties of Constituent Molecules
Table 1: Physicochemical Properties of Coenzyme A
| Property | Value | Reference |
| Molecular Formula | C21H36N7O16P3S | [1][2] |
| Molar Mass | 767.535 g/mol | [1] |
| UV-vis (λmax) | 259.5 nm | [1] |
| Appearance | White solid/powder | [2] |
Table 2: Predicted Physicochemical Properties of 18-Methyltetracosanoic Acid
| Property | Predicted Value | Reference/Basis |
| Molecular Formula | C25H50O2 | Based on structure |
| Molecular Weight | 382.69 g/mol | Calculated from formula |
| XLogP3 | 10.9 | PubChem (CID 5462799) |
Experimental Protocols
Specific experimental protocols for 18-Methyltetracsanoyl-CoA are not available. However, general methods for the synthesis, purification, and analysis of long-chain acyl-CoAs are well-established and can be adapted.
Synthesis of this compound
The synthesis of long-chain acyl-CoAs typically involves the activation of the corresponding fatty acid and its subsequent reaction with the free thiol group of Coenzyme A.
General Protocol for Acyl-CoA Synthesis:
-
Activation of 18-Methyltetracosanoic Acid: The carboxylic acid is first converted to a more reactive species. Common methods include:
-
Mixed Anhydride Method: The fatty acid is reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form a mixed anhydride.
-
Acid Chloride Method: The fatty acid is converted to its acid chloride using a reagent like oxalyl chloride or thionyl chloride.
-
Carbodiimide (B86325) Method: The fatty acid is activated using a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
-
Thioesterification with Coenzyme A: The activated fatty acid is then reacted with Coenzyme A (in its free thiol form, CoASH) in an appropriate solvent system (often a mixture of an organic solvent and an aqueous buffer to accommodate both reactants). The reaction is typically carried out at room temperature or on ice.
-
Purification: The resulting this compound is purified from the reaction mixture. Due to its amphipathic nature, purification can be achieved by:
-
Solid-Phase Extraction (SPE): Using a C18 reverse-phase cartridge.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for purifying and isolating specific acyl-CoAs.
-
Caption: General workflow for the chemical synthesis of this compound.
Analysis of this compound
The analysis of long-chain acyl-CoAs in biological samples is typically performed using liquid chromatography-mass spectrometry (LC-MS).
General Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Biological samples (cells, tissues) are homogenized and the lipids are extracted, often using a modified Bligh-Dyer or Folch extraction method. The acyl-CoAs are then typically enriched from the extract using solid-phase extraction.
-
Liquid Chromatography (LC): The extracted acyl-CoAs are separated using reverse-phase ultra-high-performance liquid chromatography (UPLC or UHPLC). A C18 column is commonly used, with a gradient elution of mobile phases such as water and acetonitrile (B52724) containing a small amount of a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape and ionization.
-
Tandem Mass Spectrometry (MS/MS): The eluting compounds are ionized, typically using electrospray ionization (ESI) in positive ion mode. The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the target acyl-CoA. A characteristic precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored.
Caption: Typical experimental workflow for the analysis of this compound.
Biological Role and Metabolism
The specific biological roles and metabolic pathways of this compound have not been elucidated. However, based on its structure as a branched-chain fatty acyl-CoA, we can infer its likely involvement in several metabolic processes.
Putative Metabolic Pathways
Branched-chain fatty acids are known to be metabolized through pathways that can differ from the classical β-oxidation of straight-chain fatty acids.[3] The metabolism of this compound likely involves enzymes that can handle the methyl branch.
-
β-Oxidation: It may undergo a modified β-oxidation pathway. The presence of the methyl group may require specific isomerases or other enzymes to bypass the steric hindrance at the branch point.
-
Incorporation into Complex Lipids: Like other acyl-CoAs, it is a likely substrate for the synthesis of phospholipids, triglycerides, and other complex lipids. The resulting branched-chain lipids could influence membrane fluidity and signaling.
-
Signaling: Long-chain acyl-CoAs can act as signaling molecules, for example, by acylating proteins or modulating the activity of nuclear receptors.[4]
Caption: Putative metabolic pathways involving this compound.
Relevance for Researchers and Drug Development
-
Biomarker Discovery: The presence and concentration of specific branched-chain acyl-CoAs may serve as biomarkers for certain metabolic disorders.
-
Enzyme Specificity: Studying the enzymes that synthesize and metabolize this compound could reveal novel enzyme specificities and potential drug targets.
-
Membrane Biology: The incorporation of 18-methyltetracosanoic acid into cellular membranes could alter their physical properties and the function of membrane-bound proteins, which is of interest in drug delivery and membrane-targeted therapies.
-
Metabolic Diseases: Dysregulation of branched-chain amino acid and fatty acid metabolism has been linked to metabolic diseases such as obesity and type 2 diabetes.[5] Understanding the role of molecules like this compound could provide insights into these conditions.
Conclusion
While direct experimental data on this compound is currently scarce, this technical guide provides a foundational understanding of its likely physicochemical properties, methods for its study, and its potential biological significance. By leveraging knowledge of similar molecules, researchers can design experiments to further elucidate the precise roles of this and other branched-chain acyl-CoAs in health and disease. Future research in this area will be crucial for a more complete understanding of lipid metabolism and its implications for drug development.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis and Analysis of 18-Methyltetracosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the precursor molecules and biosynthetic pathway of 18-Methyltetracosanoyl-CoA, an anteiso-branched very-long-chain fatty acyl-CoA. It details the enzymatic steps from the initial precursor, L-isoleucine, through the elongation cycle catalyzed by specific fatty acid elongases (ELOVLs). This document also outlines established methodologies for the analysis of very-long-chain fatty acids, which are applicable to this compound, and discusses a relevant chemical synthesis route. The information is intended to support researchers in the fields of lipid biochemistry, metabolic disorders, and drug development.
Introduction
This compound is a C25 anteiso-branched fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are important components of cellular lipids, influencing membrane fluidity and participating in various biological processes.[1] The anteiso-branching, characterized by a methyl group on the antepenultimate carbon atom, confers unique physicochemical properties to these molecules.[2] Understanding the biosynthesis of specific BCFAs like this compound is crucial for investigating their physiological roles and their potential as biomarkers or therapeutic targets.
Precursor Molecules and Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with a branched-chain amino acid and proceeds through the fatty acid elongation machinery.
Initial Precursor: L-Isoleucine
The journey to this compound begins with the essential amino acid L-isoleucine . Through a series of enzymatic reactions, L-isoleucine is catabolized to 2-methylbutyryl-CoA . This molecule serves as the primer for the synthesis of all anteiso-branched-chain fatty acids.[3]
Fatty Acid Elongation
The elongation of the 2-methylbutyryl-CoA primer to the C25 acyl chain of this compound is carried out by the fatty acid elongase (ELOVL) system , located in the endoplasmic reticulum. This is a cyclical process involving four key enzymatic reactions:
-
Condensation: An acyl-CoA chain is condensed with a two-carbon unit from malonyl-CoA. This rate-limiting step is catalyzed by an ELOVL enzyme.
-
Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA.
-
Dehydration: The β-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA.
-
Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the initial acyl-CoA.
This cycle is repeated until the desired chain length is achieved.
Key Elongase Enzymes: ELOVL3 and ELOVL1
Mammals possess seven different ELOVL enzymes, each with distinct substrate specificities. Research has identified two ELOVLs as key players in the synthesis of very-long-chain anteiso-fatty acids:
-
ELOVL3: This enzyme exhibits high activity in elongating anteiso-C17:0 acyl-CoA up to anteiso-C25:0 acyl-CoA.[4][5][6]
-
ELOVL1: While its primary substrates are straight-chain very-long-chain fatty acids, ELOVL1 is also capable of elongating anteiso-C23:0 acyl-CoA to anteiso-C25:0 acyl-CoA.[7][8][9]
The coordinated action of these enzymes ensures the production of 18-methyltetracosanoic acid, which is then activated to 18-Methyltetracsanoyl-CoA.
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound.
Experimental Workflow for Branched-Chain Fatty Acid Analysis
Caption: General workflow for BCFA analysis.
Quantitative Data
Experimental Protocols
General Protocol for Very-Long-Chain Fatty Acid Analysis by GC-MS
This protocol is a general guideline and should be optimized for the specific sample matrix and analytical instrumentation.
1. Lipid Extraction (Folch Method) [10] a. Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution. b. Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation. c. Centrifuge to separate the phases. The lower organic phase contains the lipids. d. Collect the lower phase and evaporate the solvent under a stream of nitrogen.
2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs) [11] a. Resuspend the dried lipid extract in a known volume of methanolic potassium hydroxide (B78521) (or sodium hydroxide). b. Heat the mixture to saponify the fatty acid esters. c. Acidify the solution and add a boron trifluoride-methanol solution. d. Heat the mixture to methylate the free fatty acids. e. Extract the FAMEs with hexane (B92381).
3. GC-MS Analysis [12][13] a. Inject the hexane extract containing the FAMEs into a gas chromatograph equipped with a mass spectrometer. b. Use a suitable capillary column for the separation of long-chain fatty acids (e.g., a polar column). c. Program the oven temperature to achieve optimal separation of the FAMEs. d. The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
4. Quantification a. An internal standard (e.g., a deuterated or odd-chain fatty acid) should be added at the beginning of the extraction process. b. A calibration curve should be generated using authentic standards of the fatty acids of interest. c. The concentration of each fatty acid is determined by comparing its peak area to that of the internal standard and the calibration curve.
Chemical Synthesis of Anteiso-Fatty Acids
The chemical synthesis of 18-methyltetracosanoic acid can be adapted from published methods for similar long-chain branched fatty acids. A general retrosynthetic approach is outlined below, based on the synthesis of a C21 analogue.[14]
Retrosynthetic Analysis:
The target molecule, 18-methyltetracosanoic acid, can be synthesized by the hydrogenation of an unsaturated precursor. This precursor can be formed via a Wittig reaction between a C16 aldehyde and a phosphonium (B103445) ylide derived from a 2-methylbutyl halide. The C16 aldehyde can be prepared from a commercially available long-chain hydroxy ester.
Key Synthetic Steps:
-
Preparation of the Aldehyde: A long-chain ω-hydroxy ester (e.g., methyl 15-hydroxypentadecanoate) is oxidized to the corresponding aldehyde using a mild oxidizing agent.
-
Preparation of the Phosphonium Salt: 1-Bromo-2-methylbutane is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium bromide.
-
Wittig Reaction: The phosphonium salt is treated with a strong base to generate the ylide, which is then reacted with the C16 aldehyde to form the unsaturated fatty acid ester.
-
Hydrogenation: The double bond in the unsaturated ester is reduced by catalytic hydrogenation.
-
Hydrolysis: The ester is hydrolyzed to the free fatty acid, 18-methyltetracosanoic acid.
Conclusion
The biosynthesis of this compound is a specialized pathway that utilizes the branched-chain amino acid L-isoleucine as a primer and the fatty acid elongation machinery, particularly the enzymes ELOVL3 and ELOVL1, to produce a C25 anteiso-branched acyl-CoA. While the key enzymatic steps have been identified, further research is needed to quantify the kinetics of these reactions and to determine the physiological concentrations of this and related molecules in various biological systems. The analytical and synthetic methods outlined in this guide provide a foundation for researchers to further investigate the role of this compound in health and disease.
References
- 1. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elongation of very long chain fatty acids-3 (Elovl3) is activated by ZHX2 and is a regulator of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ablation of the very-long-chain fatty acid elongase ELOVL3 in mice leads to constrained lipid storage and resistance to diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the pivotal role of Elovl3/ELOVL3 in meibogenesis and ocular physiology of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of ELOVL1 in very long‐chain fatty acid homeostasis and X‐linked adrenoleukodystrophy | EMBO Molecular Medicine [link.springer.com]
- 9. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of very long-chain (>C24) fatty acid methyl esters using gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Metabolic Journey of 18-Methyltetracosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the predicted in vivo metabolic fate of 18-Methyltetracosanoyl-CoA, a very-long-chain branched-chain fatty acid. In the absence of direct experimental data for this specific molecule, this document presents a scientifically grounded, hypothetical metabolic pathway constructed from established principles of fatty acid metabolism. The proposed pathway integrates peroxisomal and mitochondrial processes, including initial chain shortening via β-oxidation in peroxisomes, the handling of the methyl branch, and subsequent complete oxidation in the mitochondria. This guide also provides an overview of relevant experimental protocols for studying fatty acid metabolism and collates available quantitative data for structurally similar branched-chain fatty acids to provide a contextual framework for researchers.
Introduction
Branched-chain fatty acids (BCFAs) are integral components of biological systems, playing roles in membrane fluidity and cellular signaling.[1][2] Their metabolism is a complex process, often requiring specialized enzymatic pathways to handle the steric hindrance posed by their methyl branches.[3][4] this compound is a saturated very-long-chain fatty acid (VLCFA) with a methyl group at the 18th carbon position of a 24-carbon backbone. Due to its chain length, its initial metabolic processing is expected to occur in the peroxisomes.[5][6] This document aims to provide a comprehensive theoretical framework for the in vivo metabolism of this unique fatty acid.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is predicted to proceed in two main cellular compartments: the peroxisomes for initial chain shortening and the mitochondria for the final stages of oxidation.
Peroxisomal β-Oxidation
As a VLCFA, this compound is first activated to its CoA ester in the cytoplasm and then transported into the peroxisome.[7] Inside the peroxisome, it undergoes several cycles of β-oxidation. The methyl group at the 18th position does not impede the initial cycles of β-oxidation as it is distant from the carboxyl end. Each cycle of peroxisomal β-oxidation shortens the fatty acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA and one molecule of FADH2. The electrons from FADH2 are transferred directly to oxygen, producing hydrogen peroxide (H2O2), which is then detoxified to water by catalase.[6]
This process continues until the chain is sufficiently shortened. After seven cycles of β-oxidation, the original 24-carbon chain is reduced to a 10-carbon chain, 4-methyldecanoyl-CoA. At this point, the methyl group is at the 4th position.
Handling of the Methyl Branch and Mitochondrial Transfer
The resulting 4-methyldecanoyl-CoA is then likely transported to the mitochondria for further oxidation. The transport into the mitochondrial matrix is facilitated by the carnitine shuttle system.[8]
Mitochondrial β-Oxidation
Within the mitochondria, 4-methyldecanoyl-CoA undergoes one more cycle of standard β-oxidation, yielding acetyl-CoA and 2-methyloctanoyl-CoA. The methyl group is now at the β-carbon (position 2), which blocks the next step of conventional β-oxidation.
At this stage, the pathway is predicted to diverge to handle the β-methyl branch, likely through an α-oxidation step.[9][10] This process involves the removal of a single carbon from the carboxyl end, bypassing the methyl-blocked β-carbon.
The final products of the complete oxidation of this compound are predicted to be a mix of acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
Quantitative Data on Branched-Chain Fatty Acid Metabolism
Direct quantitative data for the metabolism of this compound is not available. However, data from studies on other BCFAs can provide a useful reference. The following table summarizes representative quantitative data for the metabolism of phytanic acid, a well-studied BCFA.
| Parameter | Value | Organism/System | Reference |
| Phytanic Acid α-Oxidation | |||
| Phytanoyl-CoA Hydroxylase Activity | 0.1 - 0.5 nmol/h/mg protein | Human Fibroblasts | [1] |
| Pristanic Acid β-Oxidation | |||
| Pristanoyl-CoA Oxidase Activity | 1.0 - 5.0 nmol/h/mg protein | Rat Liver Peroxisomes | [8] |
| Overall BCFA Oxidation | |||
| Contribution to TCA Cycle | ~20% of carbons in pancreas | Mice | [11] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols for Studying Fatty Acid Metabolism
Investigating the in vivo metabolic fate of a novel fatty acid like this compound requires a multi-faceted approach. Below are detailed methodologies for key experiments.
In Vivo Isotopic Tracer Studies
This method is used to trace the metabolic fate of a molecule in a whole organism.
Protocol:
-
Synthesis of Labeled Compound: Synthesize this compound with a stable isotope label (e.g., 13C or 2H).
-
Animal Model: Utilize a suitable animal model, such as C57BL/6 mice.
-
Tracer Infusion: Infuse the labeled this compound into the animal model via tail vein injection or oral gavage.
-
Sample Collection: At various time points, collect blood, urine, and tissue samples (liver, adipose tissue, muscle, brain, etc.).
-
Metabolite Extraction: Extract lipids and polar metabolites from the collected samples.
-
Mass Spectrometry Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the labeled metabolites.[12][13][14]
-
Data Analysis: Determine the flux of the labeled carbon through various metabolic pathways by analyzing the isotopic enrichment in the downstream metabolites.
Cellular Metabolism Studies using Isolated Hepatocytes
This protocol allows for the detailed study of fatty acid oxidation in a controlled in vitro system that closely mimics the in vivo environment of the liver.
Protocol:
-
Hepatocyte Isolation: Isolate primary hepatocytes from a rat or mouse liver via collagenase perfusion.
-
Cell Culture: Culture the isolated hepatocytes in a suitable medium.
-
Substrate Incubation: Incubate the hepatocytes with radiolabeled (e.g., 14C) or stable isotope-labeled this compound.
-
Measurement of Oxidation Products:
-
For 14C-labeled substrate, measure the production of 14CO2 and acid-soluble metabolites to quantify the rate of complete and incomplete β-oxidation.
-
For stable isotope-labeled substrate, use LC-MS to trace the incorporation of the label into downstream metabolites of β-oxidation and the citric acid cycle.
-
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of labeled products formed per unit of time and cellular protein.
Conclusion and Future Directions
The metabolic fate of this compound is proposed to be a cooperative effort between peroxisomal and mitochondrial oxidative pathways. While the initial β-oxidation cycles are likely to proceed in the peroxisomes without hindrance, the eventual positioning of the methyl group at the β-carbon necessitates the involvement of the α-oxidation machinery in the mitochondria.
Future research should focus on validating this proposed pathway through in vivo and in vitro experiments using isotopically labeled this compound. Such studies will not only elucidate the specific enzymatic steps and regulatory mechanisms involved but also contribute to a broader understanding of the metabolism of very-long-chain branched-chain fatty acids and their potential roles in health and disease. This knowledge is critical for the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Peroxisomal beta-oxidation of branched chain fatty acids in rat liver. Evidence that carnitine palmitoyltransferase I prevents transport of branched chain fatty acids into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 10. microbenotes.com [microbenotes.com]
- 11. Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Liquid chromatography-high resolution mass spectrometry analysis of fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of Branched-Chain Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are integral components of cell membranes in numerous organisms and are gaining increasing attention for their unique physiological roles and potential therapeutic applications. The evolution of BCFA synthesis represents a fascinating divergence from the canonical straight-chain fatty acid synthesis pathway, driven by the adaptation of key enzymes to utilize alternative precursor molecules. This technical guide provides an in-depth exploration of the core molecular machinery, genetic underpinnings, and evolutionary diversification of BCFA biosynthesis. We will delve into the pivotal roles of the Branched-chain α-keto acid dehydrogenase (BKD) complex and β-ketoacyl-acyl carrier protein synthase III (FabH), present detailed experimental protocols for their characterization, and offer a comparative analysis of their function across different domains of life.
Introduction: The Fork in the Road of Fatty Acid Synthesis
The biosynthesis of fatty acids is a fundamental metabolic process, primarily known for producing straight-chain fatty acids (SCFAs). However, a significant portion of the microbial world, and to a lesser extent metazoans, synthesize BCFAs, which are characterized by one or more methyl branches along the acyl chain. These branches, typically in the iso or anteiso configuration, profoundly influence the physical properties of cell membranes, enhancing fluidity and lowering melting points, which is crucial for adaptation to diverse environmental conditions, such as low temperatures.[1][2][3]
The evolutionary divergence between SCFA and BCFA synthesis hinges on the initial priming step of the fatty acid synthase (FAS) machinery. While SCFA synthesis is typically initiated with acetyl-CoA, BCFA synthesis utilizes branched-chain short-chain acyl-CoAs derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[4][5][6] This guide will illuminate the evolutionary adaptations of the key enzymes that facilitate this crucial selection of branched primers.
The Core Machinery: Key Enzymes and Their Evolution
The synthesis of BCFAs is predominantly governed by the interplay of two key enzymatic systems: the Branched-chain α-keto acid dehydrogenase (BKD) complex, which provides the branched-chain primers, and a specialized β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH, which initiates the fatty acid elongation with these primers.
The Branched-chain α-keto acid Dehydrogenase (BKD) Complex: The Primer Provider
The BKD complex is a multi-enzyme assembly responsible for the oxidative decarboxylation of branched-chain α-keto acids derived from the transamination of BCAAs.[1][7] This reaction yields the essential branched-chain acyl-CoA primers: isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine).[4][8]
The BKD complex is composed of three core enzymatic components: a dehydrogenase (E1, a tetramer of α and β subunits), a dihydrolipoamide (B1198117) acyltransferase (E2), and a dihydrolipoamide dehydrogenase (E3).[1] In many bacteria, the genes encoding these components are organized in a conserved operon, often referred to as the bkd operon.[1][9] The evolution of this complex is thought to be closely linked to the evolution of BCAA catabolism, with its role in providing primers for BCFA synthesis being a key selective pressure for its maintenance and regulation in many bacterial lineages.[10]
β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH): The Gatekeeper of Initiation
FabH catalyzes the initial condensation reaction of fatty acid synthesis, combining an acyl-CoA primer with malonyl-ACP. The substrate specificity of FabH is a critical determinant in whether an organism produces straight-chain or branched-chain fatty acids.[8][11][12]
Evolution has shaped two primary classes of FabH enzymes with distinct substrate specificities:
-
SCFA-specific FabH: Found predominantly in Gram-negative bacteria like Escherichia coli, these enzymes exhibit a high selectivity for acetyl-CoA as the primer, thus leading to the synthesis of straight-chain fatty acids.[11][13]
-
BCFA-specific FabH: Prevalent in Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, these FabH homologs have a broader substrate specificity and efficiently utilize branched-chain acyl-CoAs, thereby initiating the synthesis of BCFAs.[11][12][13]
Structural studies have revealed that the substrate-binding pocket of FabH plays a crucial role in determining this specificity. The evolution of subtle amino acid changes within this pocket has allowed for the accommodation of bulkier branched-chain primers in BCFA-producing organisms.[8]
Quantitative Data on Key Enzymes
The following tables summarize key quantitative data related to the enzymes central to branched-chain fatty acid synthesis.
| Enzyme/Complex | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Source |
| BKD Complex | Listeria monocytogenes | α-ketoisocaproate | Not Reported | Not Reported | [1] |
| Pseudomonas putida | α-ketoisovalerate | Not Reported | Not Reported | [10] | |
| FabH | Escherichia coli (eFabH) | Acetyl-CoA | 2.6 | 1.3 | [11] |
| Isobutyryl-CoA | >1000 | <0.01 | [11] | ||
| Bacillus subtilis (bFabH1) | Acetyl-CoA | 15 | 0.8 | [11] | |
| Isobutyryl-CoA | 5 | 1.2 | [11] | ||
| Streptomyces glaucescens | Isobutyryl-CoA | - | - | [13] | |
| Butyryl-CoA | - | - | [13] | ||
| Acetyl-CoA | - | - | [13] | ||
| Metazoan FAS | Rat Liver | Methylmalonyl-CoA | Not Reported | Lower turnover than malonyl-CoA | [14][15] |
Table 1: Kinetic Parameters of Key Enzymes in BCFA Synthesis.
| Organism | Predominant Fatty Acid Type | Key Initiating Enzyme(s) | Primer Source | Source |
| Escherichia coli | Straight-chain | eFabH | Acetyl-CoA | [11] |
| Bacillus subtilis | Branched-chain (iso and anteiso) | bFabH1, bFabH2 | BCAA catabolism (BKD complex) | [4][11] |
| Staphylococcus aureus | Branched-chain (iso and anteiso) | SaFabH | BCAA catabolism (BKD complex) | [16] |
| Streptomyces coelicolor | Branched-chain | ScFabH | BCAA catabolism | [13] |
| Listeria monocytogenes | Branched-chain | LmFabH | BCAA catabolism (BKD complex) | [1][17] |
| Ruminant Bacteria | Branched-chain | Various | Dietary BCAAs | [5] |
| Metazoans (e.g., humans) | Primarily Straight-chain; low levels of BCFA | Metazoan FAS | BCAA catabolism, methylmalonyl-CoA | [14][15] |
Table 2: Distribution and Key Features of BCFA Synthesis Across Different Organisms.
Signaling Pathways and Logical Relationships
The synthesis of branched-chain fatty acids is intricately linked to the metabolic state of the cell, particularly the availability of branched-chain amino acids. The following diagrams illustrate the core pathways and their logical connections.
Caption: Biosynthetic pathway from branched-chain amino acids to branched-chain fatty acids.
Caption: Substrate specificity of FabH isoforms dictates fatty acid type.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the synthesis of branched-chain fatty acids.
In Vitro Reconstitution of Fatty Acid Synthesis
Objective: To determine the substrate specificity of FabH and the capability of the fatty acid synthase system to produce BCFAs.
Methodology:
-
Protein Purification: Purify individual components of the type II fatty acid synthase system (FabD, FabG, FabI, FabA or FabZ, ACP, and the FabH variant of interest) from recombinant expression systems (e.g., E. coli).
-
Reaction Mixture: Assemble a reaction mixture containing the purified enzymes, ACP, NADH, NADPH, and [14C]malonyl-CoA as a radiolabel.
-
Primer Addition: Initiate the reaction by adding a specific acyl-CoA primer (e.g., acetyl-CoA, isobutyryl-CoA, isovaleryl-CoA).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Product Analysis: Stop the reaction and analyze the radiolabeled fatty acid products using conformationally sensitive gel electrophoresis (e.g., polyacrylamide gels containing urea) followed by phosphorimaging to visualize and quantify the products.[11][12]
Caption: Experimental workflow for in vitro fatty acid synthesis reconstitution.
Analysis of Cellular Fatty Acid Composition
Objective: To determine the in vivo fatty acid profile of an organism and assess the impact of genetic modifications on BCFA production.
Methodology:
-
Cell Culture and Harvest: Grow the bacterial or cell culture under defined conditions. For genetic mutants (e.g., bkd or fabH knockouts), grow alongside the wild-type strain. Harvest cells by centrifugation.
-
Fatty Acid Methyl Ester (FAME) Preparation: Subject the cell pellet to saponification, methylation, and extraction to convert cellular fatty acids into volatile FAMEs.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and identify the FAMEs using GC-MS. The retention times and mass spectra of the FAMEs are compared to known standards to identify and quantify the different fatty acid species, including iso- and anteiso-BCFAs.[4]
Evolutionary Implications and Future Directions
The evolution of branched-chain fatty acid synthesis is a clear example of metabolic diversification to meet specific environmental challenges. The adaptation of the BKD complex and FabH has enabled a wide range of bacteria to thrive in diverse ecological niches. In metazoans, while BCFA synthesis is not a primary pathway, the presence of these fatty acids, obtained both from diet and de novo synthesis, is increasingly linked to important physiological functions.[5][15]
For drug development, the enzymes of the BCFA synthesis pathway, particularly in pathogenic bacteria where these fatty acids are essential for membrane integrity and virulence, represent attractive targets for novel antimicrobial agents.[1][17] Understanding the structural and mechanistic differences between bacterial and mammalian fatty acid synthesis enzymes will be crucial for the design of selective inhibitors.
Future research should focus on:
-
A deeper phylogenetic analysis of FabH and BKD complex components to trace their evolutionary origins and diversification.
-
Elucidating the regulatory networks that control the expression and activity of BCFA synthesis genes in response to environmental cues.
-
Exploring the full spectrum of biological roles of BCFAs in both prokaryotes and eukaryotes, which could unveil new therapeutic opportunities.
This guide provides a foundational understanding of the evolution and core mechanisms of branched-chain fatty acid synthesis. The presented data, pathways, and protocols offer a valuable resource for researchers and professionals seeking to explore this fascinating and increasingly important area of biochemistry and drug discovery.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
- 5. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 8. Structure of FabH and factors affecting the distribution of branched fatty acids in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Branched-Chain α-Keto Acid Catabolism via the Gene Products of the bkd Operon in Enterococcus faecalis: a New, Secreted Metabolite Serving as a Temporary Redox Sink - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. β-Ketoacyl Acyl Carrier Protein Synthase III (FabH) Is Essential for Fatty Acid Biosynthesis in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 17. An insight into the role of branched-chain α-keto acid dehydrogenase (BKD) complex in branched-chain fatty acid biosynthesis and virulence of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Protein Targets of 18-Methyltetracosanoyl-CoA: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methyltetracosanoyl-CoA is a C25 very-long-chain branched-chain fatty acyl-CoA. While direct protein targets of this specific molecule are not extensively documented, its structural characteristics suggest it interacts with a range of proteins involved in lipid metabolism, including synthesis, degradation, transport, and signaling. This technical guide provides a comprehensive overview of the potential protein targets of this compound based on our understanding of very-long-chain and branched-chain fatty acid metabolism. We detail the metabolic pathways, present available quantitative data for related molecules, describe relevant experimental protocols for target identification, and provide visual diagrams of key processes.
Introduction to this compound
This compound is the activated form of 18-methyltetracosanoic acid, a 25-carbon saturated fatty acid with a methyl branch at the 18th carbon position. As a member of the branched-chain fatty acid (BCFA) and very-long-chain fatty acid (VLCFA) families, it is expected to play roles in various cellular processes. BCFAs are known to be important components of cell membranes, influencing fluidity, and are involved in metabolic regulation. VLCFAs are essential for the formation of sphingolipids, serve as precursors for signaling molecules, and are components of epidermal and retinal lipids. The activation of 18-methyltetracosanoic acid to its coenzyme A (CoA) thioester is a prerequisite for its participation in metabolic pathways.
Metabolic Pathways and Potential Protein Interactions
The metabolism of this compound can be categorized into anabolic and catabolic pathways, each involving a distinct set of enzymes that represent potential protein targets.
Acyl-CoA Synthesis (Activation)
Before it can be metabolized, 18-methyltetracosanoic acid must be activated to this compound. This reaction is catalyzed by Acyl-CoA Synthetases (ACSs) . There are several families of ACS enzymes with varying substrate specificities and subcellular localizations. Very-long-chain acyl-CoA synthetases (ACSVLs) are prime candidates for the activation of very-long-chain fatty acids. Given its chain length, a specific ACSVL isoform located in the endoplasmic reticulum or peroxisomes is likely responsible for its activation.
Fatty Acid Elongation
If this compound acts as a substrate for further elongation, it would interact with the fatty acid elongase (ELOVL) complex in the endoplasmic reticulum. This complex consists of four enzymes that carry out a cycle of condensation, reduction, dehydration, and a second reduction. The key substrate-determining enzyme is the fatty acid elongase (ELOVL) . There are seven known mammalian ELOVLs (ELOVL1-7), each with distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and degrees of saturation. ELOVL1, ELOVL3, and ELOVL7 are known to elongate saturated and monounsaturated fatty acids.
Peroxisomal β-Oxidation (Degradation)
Very-long-chain and branched-chain fatty acids are primarily degraded in peroxisomes. The methyl branch at an even-numbered carbon (position 18) means that this compound can likely undergo peroxisomal β-oxidation. This pathway involves a set of enzymes distinct from those in mitochondria and includes:
-
Branched-chain acyl-CoA oxidase (ACOX2/BCOX) or a general acyl-CoA oxidase (ACOX1) : Catalyzes the initial dehydrogenation step.
-
D-bifunctional protein (DBP/MFP-2) : Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and is involved in the oxidation of branched-chain fatty acids.
-
Sterol carrier protein x (SCPx) or another peroxisomal thiolase : Catalyzes the final thiolytic cleavage to release acetyl-CoA or propionyl-CoA and a shortened acyl-CoA.
Due to the position of the methyl group, the degradation would proceed until the branch point, at which stage α-oxidation might be required if the β-carbon is substituted. However, with the methyl group at position 18, standard β-oxidation can proceed for several cycles.
An In-depth Technical Guide on the Potential Protein Targets of this compound
Other Potential Protein Targets
Beyond the primary metabolic pathways, this compound could interact with several other classes of proteins:
-
DHHC-Domain Containing Palmitoyltransferases: Protein S-acylation is the reversible attachment of fatty acids to cysteine residues. While palmitate (C16) is the most common, these enzymes can utilize other fatty acyl-CoAs. It is conceivable that specific DHHC enzymes could use this compound as a substrate, leading to the S-acylation of target proteins with this branched-chain VLCFA. This modification could alter the protein's localization, stability, and function.
-
Acyl-CoA Binding Proteins (ACBPs): These proteins are involved in the intracellular transport and buffering of acyl-CoA molecules. ACBPs bind to long-chain acyl-CoAs with high affinity, protecting them from hydrolysis and directing them to specific metabolic fates. It is highly probable that an ACBP isoform binds to this compound to facilitate its transport within the cell.
-
Nuclear Receptors: Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, particularly those for peroxisomal β-oxidation. Binding of this compound to PPARα could activate it, leading to the upregulation of enzymes required for its own degradation, representing a feedback regulatory mechanism.
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to the free fatty acid and Coenzyme A, thereby regulating the intracellular pool of activated fatty acids. Specific ACOT isoforms located in the cytosol, mitochondria, or peroxisomes may act on this compound to control its concentration.
Quantitative Data for Potential Protein Targets
| Protein Target Class | Specific Example | Substrate/Ligand | Quantitative Value (Kd, Km, etc.) | Significance | Reference |
| Nuclear Receptor | PPARα | Phytanoyl-CoA (BCFA) | Kd ≈ 11 nM | High-affinity binding suggests BCFA-CoAs are potent activators. | |
| Nuclear Receptor | PPARα | Pristanoyl-CoA (BCFA) | Kd ≈ 11 nM | Similar high affinity to phytanoyl-CoA. | |
| Nuclear Receptor | PPARα | C20-C24 VLCFA-CoAs | Kd = 3-29 nM | Demonstrates high-affinity binding of VLCFA-CoAs. | |
| Acyl-CoA Binding Protein | Rat Liver ACBP | 18-carbon parinaroyl-CoA | Kd = 4.4 - 7.0 nM | Shows high-affinity binding of long-chain acyl-CoAs. | |
| Acyl-CoA Dehydrogenase | Human VLCAD | C16-CoA | Optimal Substrate | Indicates specificity for very-long-chain acyl-CoAs. |
Experimental Protocols for Target Identification
Identifying the protein targets of this compound requires specialized experimental approaches. Below are protocols for key methodologies.
Chemical Proteomics for Identification of S-Acylated Proteins
This method utilizes a synthetic analog of 18-methyltetracosanoic acid containing a "clickable" chemical handle (e.g., an alkyne or azide (B81097) group).
Methodology:
-
Metabolic Labeling: Cells of interest are incubated with the clickable analog of 18-methyltetracosanoic acid. The fatty acid is taken up by the cells and converted to its CoA ester, which is then used by DHHC enzymes to acylate proteins.
-
Cell Lysis and Click Chemistry: The cells are lysed, and the proteome is harvested. A fluorescent reporter or a biotin (B1667282) affinity tag containing the complementary chemical handle is then covalently attached to the modified proteins via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").
-
Visualization and Enrichment: If a fluorescent reporter is used, the acylated proteins can be visualized directly by in-gel fluorescence scanning. If a biotin tag is used, the modified proteins can be enriched from the complex proteome using streptavidin-coated beads.
-
Mass Spectrometry: The enriched proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the acylated proteins.
Affinity Purification-Mass Spectrometry (AP-MS) for Identifying Binding Proteins
This technique is used to identify proteins that physically interact with 18-Methyltetracsanoyl-CoA.
Methodology:
-
Bait Immobilization: this compound is immobilized on a solid support, such as agarose (B213101) or magnetic beads, to create an affinity matrix.
-
Protein Incubation: A cell lysate or tissue extract is incubated with the affinity matrix. Proteins that bind to this compound will be captured on the beads.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted, typically by using a high concentration of free this compound, changing the pH, or using a denaturing agent.
-
Protein Identification: The eluted proteins are identified by mass spectrometry.
Visualizations of Pathways and Workflows
Potential Metabolic Fates of this compound
Caption: Potential metabolic pathways and protein interactions of this compound.
Experimental Workflow for Chemical Proteomics
Caption: Workflow for identifying S-acylated proteins using chemical proteomics.
Conclusion
While direct experimental evidence for the protein targets of this compound is currently lacking, a strong inferential case can be made for its interaction with key enzymes and binding proteins in very-long-chain and branched-chain fatty acid metabolism. The potential targets include Acyl-CoA synthetases, fatty acid elongases, enzymes of the peroxisomal β-oxidation pathway, DHHC palmitoyltransferases, Acyl-CoA binding proteins, and the nuclear receptor PPARα. The experimental protocols outlined in this guide provide a roadmap for the future identification and validation of these targets. A deeper understanding of the interactions of this compound will be crucial for elucidating its physiological roles and its potential as a therapeutic target in various diseases.
The Subcellular Landscape of 18-Methyltetracosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methyltetracosanoyl-CoA, a C25 very-long-chain branched-chain fatty acyl-CoA, plays a role in complex lipid biosynthesis and cellular signaling. Understanding its subcellular localization is paramount for elucidating its precise biological functions and for the development of targeted therapeutics. Direct experimental evidence for the specific subcellular distribution of this compound is not extensively documented. However, based on the well-established locations of enzymes involved in the synthesis and metabolism of very-long-chain and branched-chain fatty acids, its primary locations can be inferred. This guide synthesizes the current understanding of fatty acyl-CoA metabolism to predict the subcellular compartments housing this compound and provides detailed experimental protocols for its empirical determination.
Inferred Subcellular Localization of this compound
The subcellular fate of a fatty acid is largely determined by the location of the acyl-CoA synthetases that activate it and the enzymes that subsequently metabolize it. For a very-long-chain branched-chain fatty acid like 18-methyltetracosanoic acid, its activated form, this compound, is anticipated to be predominantly found in the endoplasmic reticulum and peroxisomes , with a potential presence in mitochondria-associated membranes (MAMs) and mitochondria .
| Subcellular Compartment | Rationale for Localization | Associated Metabolic Pathways |
| Endoplasmic Reticulum (ER) | Primary site of very-long-chain fatty acid (VLCFA) synthesis and elongation. Acyl-CoA synthetases (ACSLs), including those that activate VLCFAs, are integral ER membrane proteins.[1][2] | - De novo synthesis and elongation of fatty acids- Incorporation into complex lipids (e.g., phospholipids, sphingolipids, ceramides)[3]- Steroid hormone synthesis[3] |
| Peroxisomes | Key site for the initial β-oxidation of VLCFAs and branched-chain fatty acids, which cannot be directly processed by mitochondria.[4] | - α-oxidation of branched-chain fatty acids[5]- Initial rounds of β-oxidation of VLCFAs[3] |
| Mitochondria | Site of β-oxidation for medium- and long-chain fatty acyl-CoAs to generate ATP. Following chain shortening in peroxisomes, the resulting acyl-CoAs can enter mitochondria for complete oxidation.[5] | - Complete β-oxidation for energy production |
| Mitochondria-Associated Membranes (MAMs) | Specialized sub-regions of the ER that are in close contact with mitochondria. ACSL4, an acyl-CoA synthetase, is enriched in these regions, suggesting a role in channeling fatty acids towards mitochondrial metabolism.[1] | - Transfer of lipids between ER and mitochondria |
Experimental Protocols for Determining Subcellular Localization
The following are established methodologies to experimentally verify the subcellular localization of this compound.
Subcellular Fractionation Followed by Acyl-CoA Analysis
This classical biochemical approach involves the separation of cellular organelles by differential centrifugation followed by the quantification of the target molecule in each fraction.
Protocol:
-
Cell Lysis: Homogenize cultured cells or tissues in an isotonic buffer (e.g., 0.25 M sucrose (B13894), 10 mM HEPES, pH 7.4) using a Dounce homogenizer or similar method to gently rupture the plasma membrane while leaving organelles intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (containing ER and Golgi) and leave the cytosol as the final supernatant.
-
For separating peroxisomes, a density gradient centrifugation (e.g., using a Percoll or sucrose gradient) of the mitochondrial or light mitochondrial fraction is necessary.[6]
-
-
Acyl-CoA Extraction: Extract acyl-CoAs from each fraction using a suitable method, such as solid-phase extraction or solvent precipitation.
-
Quantification by Mass Spectrometry: Analyze the extracted acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound.
-
Validation of Fractions: Perform Western blotting on each fraction using antibodies against well-known marker proteins for each organelle (e.g., Calnexin for ER, Cytochrome c for mitochondria, Catalase for peroxisomes, and GAPDH for cytosol) to assess the purity of the fractions.
In Situ Labeling with Fatty Acid Analogs
This method uses modified fatty acids that can be detected after incorporation into the cell, providing a more dynamic view of fatty acid trafficking.
Protocol:
-
Synthesis of a Labeled 18-Methyltetracosanoic Acid Analog: Synthesize an analog of 18-methyltetracosanoic acid containing a reporter tag, such as a fluorescent group (e.g., BODIPY) or a clickable alkyne or azide (B81097) group for subsequent bioorthogonal ligation.
-
Cellular Incubation: Incubate cultured cells with the fatty acid analog for various time points.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Detection:
-
For fluorescent analogs, directly visualize the localization using confocal fluorescence microscopy.
-
For clickable analogs, perform a click chemistry reaction to attach a fluorescent probe.
-
-
Co-localization Analysis: Co-stain the cells with fluorescent markers for specific organelles (e.g., ER-Tracker, Mito-Tracker) and analyze the co-localization of the fatty acid analog's signal with the organelle markers using image analysis software.
Visualizing the Metabolic Journey of this compound
The following diagrams illustrate the key pathways and experimental workflows related to this compound.
Caption: Inferred metabolic pathway of this compound.
Caption: Workflow for subcellular fractionation and analysis.
References
- 1. The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Properties and subcellular localization of myocardial fatty acyl-coenzyme A oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of Very-Long-Chain Branched-Chain Fatty Acids: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 11, 2025
Abstract
Very-long-chain branched-chain fatty acids (VLC-BCFAs) are specialized lipids crucial for the integrity and function of various biological barriers and tissues, most notably the skin and the meibomian glands. Unlike their straight-chain counterparts, VLC-BCFAs possess unique physicochemical properties, such as lower melting points and enhanced fluidity, conferred by their methyl-branched structure. Their biosynthesis is a specialized process that merges two distinct pathways: the initiation pathway for branched-chain fatty acids (BCFAs) derived from amino acid catabolism, and the fatty acid elongation (FAE) system responsible for producing very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth exploration of the core biosynthetic pathway of VLC-BCFAs, details the key enzymes and their substrate specificities, presents quantitative data, and outlines detailed experimental protocols for their study.
The Core Biosynthetic Pathway
The synthesis of VLC-BCFAs is a multi-stage process localized primarily in the endoplasmic reticulum (ER). It begins with the generation of a short, branched-chain acyl-CoA primer, which is subsequently extended by a multienzyme elongation complex.
Initiation: Generation of Branched-Chain Primers
The initial building blocks for VLC-BCFAs are derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. This two-step process provides the characteristic iso or anteiso structure.
-
Transamination: The first step is a reversible transamination reaction catalyzed by Branched-Chain Amino Acid Transaminase (BCAT) . This enzyme transfers the amino group from a BCAA to an α-keto acid (typically α-ketoglutarate), producing a branched-chain α-keto acid (BCKA) and glutamate.[1]
-
Oxidative Decarboxylation: The resulting BCKA is then irreversibly decarboxylated by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex . This multi-enzyme complex converts the BCKA into a short-chain branched acyl-CoA, which serves as the primer for elongation.[2]
The specific primers generated are:
-
Valine → α-Ketoisovalerate → Isobutyryl-CoA (precursor for iso even-numbered fatty acids)
-
Leucine → α-Ketoisocaproate → Isovaleryl-CoA (precursor for iso odd-numbered fatty acids)
-
Isoleucine → α-Keto-β-methylvalerate → 2-Methylbutyryl-CoA (precursor for anteiso odd-numbered fatty acids)
Elongation: The Fatty Acid Elongase (FAE) System
Once formed, the branched-chain acyl-CoA primers are transported from the mitochondria to the ER, where they enter the fatty acid elongation cycle. This is an iterative four-step process that adds two carbon units (from malonyl-CoA) to the growing acyl chain with each cycle.[3]
The four core enzymes of the FAE complex are:
-
Condensation: Catalyzed by Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzymes. This is the rate-limiting step and determines substrate specificity. A fatty acyl-CoA condenses with malonyl-CoA to form a 3-ketoacyl-CoA.[4]
-
Reduction: The 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA by 3-ketoacyl-CoA reductase (KAR) , using NADPH as a reductant.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by 3-hydroxyacyl-CoA dehydratase (HACD) .
-
Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA (now two carbons longer) by trans-2,3-enoyl-CoA reductase (TER) , also using NADPH.
This newly elongated branched-chain acyl-CoA can then serve as a substrate for another round of elongation until the desired chain length is achieved.
Key Enzymes and Quantitative Data
The specificity of VLC-BCFA synthesis is determined by the enzymes catalyzing the initial and rate-limiting steps of each phase: BCKDH and the ELOVL elongases.
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
The BCKDH complex is a critical regulatory point. Its activity is controlled by a phosphorylation/dephosphorylation cycle, where phosphorylation by BCKDH kinase inactivates the enzyme.[5] Kinetic parameters can vary based on the specific BCKA substrate.
Table 1: Representative Kinetic Parameters of the BCKDH Complex
| Substrate | Apparent Km (μM) | Relative Vmax | Source |
|---|---|---|---|
| α-Ketoisocaproate (from Leucine) | 15 - 30 | 100% | [6] |
| α-Keto-β-methylvalerate (from Isoleucine) | 10 - 20 | ~80% | [6] |
| α-Ketoisovalerate (from Valine) | 30 - 50 | ~60% | [6][7] |
Note: Values are approximate and can vary significantly based on tissue source, species, and assay conditions.
ELOVL Elongases for Branched-Chain Substrates
While mammals have seven ELOVL enzymes, only a specific subset has been shown to efficiently elongate branched-chain acyl-CoAs. Research by Tanno et al. (2020) demonstrated that ELOVL1, ELOVL3, and ELOVL7 are the key players in this process.[8]
-
ELOVL3 shows high activity towards mid-length branched-chain acyl-CoAs (e.g., C17) and is responsible for their initial elongation.[8]
-
ELOVL1 acts on the products of ELOVL3, further elongating them to produce VLC-BCFAs with chain lengths of C24 and beyond.[8][9]
-
ELOVL7 also contributes to the elongation of saturated branched-chain acyl-CoAs.[8]
Table 2: Substrate Specificity of ELOVL Elongases for Branched-Chain Acyl-CoAs
| Enzyme | Substrate(s) | Primary Products | Key Function | Source |
|---|---|---|---|---|
| ELOVL3 | iso-C17:0-CoA, anteiso-C17:0-CoA | iso-C19:0 to iso-C23:0, anteiso-C19:0 to anteiso-C25:0 | Initial elongation of mid-length BCFAs | [8] |
| ELOVL1 | iso-C23:0-CoA, anteiso-C23:0-CoA | iso-C25:0, anteiso-C25:0 | Elongation to ≥C24 VLC-BCFAs | [8] |
| ELOVL7 | Saturated BCFA-CoAs | Elongated saturated BCFAs | Contributes to BCFA elongation |[8] |
Tissue Distribution of VLC-BCFAs
VLC-BCFAs are not ubiquitously distributed and are found in high concentrations in specific tissues where they serve specialized functions. The meibomian glands, which secrete the lipid layer of the tear film (meibum), are particularly enriched in VLC-BCFAs.
Table 3: Abundance of Branched-Chain Fatty Acids in Select Tissues/Secretions
| Tissue / Secretion | Lipid Class | % of Total Fatty Acids that are Branched | Predominant Chain Lengths | Source |
|---|---|---|---|---|
| Mouse Meibomian Gland | Cholesteryl Esters | ~100% | ≥C21 | [8] |
| Mouse Meibomian Gland | Wax Esters | ~88% | ≥C21 | [8] |
| Human Meibomian Gland (MGD patients) | Total Fatty Acids | ~29.8% | C15, C17 | |
| Human Skin (Epidermis) | Ceramides & Free FAs | Substantial amounts | C24-C34 (total FAs) |
| Mouse Skin & Liver | Ceramides | Substantial amounts | Not specified |[8] |
Experimental Protocols
The study of VLC-BCFA biosynthesis requires specialized methods for lipid extraction, analysis, and enzymatic assays.
Protocol: Analysis of VLC-BCFAs from Tissue by GC-MS
This protocol provides a general workflow for the extraction, derivatization, and quantification of total fatty acids from a tissue sample, such as a mouse meibomian gland or skin biopsy.
1. Tissue Homogenization and Lipid Extraction (Folch Method) a. Weigh frozen tissue (10-50 mg) and place in a glass tube with a Teflon-lined cap. b. Add an internal standard (e.g., heptadecanoic acid, C17:0, or a deuterated standard) at a known concentration. c. Add 20 volumes of ice-cold chloroform:methanol (B129727) (2:1, v/v). d. Homogenize thoroughly using a probe sonicator or glass homogenizer on ice. e. Agitate for 20 minutes at 4°C. f. Add 0.2 volumes of 0.9% NaCl solution, vortex briefly, and centrifuge at 2,000 x g for 10 minutes to separate phases. g. Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs) a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 1 mL of 0.5 M NaOH in methanol to the dried lipid film. c. Heat at 100°C for 10 minutes to saponify the lipids (cleave fatty acids from their backbones). d. Cool the sample and add 2 mL of boron trifluoride (BF3) in methanol (14% w/v). e. Heat again at 100°C for 5 minutes to methylate the free fatty acids. f. Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. g. Vortex vigorously and centrifuge at 1,000 x g for 5 minutes. h. Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis a. Inject 1 µL of the hexane extract into a gas chromatograph equipped with a polar capillary column (e.g., DB-225ms or similar). b. Use a temperature program that effectively separates FAME isomers. A typical program might start at 100°C, ramp to 240°C, and hold. c. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650. d. Identify FAME peaks by comparing their retention times and mass spectra to known standards (e.g., bacterial acid methyl ester mix, which contains iso and anteiso standards). e. Quantify individual VLC-BCFAs by comparing their peak area to that of the internal standard.
Protocol: In Vitro Fatty Acid Elongase (ELOVL) Activity Assay
This protocol measures the ability of a specific ELOVL enzyme to elongate a branched-chain acyl-CoA substrate. It is typically performed using microsomes from cells overexpressing the ELOVL of interest.
1. Preparation of Microsomes a. Harvest cells (e.g., HEK293 or yeast) expressing the target ELOVL enzyme. b. Homogenize cells in an ice-cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA) with protease inhibitors. c. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and debris. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. e. The resulting pellet contains the microsomal fraction. Resuspend it in a suitable buffer and determine the protein concentration (e.g., via Bradford assay).
2. Elongase Reaction a. Prepare the reaction mixture in a final volume of 100-200 µL. The mixture should contain:
- Potassium phosphate (B84403) buffer (100 mM, pH 7.2)
- Microsomal protein (50-100 µg)
- NADPH (250 µM)
- Branched-chain acyl-CoA substrate (e.g., anteiso-C17:0-CoA, 20 µM)
- [2-14C]Malonyl-CoA (50 µM, ~50,000 dpm) b. Pre-incubate the mixture for 5 minutes at 37°C. c. Initiate the reaction by adding the [14C]malonyl-CoA. d. Incubate for 20-30 minutes at 37°C. e. Stop the reaction by adding 100 µL of 2.5 M KOH in 50% ethanol.
3. Product Analysis a. Saponify the reaction products by heating at 70°C for 1 hour. b. Acidify the mixture with concentrated HCl. c. Extract the resulting free fatty acids three times with hexane. d. Pool the hexane extracts and evaporate to dryness. e. Resuspend the fatty acids in a small volume of solvent and separate them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). f. Determine the amount of radioactivity incorporated into the elongated fatty acid products using a phosphorimager or by scintillation counting of the excised spots/fractions. Elongase activity is expressed as pmol of malonyl-CoA incorporated per mg of protein per minute.
Conclusion and Future Directions
The biosynthesis of very-long-chain branched-chain fatty acids is a highly specialized and regulated process, critical for the function of tissues such as the skin and meibomian glands. The pathway leverages the BCAA catabolic machinery to generate unique primers, which are then elongated by a specific subset of ELOVL enzymes—namely ELOVL1, ELOVL3, and ELOVL7. Dysregulation in this pathway can lead to altered lipid profiles, potentially contributing to conditions like meibomian gland dysfunction and dry eye disease.
Future research should focus on elucidating the precise regulatory mechanisms that coordinate the initiation and elongation phases of this pathway. Furthermore, developing specific inhibitors for ELOVL1 and ELOVL3 could provide novel therapeutic tools for diseases characterized by the abnormal accumulation or deficiency of these unique and functionally important lipids. A deeper understanding of the kinetic properties and tissue-specific expression of these key enzymes will be paramount for advancing drug development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of amino acid residues surrounding phosphorylation site 1 of branched-chain alpha-ketoacid dehydrogenase (BCKDH) in catalysis and phosphorylation site recognition by BCKDH kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very long-chain tear film lipids produced by fatty acid elongase ELOVL1 prevent dry eye disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in meibomian fatty acid composition in patients with meibomian gland dysfunction and aqueous-deficient dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The skin barrier: an extraordinary interface with an exceptional lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 18-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyltetracosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A. As with other fatty acyl-CoAs, it is a critical intermediate in various metabolic processes. Fatty acyl-CoAs are involved in energy metabolism, lipid biosynthesis, protein modification, and cellular signaling pathways.[1] The accurate detection and quantification of specific acyl-CoA species such as this compound are essential for understanding their physiological roles and their potential as biomarkers in disease.
This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the highest selectivity and sensitivity for this class of molecules.[2][3]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantification of long-chain and very-long-chain fatty acyl-CoAs due to its robustness and reproducibility.[1] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow
Experimental Protocols
Sample Preparation
Accurate quantification of acyl-CoAs is challenging due to their instability in aqueous solutions.[4] Proper sample preparation is critical.
Materials:
-
Biological sample (e.g., ~10^6 - 10^7 cultured cells or 100-200 mg of tissue)
-
Phosphate-buffered saline (PBS), ice-cold
-
Internal Standard (IS): A suitable odd-chain or stable isotope-labeled very-long-chain acyl-CoA (e.g., C25:0-CoA).
-
Extraction Solvent: 2.5% (w/v) Sulfosalicylic acid (SSA) or 10% (w/v) Trichloroacetic acid (TCA).[3]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Water (LC-MS grade)
Protocol:
-
Harvesting: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, flash-freeze in liquid nitrogen immediately after collection and store at -80°C.
-
Homogenization & Protein Precipitation:
-
Add 200 µL of ice-cold extraction solvent containing the internal standard to the cell pellet or homogenized tissue.
-
Vortex thoroughly and incubate on ice for 15 minutes.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C.
-
-
Solid Phase Extraction (SPE) for Purification: [2][3]
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with water to remove the deproteinizing agent.
-
Elute the acyl-CoAs with an appropriate solvent, such as methanol or acetonitrile.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
An ultra-high performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% ammonium (B1175870) hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to achieve separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Positive ion mode is often more sensitive for acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
Collision Gas: Argon.
-
Key Fragmentation: Acyl-CoAs characteristically exhibit a neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (507 Da) in positive ion mode.[4][5][6] Another common fragment ion is m/z 428.0365, corresponding to the adenosine 3',5'-diphosphate fragment.[5]
MRM Transitions for this compound: To determine the MRM transitions, the precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion are selected.
-
Molecular Formula of 18-Methyltetracosanoic acid: C₂₅H₅₀O₂
-
Molecular Weight of 18-Methyltetracosanoic acid: 382.67 g/mol
-
Molecular Formula of Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S
-
Molecular Weight of Coenzyme A: 767.53 g/mol
-
Molecular Weight of this compound: (382.67 + 767.53 - 18.02 (H₂O)) = 1132.18 g/mol
-
Precursor Ion [M+H]⁺: m/z 1133.18
-
Product Ion (Neutral Loss of 507): 1133.18 - 507 = m/z 626.18
Therefore, the primary MRM transition to monitor for quantification would be 1133.2 → 626.2 . A secondary, qualifying transition could be 1133.2 → 428.0 .
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Very-Long-Chain Acyl-CoA Analysis
| Parameter | Setting |
| LC Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile with 0.1% Ammonium Hydroxide |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Table 2: Calculated MRM Transitions for this compound and a Potential Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1133.2 | 626.2 (Quantifier) | Optimized (e.g., 30-40) |
| This compound | 1133.2 | 428.0 (Qualifier) | Optimized (e.g., 40-50) |
| C25:0-CoA (Internal Standard) | 1147.2 | 640.2 (Quantifier) | Optimized (e.g., 30-40) |
Table 3: Representative Quantitative Performance for Very-Long-Chain Acyl-CoA Analysis
Data below is representative for very-long-chain acyl-CoAs and should be established specifically for this compound during method validation.
| Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
|---|
| Very-Long-Chain Acyl-CoAs | 1-10 fmol | 5-20 fmol | >0.99 |
Biological Context and Signaling Pathways
While specific signaling pathways involving this compound are not extensively documented, its precursor, 18-methyleicosanoic acid (a C21 branched-chain fatty acid), is known to be a major covalently bound fatty acid in mammalian hair fibers.[7] It forms a thioester bond with cysteine residues in keratin, contributing to the hydrophobicity of the hair surface. The activation of the fatty acid to its CoA thioester is a prerequisite for this incorporation.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of 18-methyleicosanoic acid in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 18-Methyltetracosanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyltetracosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA. These molecules are critical intermediates in numerous metabolic processes, including lipid biosynthesis and degradation. Emerging evidence suggests that very-long-chain and branched-chain fatty acyl-CoAs are potent endogenous ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that governs the transcription of genes involved in fatty acid oxidation. Dysregulation of these pathways is implicated in various metabolic diseases. Therefore, the accurate quantification of specific fatty acyl-CoAs like this compound is crucial for advancing our understanding of cellular metabolism and for the development of novel therapeutics.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Protocols
Sample Preparation and Extraction
a) From Cultured Cells (Adherent or Suspension)
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add 1 mL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., C17:0-CoA or a stable isotope-labeled very-long-chain acyl-CoA) to the cells.
-
For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, resuspend the pellet in the methanol solution.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Precipitation and Supernatant Collection:
-
Incubate the lysate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis, such as 50% methanol in water or 50 mM ammonium (B1175870) acetate.
-
b) From Tissue Samples (e.g., Liver)
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) and an appropriate internal standard.
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
-
Solvent Extraction:
-
Add 2 mL of a cold organic solvent mixture, such as acetonitrile:isopropanol (3:1, v/v), to the homogenate.
-
Vortex vigorously for 2 minutes, sonicate for 5 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
-
Supernatant Collection and Re-extraction:
-
Collect the supernatant.
-
Re-extract the pellet with another 2 mL of the organic solvent mixture and centrifuge again.
-
Combine the supernatants.
-
-
Drying and Reconstitution:
-
Dry the combined supernatants under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
a) Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the very-long-chain acyl-CoAs, followed by a wash and re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
b) Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound (C₂₅H₅₀O₁₇N₇P₃S) - m/z to be calculated based on exact mass. |
| Product Ion (Q3) | Precursor ion - 507.1 Da (Neutral loss of the phosphopantetheine moiety). This is a characteristic fragment for fatty acyl-CoAs.[2][3][4] |
| Collision Energy | To be optimized for the specific instrument and analyte. |
| Other Parameters | Source temperature, gas flows, and voltages should be optimized for maximal signal intensity. |
Quantitative Data
The following table presents representative quantitative data for very-long-chain fatty acyl-CoAs from published literature. These values can be used as a reference for expected performance. It is important to note that the limit of detection (LOD) and limit of quantitation (LOQ) are instrument-dependent and should be experimentally determined for this compound.
| Analyte | LOD (fmol) | LOQ (fmol) | Linearity (pmol) | Reference |
| C24:0-CoA | ~5 | ~15 | 0.015 - 10 | [2] |
| C26:0-CoA | ~5 | ~15 | 0.015 - 10 | [2] |
| C24:1-CoA | ~5 | ~15 | 0.015 - 10 | [2] |
Signaling Pathway
Caption: Activation of PPARα by this compound.
Conclusion
This application note provides a comprehensive framework for the extraction and LC-MS/MS-based quantification of this compound from biological matrices. The described protocol, coupled with the biological context of its role as a PPARα agonist, offers a valuable resource for researchers investigating lipid metabolism and its implications in health and disease. The high sensitivity and specificity of the LC-MS/MS method make it an indispensable tool for elucidating the precise roles of very-long-chain branched-chain fatty acyl-CoAs in cellular physiology and pathology.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 18-Methyltetracosanoyl-CoA in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyltetracosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a branched-chain fatty acid component. While the precise biological roles and tissue distribution of this compound are not extensively documented, the quantification of VLCFA-CoAs in general is crucial for understanding various metabolic processes and their dysregulation in disease.[1][2][3] Alterations in the levels of VLCFA-CoAs have been implicated in metabolic disorders, making their accurate quantification a key area of research in drug development and diagnostics.
This document provides a comprehensive guide to the quantification of this compound in tissue samples. It outlines a detailed protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the state-of-the-art method for the sensitive and specific quantification of acyl-CoA species.[1][2][3]
Data Presentation
| Acyl-CoA Species | Liver | Brain | Heart | Adipose Tissue |
| Palmitoyl-CoA (C16:0) | 15.0 | 5.2 | 8.5 | 25.0 |
| Stearoyl-CoA (C18:0) | 10.5 | 7.8 | 6.1 | 18.3 |
| Oleoyl-CoA (C18:1) | 25.2 | 12.3 | 15.7 | 40.1 |
| Lignoceroyl-CoA (C24:0) | 2.1 | 5.5 | 1.8 | 1.2 |
| Cerotoyl-CoA (C26:0) | 1.5 | 4.2 | 1.1 | 0.8 |
| This compound | 0.8 | 2.5 | 0.5 | 0.3 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
The following protocol for the quantification of this compound is a synthesized methodology based on established procedures for other very-long-chain fatty acyl-CoAs.
Tissue Homogenization and Extraction
This procedure is critical for the efficient recovery of acyl-CoAs from complex tissue matrices.
-
Materials:
-
Frozen tissue sample (10-50 mg)
-
Homogenization Buffer: 10 mM potassium phosphate (B84403) buffer (pH 7.4) with 10% isopropanol (B130326) and 2% acetonitrile
-
Internal Standard (IS) solution (e.g., C17:0-CoA or a stable isotope-labeled analog)
-
Acetonitrile (ACN)
-
Dounce homogenizer or bead beater
-
Centrifuge
-
-
Protocol:
-
Weigh the frozen tissue sample in a pre-chilled tube.
-
Add 500 µL of ice-cold homogenization buffer and the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of acetonitrile, vortex thoroughly, and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is employed to remove interfering substances and concentrate the acyl-CoAs prior to LC-MS/MS analysis.
-
Materials:
-
Oasis MAX or equivalent mixed-mode anion exchange SPE cartridges
-
2% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
Nitrogen evaporator
-
-
Protocol:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Quantification
Liquid chromatography is used to separate the different acyl-CoA species, which are then detected and quantified by tandem mass spectrometry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
The precursor ion for acyl-CoAs is the [M+H]+ ion.
-
A common product ion results from the neutral loss of the 3'-phospho-ADP moiety (507.0 Da).
-
For this compound (C25H51O17N7P3S), the theoretical monoisotopic mass is approximately 1121.6 g/mol . The precursor ion would be m/z 1122.6 and the product ion would be m/z 615.6.
-
-
Collision Energy and other parameters: These should be optimized for each specific instrument and analyte.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of 18-Methyltetracsanoyl-CoA in tissues.
Metabolic Pathway Context
This compound is formed from its corresponding branched-chain fatty acid, 18-methyltetracosanoic acid. The biosynthesis of branched-chain fatty acids often utilizes branched-chain amino acids as precursors. The resulting acyl-CoA can then enter various metabolic pathways.
Conclusion
The accurate quantification of this compound and other VLCFA-CoAs is essential for advancing our understanding of lipid metabolism and its role in health and disease. The LC-MS/MS-based protocol detailed in these application notes provides a robust and sensitive method for researchers in academia and the pharmaceutical industry. While challenges remain in the absolute quantification due to the limited availability of specific standards, the outlined workflow provides a solid foundation for the reliable relative quantification and profiling of these important metabolites in various biological tissues.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Very-Long-Chain Acyl-CoAs from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of very-long-chain acyl-CoAs (VLC-ACoAs) from biological tissues. The accurate quantification of these molecules is essential for understanding their roles in various metabolic pathways, including fatty acid β-oxidation, and for investigating their implications in metabolic disorders. The following sections detail established methods for solid-phase and liquid-liquid extraction, along with quantitative data and visual representations of the workflows and relevant biological pathways.
Data Presentation: Recovery Rates of Acyl-CoA Extraction Methods
The efficiency of acyl-CoA extraction can vary based on the chain length of the acyl group and the chosen methodology. The following table summarizes recovery data from various established protocols, providing a comparison for short, medium, and long-chain acyl-CoAs, which can be extrapolated to estimate the recovery of VLC-ACoAs.
| Acyl-CoA Species | Chain Length | Extraction Method | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | Solid-Phase Extraction | 2-(2-pyridyl)ethyl | 85-95% | [1] |
| Malonyl-CoA | Short (C3) | Solid-Phase Extraction | 2-(2-pyridyl)ethyl | 83-90% | [1] |
| Octanoyl-CoA | Medium (C8) | Solid-Phase Extraction | 2-(2-pyridyl)ethyl | 88-92% | [1] |
| Oleoyl-CoA | Long (C18:1) | Solid-Phase Extraction | 2-(2-pyridyl)ethyl | 85-90% | [1] |
| Palmitoyl-CoA | Long (C16:0) | Solid-Phase Extraction | Oligonucleotide | 70-80% | [1][2] |
| Arachidonyl-CoA | Long (C20:4) | Solid-Phase Extraction | 2-(2-pyridyl)ethyl | 83-88% | [1] |
| Various | Short to Long | Tissue Extraction | - | 93-104% | [3][4] |
| Various | Short to Long | Solid-Phase Extraction | 2-(2-pyridyl)ethyl | 83-90% | [3][4] |
Experimental Protocols
The following are detailed methodologies for the extraction of VLC-ACoAs from tissue samples, primarily adapted from solid-phase extraction (SPE) techniques which have shown high recovery rates.
Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs
This protocol is a robust method for the isolation and purification of a wide range of acyl-CoA esters, including VLC-ACoAs, from tissue samples.[1][3]
Materials:
-
Tissues: 50-100 mg of fresh or frozen tissue.
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or another appropriate odd-chain acyl-CoA.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1][2]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[2][3]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel.[3]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[3]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[3]
-
Equipment: Glass homogenizer, centrifuge, SPE manifold, nitrogen evaporator or vacuum concentrator.
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 1 mL of the Wash Solution through it. This step protonates the pyridyl group, enabling it to function as an anion exchanger.[3]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the Wash Solution to remove any unbound impurities.[3]
-
Elution: Elute the acyl-CoAs by passing 2 mL of the Elution Solution through the column. The pH of this solution neutralizes the pyridyl group, releasing the acyl-CoAs. Collect the eluate.[3]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a solvent suitable for the intended downstream analysis (e.g., a mixture of methanol and water for LC-MS).[5]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for VLC-ACoAs.
Caption: Workflow for VLC-ACoA extraction using SPE.
Mitochondrial Fatty Acid β-Oxidation Pathway
VLC-ACoAs are key substrates for mitochondrial β-oxidation, a critical pathway for energy production. The following diagram provides a simplified overview of this metabolic process.
Caption: Simplified overview of mitochondrial fatty acid β-oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18-Methyltetracosanoyl-CoA in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyltetracosanoyl-CoA is a branched-chain very-long-chain fatty acyl-CoA (VLCFA). VLCFAs are fatty acids with 22 or more carbon atoms, and their metabolism is crucial for various physiological processes.[1] Deficiencies in VLCFA metabolism can lead to severe neurological disorders, such as X-linked adrenoleukodystrophy (X-ALD), which is characterized by the accumulation of VLCFAs in tissues and plasma.[2] Branched-chain fatty acyl-CoAs, like this compound, are known to be high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[3] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism, including the induction of genes involved in peroxisomal β-oxidation of VLCFAs.[3]
These application notes provide detailed protocols for utilizing this compound in various in-vitro assays to investigate its role in biological pathways and to screen for potential therapeutic agents.
Applications
-
Enzyme Activity Assays: To determine the substrate specificity and kinetics of enzymes involved in VLCFA metabolism, such as acyl-CoA synthetases, acyl-CoA oxidases, and hydrolases.
-
Receptor Binding Assays: To characterize the binding affinity and functional activation of nuclear receptors, particularly PPARα, by this compound.
-
Inhibitor Screening: To identify and characterize small molecules or other agents that inhibit enzymes or receptor interactions involving this compound.
-
Studying Metabolic Pathways: To investigate the role and fate of branched-chain VLCFAs in cellular lipid metabolism and related signaling pathways.
Signaling Pathway: PPARα Activation by this compound
This compound, as a branched-chain VLCFA, is a putative ligand for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the upregulation of proteins involved in fatty acid transport and metabolism.
Caption: PPARα signaling pathway activated by this compound.
Experimental Protocols
Acyl-CoA Synthetase (ACS) Activity Assay
This protocol is designed to measure the activity of an Acyl-CoA Synthetase that utilizes this compound as a substrate. The assay is based on the principle that the synthesis of acyl-CoA by ACS can be coupled to a detectable reaction.
Experimental Workflow:
Caption: Workflow for Acyl-CoA Synthetase activity assay.
Materials:
-
18-Methyltetracosanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Synthetase (purified or in cell lysate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection Reagent (e.g., EnzyChrom™ Coenzyme A Assay Kit or similar for detecting remaining CoA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 18-Methyltetracosanoic acid in a suitable solvent (e.g., ethanol).
-
Prepare fresh stock solutions of CoA and ATP in assay buffer.
-
Prepare a standard curve of CoA using the detection kit.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of 18-Methyltetracosanoic acid solution
-
10 µL of ATP solution
-
10 µL of Acyl-CoA Synthetase enzyme solution
-
-
Initiate the reaction by adding 10 µL of CoA solution.
-
Include appropriate controls (no enzyme, no substrate).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction according to the detection kit's instructions (if necessary).
-
Add the detection reagent to each well to measure the amount of unconsumed CoA.
-
Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the amount of CoA consumed in each well by comparing to the CoA standard curve.
-
Determine the specific activity of the enzyme in units/mg.
-
Data Presentation:
| Substrate Concentration (µM) | Initial Velocity (µmol/min) |
| [S1] | V1 |
| [S2] | V2 |
| [S3] | V3 |
| [S4] | V4 |
Use this data to determine kinetic parameters such as Km and Vmax.
PPARα Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the binding of this compound to PPARα. It utilizes a TR-FRET-based approach where binding of a ligand to the receptor brings a donor and acceptor fluorophore into proximity, generating a FRET signal.
Experimental Workflow:
Caption: Workflow for a competitive PPARα TR-FRET binding assay.
Materials:
-
This compound
-
Purified PPARα ligand-binding domain (LBD), often GST-tagged
-
Terbium-labeled anti-GST antibody (Donor)
-
A known fluorescent PPARα ligand (Tracer/Acceptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT)
-
384-well low-volume microplate
-
TR-FRET compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of PPARα-LBD, Terbium-anti-GST antibody, and the fluorescent tracer in assay buffer.
-
-
Assay Reaction:
-
To each well of a 384-well plate, add:
-
5 µL of the this compound dilution (or buffer for control).
-
15 µL of the PPARα/antibody/tracer working solution.
-
-
Include controls for no competitor and no receptor.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Detection:
-
Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., for the acceptor and donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
-
Data Presentation:
| Log [18-MTCoA] (M) | TR-FRET Ratio | % Inhibition |
| -9 | Ratio 1 | % Inh 1 |
| -8 | Ratio 2 | % Inh 2 |
| -7 | Ratio 3 | % Inh 3 |
| -6 | Ratio 4 | % Inh 4 |
| -5 | Ratio 5 | % Inh 5 |
Use this data to generate a dose-response curve and calculate the IC50 value.
Concluding Remarks
The protocols provided herein offer a foundational framework for the in-vitro investigation of this compound. Researchers should optimize these protocols based on their specific experimental setup, including enzyme source, purity, and the specific detection instrumentation available. Careful consideration of appropriate controls is essential for the accurate interpretation of results. The study of this compound and other branched-chain VLCFAs is critical for advancing our understanding of lipid metabolism and developing novel therapeutics for related disorders.
References
Application Notes and Protocols for 18-Methyltetracosanoyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyltetracosanoyl-CoA is a saturated, very-long-chain acyl-coenzyme A (VLCFA-CoA) that plays a crucial role in lipid metabolism. As a thioester of coenzyme A and 18-methyltetracosanoic acid, it serves as a key substrate for enzymes involved in fatty acid metabolism, particularly in pathways such as peroxisomal β-oxidation and the synthesis of complex lipids. The activation of very-long-chain fatty acids (VLCFAs) to their CoA derivatives is a critical step, catalyzed by Acyl-CoA Synthetases (ACS), which enables their participation in various metabolic fates.[1][2][3] Dysregulation of VLCFA metabolism is associated with several metabolic disorders, making the enzymes that process these substrates important targets for drug development.[2][4]
These application notes provide detailed protocols for utilizing this compound as a substrate in enzymatic assays for key enzyme classes, including Very-Long-Chain Acyl-CoA Synthetases (ACSVL) and enzymes of the peroxisomal β-oxidation pathway.
Key Enzyme Classes Utilizing this compound
-
Very-Long-Chain Acyl-CoA Synthetases (ACSVLs): These enzymes, also known as members of the Solute Carrier Family 27A (SLC27A), are responsible for the activation of VLCFAs (C22 and longer) by converting them into their corresponding acyl-CoAs.[3] This activation step is essential for their subsequent metabolism.[1][3]
-
Peroxisomal β-Oxidation Enzymes: Due to their chain length, VLCFA-CoAs like this compound are initially catabolized in peroxisomes. The key enzymes in this pathway are Acyl-CoA Oxidases, D-bifunctional protein (possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and sterol carrier protein X (thiolase).
Data Presentation: Kinetic Parameters of Acyl-CoA Synthetases
| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism |
| ACSL1 | Palmitic acid (16:0) | 4 | 2500 | Rat Liver |
| ACSL1 | Oleic acid (18:1) | 4 | 4100 | Rat Liver |
| ACSL4 | Arachidonic acid (20:4) | 7 | 1800 | Human |
| ACSVL/SLC27A2 | Lignoceric acid (24:0) | 15 | 120 | Human |
| ACSVL/SLC27A5 | Cerotic acid (26:0) | 10 | 80 | Mouse |
Note: Kinetic parameters can vary significantly based on the specific enzyme isoform, source, and assay conditions.
Experimental Protocols
Protocol 1: Very-Long-Chain Acyl-CoA Synthetase (ACSVL) Activity Assay
This protocol describes a radiometric assay to measure the activity of ACSVL enzymes using a radiolabeled fatty acid precursor, which is then converted to this compound.
Principle: The assay quantifies the incorporation of a radiolabeled precursor fatty acid (e.g., [1-¹⁴C]18-methyltetracosanoic acid) into its corresponding acyl-CoA. The resulting radiolabeled acyl-CoA is separated from the unreacted fatty acid by solvent extraction, and the radioactivity is measured by scintillation counting.[1]
Materials:
-
ACSVL-containing sample (e.g., purified enzyme, cell lysate, tissue homogenate)
-
[1-¹⁴C]18-methyltetracosanoic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Bovine serum albumin (BSA), fatty acid-free
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Extraction solvent (e.g., Dole's reagent: isopropanol/heptane (B126788)/1 M H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare a stock solution of [1-¹⁴C]18-methyltetracosanoic acid complexed with BSA in the reaction buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer
-
ATP (final concentration 5 mM)
-
CoA (final concentration 0.5 mM)
-
MgCl₂ (final concentration 10 mM)
-
[1-¹⁴C]18-methyltetracosanoic acid-BSA complex (final concentration 10-100 µM)
-
-
Enzyme Reaction:
-
Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the ACSVL-containing sample.
-
Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 1.25 ml of the extraction solvent.
-
-
Extraction and Quantification:
-
Add 1 ml of heptane and 0.75 ml of water to the terminated reaction.
-
Vortex vigorously and centrifuge to separate the phases.
-
The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled this compound.
-
Transfer an aliquot of the lower aqueous phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the enzyme activity based on the amount of radiolabeled acyl-CoA formed per unit time per amount of protein.
Protocol 2: Peroxisomal β-Oxidation Activity Assay using this compound
This protocol measures the overall flux of the peroxisomal β-oxidation pathway using this compound as the substrate.
Principle: The assay measures the rate of NAD⁺ reduction to NADH by the D-bifunctional protein (3-hydroxyacyl-CoA dehydrogenase activity) within the peroxisomal β-oxidation pathway. The production of NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
This compound
-
Isolated peroxisomes or a source of peroxisomal enzymes
-
Reaction buffer (e.g., 50 mM MOPS, pH 7.4)
-
NAD⁺
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Coenzyme A (CoA)
-
Dithiothreitol (DTT)
-
Potassium cyanide (KCN) to inhibit mitochondrial respiration
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:
-
Reaction buffer
-
NAD⁺ (final concentration 1 mM)
-
FAD (final concentration 20 µM)
-
CoA (final concentration 50 µM)
-
DTT (final concentration 1 mM)
-
KCN (final concentration 1 mM)
-
Peroxisomal enzyme source
-
-
Enzyme Reaction:
-
Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Establish a baseline reading at 340 nm.
-
Initiate the reaction by adding this compound (final concentration 10-50 µM).
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Data Analysis: Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹). The activity is expressed as nmol of NADH formed per minute per mg of protein.
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of this compound.
Experimental Workflow
Caption: Workflow for the ACSVL radiometric assay.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 3. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]
Application Notes and Protocols for Stable Isotope Labeling of 18-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyltetracosanoyl-CoA is a C25 iso-fatty acyl-CoA, a class of molecules that plays a role in various biological processes, including membrane structure and cellular signaling. The study of its metabolic fate and function can be significantly advanced through the use of stable isotope labeling. This document provides detailed application notes and protocols for the synthesis, characterization, and application of stable isotope-labeled this compound for in vitro and in vivo metabolic studies.
Stable isotope labeling, utilizing isotopes such as ¹³C or ²H (deuterium), allows for the tracing of molecules through biological systems without the safety concerns associated with radioisotopes.[] When coupled with mass spectrometry, this technique provides a powerful tool for elucidating metabolic pathways, quantifying flux, and identifying novel roles for specific lipids.[][2]
Applications
The use of stable isotope-labeled this compound is applicable in a variety of research areas:
-
Metabolic Flux Analysis: Tracing the incorporation of the labeled acyl-CoA into downstream metabolites to quantify pathway activity.[]
-
Identification of Novel Metabolic Pathways: Discovering previously unknown enzymatic conversions and metabolic products of this compound.
-
Internal Standards for Quantitative Mass Spectrometry: Using the labeled compound as an internal standard for accurate quantification of the endogenous, unlabeled this compound in complex biological matrices.[3]
-
Drug Development: Assessing the impact of therapeutic agents on the metabolism of very-long-chain branched-chain fatty acids.
Data Presentation
Table 1: Estimated Physicochemical and Mass Spectrometry Data for this compound and its Isotopologues
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | C₄₆H₈₄N₇O₁₇P₃S | 1143.4834 | 1144.4912 | 637.4959 | 428.0365 |
| [¹³C₄]-18-Methyltetracosanoyl-CoA | C₄₂¹³C₄H₈₄N₇O₁₇P₃S | 1147.4968 | 1148.5046 | 641.5093 | 428.0365 |
| [D₃]-18-Methyltetracosanoyl-CoA | C₄₆H₈₁D₃N₇O₁₇P₃S | 1146.5022 | 1147.5099 | 640.5147 | 428.0365 |
Note: Product ions are predicted based on the common fragmentation pattern of acyl-CoAs, with Product Ion 1 representing the [M+H - 507]⁺ fragment and Product Ion 2 representing the adenosine (B11128) 3',5'-diphosphate fragment.[4]
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled 18-Methyltetracosanoic Acid
This protocol is adapted from general methods for the synthesis of iso-fatty acids.[5] The example below describes the synthesis of [¹³C₄]-18-methyltetracosanoic acid.
Materials:
-
1-bromo-17-methyl-tricosane
-
[¹³C₄]-Potassium cyanide (K¹³CN)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Nitrile Synthesis: In a round-bottom flask, dissolve 1-bromo-17-methyl-tricosane in diethyl ether. Add an aqueous solution of [¹³C₄]-potassium cyanide. The reaction is stirred vigorously at reflux for 24 hours.
-
Extraction: After cooling, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude nitrile.
-
Hydrolysis: The crude nitrile is refluxed with a solution of NaOH in aqueous methanol for 12 hours.
-
Acidification and Extraction: The reaction mixture is cooled and acidified with concentrated HCl. The resulting fatty acid is extracted with hexane. The hexane layer is washed with water and brine and dried over anhydrous sodium sulfate.
-
Purification: The crude [¹³C₄]-18-methyltetracosanoic acid is purified by silica gel column chromatography using a hexane:ethyl acetate (B1210297) gradient.
-
Characterization: The final product is characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and isotopic enrichment.
Protocol 2: Enzymatic Synthesis of [¹³C₄]-18-Methyltetracosanoyl-CoA
This protocol utilizes an acyl-CoA synthetase to convert the free fatty acid to its CoA thioester.[6]
Materials:
-
[¹³C₄]-18-Methyltetracosanoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase (from sources known to activate very-long-chain fatty acids, e.g., Pseudomonas aeruginosa)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Triton X-100
-
Solid Phase Extraction (SPE) C18 cartridges
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine Tris-HCl buffer, ATP, MgCl₂, DTT, and Triton X-100.
-
Substrate Addition: Add a solution of [¹³C₄]-18-methyltetracosanoic acid (dissolved in a small amount of ethanol (B145695) or DMSO) and Coenzyme A.
-
Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Purification: Purify the [¹³C₄]-18-Methyltetracosanoyl-CoA using a C18 SPE cartridge.
-
Condition the cartridge with methanol and then equilibrate with water.
-
Load the reaction mixture onto the cartridge.
-
Wash with water to remove salts and unreacted CoA.
-
Elute the acyl-CoA with a methanol/water mixture.
-
-
Quantification and Characterization: The concentration of the synthesized acyl-CoA can be determined by measuring the absorbance at 260 nm (adenine) or by a more specific LC-MS/MS method. The identity and isotopic enrichment should be confirmed by high-resolution mass spectrometry.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of very-long-chain acyl-CoAs by LC-MS/MS.[2][7]
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: 10 mM Ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 20% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Unlabeled: 1144.5 -> 637.5 (quantifier), 1144.5 -> 428.0 (qualifier).
-
[¹³C₄]-labeled: 1148.5 -> 641.5 (quantifier), 1148.5 -> 428.0 (qualifier).
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 40-60 eV.
Sample Preparation from Biological Matrices:
-
Homogenization: Homogenize tissue or cell pellets in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform (B151607):water).
-
Phase Separation: Add chloroform and water to induce phase separation.
-
Extraction: Collect the lower organic phase containing lipids and the upper aqueous phase containing polar metabolites. The acyl-CoAs will partition between these phases but are more concentrated in the aqueous/interface. A separate, more specific acyl-CoA extraction may be necessary using solid-phase extraction.
-
Internal Standard Spiking: Spike the sample with a known amount of isotopically labeled this compound internal standard at the beginning of the extraction process.
-
Drying and Reconstitution: Dry the extracts under a stream of nitrogen and reconstitute in the initial LC mobile phase.
Mandatory Visualizations
Caption: Workflow for the synthesis and analysis of stable isotope-labeled this compound.
Caption: Postulated metabolic fate of this compound.
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for researchers interested in studying the metabolism of this compound using stable isotope labeling. While the synthesis and analysis of such a specific very-long-chain branched-chain fatty acyl-CoA present challenges, the outlined methods provide a solid foundation for successful experimentation. The application of these techniques will undoubtedly contribute to a deeper understanding of the biological roles of this and other similar lipid molecules in health and disease.
References
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - A practical synthesis of long-chain iso-fatty acids (iso-C12–C19) and related natural products [beilstein-journals.org]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
Application Notes & Protocols: Development of Monoclonal Antibodies Against 18-Methyltetracosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
18-Methyltetracosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA). VLCFAs and their CoA esters are crucial components of cellular lipids like sphingolipids and glycerophospholipids and are involved in various physiological processes, including membrane structure, energy metabolism, and cellular signaling.[1][2][3][4] Perturbations in VLCFA levels have been linked to developmental issues and stress responses in organisms.[2][5] The development of specific antibodies against this compound can provide invaluable tools for its detection, quantification, and functional characterization in complex biological samples, thereby aiding in research and the development of diagnostics and therapeutics for lipid-related disorders.
Since small molecules like this compound are not immunogenic on their own, a hapten-carrier conjugation strategy is required to elicit a robust immune response.[6][7] This document provides a detailed protocol for the generation of monoclonal antibodies against this compound, from antigen preparation to antibody purification and characterization.
Antigen Preparation: Hapten-Carrier Conjugation
To render the small this compound molecule immunogenic, it must first be covalently linked to a large carrier protein.[6][7] We will use 18-methyltetracosanoic acid as the hapten. Keyhole Limpet Hemocyanin (KLH) will be used as the carrier protein for immunization due to its high immunogenicity, and Bovine Serum Albumin (BSA) will be used as the carrier for screening assays to prevent the selection of anti-carrier antibodies. The conjugation will be achieved via the active ester method using EDC and NHS, which couples the carboxyl group of the fatty acid to primary amines on the carrier protein.[8]
Protocol 1.1: EDC/NHS Conjugation of 18-Methyltetracosanoic Acid to Carrier Proteins
Materials:
-
18-Methyltetracosanoic Acid
-
Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Hapten Activation:
-
Dissolve 10 mg of 18-methyltetracosanoic acid in 1 mL of anhydrous DMF.
-
Add 15 mg of NHS and 30 mg of EDC to the solution.
-
Stir the reaction mixture gently at room temperature for 4 hours to form the NHS-ester of the hapten.
-
-
Carrier Protein Preparation:
-
Dissolve 20 mg of KLH (for immunogen) or BSA (for screening antigen) in 5 mL of PBS (pH 7.4).
-
-
Conjugation:
-
Slowly add the activated hapten solution dropwise to the carrier protein solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification:
-
Transfer the conjugation mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze extensively against PBS (4 changes of 1L) at 4°C to remove unreacted hapten and crosslinking reagents.
-
-
Characterization & Storage:
-
Determine the protein concentration using a BCA assay.
-
Confirm successful conjugation using MALDI-TOF mass spectrometry to assess the increase in molecular weight of the carrier protein.
-
Store the conjugate (e.g., 18-MT-CoA-KLH) at -20°C in small aliquots.
-
Monoclonal Antibody Production
The generation of monoclonal antibodies will follow the established hybridoma technology protocol.[9][10][11]
Protocol 2.1: Immunization and Hybridoma Production
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
18-MT-CoA-KLH immunogen
-
Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)
-
SP2/0-Ag14 myeloma cells
-
Polyethylene glycol (PEG) 1500
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine) and HT medium
Procedure:
-
Immunization:
-
Emulsify the 18-MT-CoA-KLH immunogen with an equal volume of FCA.
-
Immunize mice subcutaneously with 100 µg of the immunogen per mouse.
-
Boost the immunization every 3 weeks with 50 µg of immunogen emulsified in FIA.
-
Monitor the antibody titer in serum 7-10 days after each boost using an indirect ELISA (Protocol 3.1).
-
-
Cell Fusion:
-
Three days before fusion, administer a final intravenous boost of 50 µg of immunogen in saline.
-
Euthanize the mouse with the highest antibody titer and aseptically harvest the spleen.
-
Isolate splenocytes and fuse them with SP2/0 myeloma cells at a 5:1 ratio using PEG 1500.
-
-
Selection and Cloning:
-
Plate the fused cells in 96-well plates in HAT medium. The HAT medium selects for fused hybridoma cells.[10]
-
After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of target-specific antibodies using ELISA (Protocol 3.1).
-
Expand positive clones and subsequently subclone them by limiting dilution to ensure monoclonality.
-
Antibody Screening and Characterization
A robust screening process is essential to identify antibodies with high specificity and affinity.
Protocol 3.1: Indirect ELISA for Antibody Screening
Materials:
-
18-MT-CoA-BSA coating antigen
-
BSA (for counter-screening)
-
96-well ELISA plates
-
Blocking buffer (e.g., 5% non-fat milk in PBS-T)
-
Hybridoma supernatants or purified antibodies
-
HRP-conjugated goat anti-mouse IgG secondary antibody
-
TMB substrate and Stop solution
Procedure:
-
Coating: Coat wells of a 96-well plate with 100 µL of 18-MT-CoA-BSA (2 µg/mL in PBS) and incubate overnight at 4°C. For counter-screening, coat separate wells with BSA alone.
-
Blocking: Wash the plate three times with PBS-T (PBS with 0.05% Tween-20) and block with 200 µL of blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Wash the plate and add 100 µL of hybridoma supernatant or diluted serum to each well. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add 100 µL of TMB substrate. After sufficient color development (15-30 minutes), add 50 µL of stop solution.
-
Readout: Measure the absorbance at 450 nm using a microplate reader. Positive clones will show a high signal on 18-MT-CoA-BSA coated wells and a low signal on BSA-coated wells.
Antibody Purification and Isotyping
Positive hybridoma clones are expanded for large-scale antibody production. The secreted antibodies are then purified.
Protocol 4.1: Antibody Purification
Materials:
-
Hybridoma culture supernatant
-
Protein A or Protein G affinity chromatography column
-
Binding and Elution buffers
Procedure:
-
Clarify the hybridoma supernatant by centrifugation to remove cells and debris.
-
Equilibrate the Protein A/G column with binding buffer.
-
Load the supernatant onto the column.
-
Wash the column extensively with binding buffer to remove unbound proteins.
-
Elute the bound antibodies using a low-pH elution buffer.
-
Immediately neutralize the eluted fractions with a high-pH buffer.
-
Pool the antibody-containing fractions and dialyze against PBS.
-
Determine the antibody concentration and purity (e.g., by SDS-PAGE). Isotyping can be performed using commercial kits.
Data Presentation and Expected Results
Quantitative data from the antibody development process should be clearly tabulated.
Table 1: Hypothetical ELISA Titer of Mouse Serum
| Mouse ID | Pre-immune Serum (OD 450nm) | Post-3rd Boost Serum (OD 450nm at 1:10,000 dilution) |
|---|---|---|
| M-01 | 0.095 | 0.152 |
| M-02 | 0.101 | 2.850 |
| M-03 | 0.098 | 2.543 |
| M-04 | 0.110 | 0.210 |
Mouse M-02 shows the highest titer and would be selected for fusion.
Table 2: Hypothetical Specificity Profile of Monoclonal Antibody Clone 3B7
| Coating Antigen | Average OD 450nm | Cross-Reactivity (%) |
|---|---|---|
| This compound-BSA | 2.950 | 100% |
| Tetracosanoyl-CoA-BSA | 0.185 | 6.3% |
| Palmitoyl-CoA-BSA | 0.105 | 3.6% |
| BSA | 0.090 | <1% |
Clone 3B7 demonstrates high specificity for the 18-methyl group and the long acyl chain.
Table 3: Hypothetical Affinity Measurement of mAb 3B7 by SPR
| Parameter | Value |
|---|---|
| Association Rate (ka) (1/Ms) | 2.5 x 10⁵ |
| Dissociation Rate (kd) (1/s) | 5.0 x 10⁻⁴ |
| Affinity Constant (KD) (M) | 2.0 x 10⁻⁹ (2.0 nM) |
The low nanomolar KD value indicates a high-affinity interaction between the antibody and its target. Affinity can be measured using techniques like Surface Plasmon Resonance (SPR).[12][13][14]
Visualizations
Signaling and Experimental Workflow Diagrams
References
- 1. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protocols: Monoclonal Antibody Production Process. EuroMAbNet [euromabnet.com]
- 10. sinobiological.com [sinobiological.com]
- 11. rci.ucmerced.edu [rci.ucmerced.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Protocol to determine antibody affinity and concentration in complex solutions using microfluidic antibody affinity profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with 18-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) and their activated counterparts, very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) esters, are crucial molecules in cellular metabolism and signaling. While extensive research exists for common fatty acids, the specific roles of rare or novel VLCFAs, such as 18-Methyltetracosanoyl-CoA, are largely unexplored. This compound is a 25-carbon branched-chain fatty acyl-CoA, and its unique structure suggests potential involvement in specific metabolic pathways and cellular processes that differ from its straight-chain counterparts.
These application notes provide a comprehensive framework for investigating the cellular effects of this compound. The protocols outlined below are designed to be adaptable for various cell lines and research questions, enabling the characterization of its impact on cell viability, lipid metabolism, gene expression, and cellular signaling.
Hypothetical Research Applications
Based on the known functions of other VLCFAs, studies on this compound could yield insights into:
-
Lipid Raft Dynamics: Branched-chain fatty acids can influence the fluidity and composition of cellular membranes, potentially altering the function of membrane-associated proteins and signaling complexes.
-
Sphingolipid Metabolism: VLCFAs are essential precursors for the synthesis of ceramides (B1148491) and other sphingolipids, which are key regulators of cell growth, differentiation, and apoptosis.[1][2]
-
Nuclear Receptor Activation: Long-chain acyl-CoAs have been shown to directly bind to and modulate the activity of transcription factors such as HNF-4α and PPARs, thereby influencing gene expression related to lipid metabolism.[3]
-
Energy Metabolism: The catabolism of VLCFAs through peroxisomal β-oxidation is a critical energy source in certain cell types and conditions.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate the potential effects of this compound on various cellular parameters. These tables are intended to serve as a template for organizing experimental results.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (% of Control) | Apoptosis Rate (% of Total Cells) |
| 0 (Vehicle Control) | 100 ± 4.5 | 3.2 ± 0.8 |
| 1 | 98.2 ± 5.1 | 3.5 ± 0.9 |
| 10 | 95.6 ± 3.9 | 4.1 ± 1.1 |
| 50 | 72.3 ± 6.2 | 15.8 ± 2.4 |
| 100 | 45.8 ± 7.1 | 35.2 ± 3.1 |
Table 2: Alterations in Cellular Lipid Profile following Treatment with 50 µM this compound
| Lipid Class | Control (nmol/mg protein) | Treated (nmol/mg protein) | Fold Change |
| Total Phospholipids | 250.4 ± 15.2 | 245.1 ± 18.9 | -1.02 |
| Total Sphingolipids | 45.2 ± 5.8 | 68.9 ± 7.1 | +1.52 |
| Diacylglycerols | 10.8 ± 1.5 | 15.2 ± 2.1 | +1.41 |
| Triacylglycerols | 80.1 ± 9.3 | 110.5 ± 12.4 | +1.38 |
| Cholesteryl Esters | 15.6 ± 2.1 | 14.9 ± 1.9 | -1.05 |
Table 3: Relative Gene Expression Changes in Response to this compound Treatment
| Gene Name | Function | Fold Change vs. Control |
| SCD1 | Fatty acid desaturation | -2.5 |
| CPT1A | Fatty acid oxidation | +1.8 |
| ELOVL4 | Fatty acid elongation | +3.2 |
| HMGCR | Cholesterol synthesis | -1.5 |
| BAX | Pro-apoptotic protein | +4.1 |
| BCL2 | Anti-apoptotic protein | -2.8 |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
Objective: To prepare a soluble and bioavailable form of this compound for treating cultured cells. Fatty acids and their CoA esters are poorly soluble in aqueous media and require a carrier protein like bovine serum albumin (BSA).[4]
Materials:
-
This compound
-
Fatty acid-free BSA
-
Ethanol (B145695) (or other suitable solvent)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Prepare a stock solution of this compound: Dissolve the compound in ethanol to a concentration of 10-50 mM.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v).
-
Complex formation:
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve a desired molar ratio (e.g., 3:1 to 6:1 fatty acyl-CoA to BSA).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
-
Sterilization and Storage: Sterilize the complex solution by passing it through a 0.22 µm filter. Aliquot and store at -20°C.
-
Cell Treatment: Dilute the this compound-BSA complex in cell culture medium to the desired final concentrations for your experiments. Prepare a vehicle control using a BSA solution treated with the same amount of ethanol.
Protocol 2: Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound.
Materials:
-
Cultured cells of interest
-
96-well cell culture plates
-
This compound-BSA complex
-
Vehicle control (BSA-ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., resazurin, CellTiter-Glo®)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound-BSA complex (e.g., 0, 1, 10, 50, 100 µM). Include the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 3: Lipid Extraction and Analysis (Lipidomics)
Objective: To quantify changes in the cellular lipid profile after treatment with this compound.
Materials:
-
Treated and control cell pellets
-
Ice-cold PBS
-
Methanol, Chloroform, and Water (for Bligh-Dyer extraction) or other suitable solvent systems.[5]
-
Internal standards for various lipid classes
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Harvesting: Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual medium.
-
Lipid Extraction:
-
Perform a lipid extraction using a method such as the Bligh-Dyer procedure. This involves adding a specific ratio of methanol, chloroform, and water to the cell pellet to separate the lipids into an organic phase.
-
Include a cocktail of internal standards prior to extraction for accurate quantification.
-
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for mass spectrometry analysis.
-
Mass Spectrometry: Analyze the lipid extracts using LC-MS/MS or GC-MS to identify and quantify different lipid species.[6]
-
Data Analysis: Normalize the abundance of each lipid species to the internal standard and the total protein or cell number.
Protocol 4: Gene Expression Analysis by qRT-PCR
Objective: To investigate the effect of this compound on the expression of genes involved in lipid metabolism, cell growth, and apoptosis.
Materials:
-
Treated and control cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and housekeeping genes
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers for your genes of interest and one or more stable housekeeping genes for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualization of Pathways and Workflows
Caption: Hypothetical metabolic and signaling pathways of this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
Application Notes and Protocols for Studying 18-Methyltetracosanoyl-CoA Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyltetracosanoyl-CoA is a C25 methyl-branched, very long-chain fatty acyl-CoA. Its metabolism is crucial for cellular lipid homeostasis, and defects in its processing can be indicative of certain metabolic disorders. The breakdown of such branched-chain fatty acids primarily occurs in peroxisomes via a combination of alpha- and beta-oxidation pathways.[1][2] This document provides detailed application notes and protocols for utilizing animal models to study the metabolism of this compound, with a focus on relevant mouse models of peroxisomal disorders.
Relevant Animal Models
The study of this compound metabolism necessitates the use of animal models with defects in peroxisomal fatty acid oxidation. The most relevant models are those for Zellweger spectrum disorders (ZSD) and Refsum disease.
-
Zellweger Spectrum Disorder (ZSD) Mouse Models: These models, such as the Pex5 knockout (Pxr1-/-) mouse , lack functional peroxisomes, leading to the accumulation of very long-chain and branched-chain fatty acids.[3][4][5] These mice exhibit severe phenotypes, including intrauterine growth retardation and neonatal death, mirroring the human condition.[4] They serve as an excellent model to study the consequences of a complete blockage of peroxisomal metabolism.
-
Refsum Disease Mouse Models: The phytanoyl-CoA hydroxylase (Phyh) knockout mouse is a model for adult Refsum disease.[6] These mice have a specific defect in the alpha-oxidation pathway, leading to the accumulation of phytanic acid.[6] While the primary accumulated substrate is phytanic acid, this model is valuable for studying the interplay between alpha- and beta-oxidation of branched-chain fatty acids.
Metabolic Pathways
The metabolism of this compound is presumed to follow the general pathways for branched-chain fatty acid oxidation within the peroxisome. Due to the methyl group at an even-numbered carbon (position 18), it is likely to undergo a series of beta-oxidation cycles until the methyl-branched acyl-CoA is formed, which may then require alpha-oxidation depending on the position of the methyl group relative to the carboxyl end after chain shortening.
The key enzymatic steps involved in the peroxisomal beta-oxidation of branched-chain fatty acids are:
-
Activation: 18-Methyltetracosanoic acid is activated to this compound by a very long-chain acyl-CoA synthetase (VLCAS) located on the peroxisomal membrane.[7]
-
Oxidation: A branched-chain acyl-CoA oxidase (e.g., ACOX2 or ACOX3) catalyzes the first step of beta-oxidation.[8]
-
Hydration and Dehydrogenation: These next two steps are carried out by the D-bifunctional protein (MFP2).[9]
-
Thiolytic Cleavage: Sterol carrier protein X (SCPx) performs the final thiolytic cleavage, releasing acetyl-CoA or propionyl-CoA and a chain-shortened acyl-CoA.[7]
If the methyl group ends up at the beta-position after several rounds of beta-oxidation, the alpha-oxidation pathway would be required for its further degradation.
Signaling Pathway Diagram
Caption: Peroxisomal beta-oxidation of this compound.
Quantitative Data from Animal Models
The following tables summarize expected quantitative changes in relevant metabolites in the plasma and tissues of ZSD and Refsum disease mouse models. These are based on published data for very long-chain and branched-chain fatty acids, which would include this compound and its metabolites.
Table 1: Expected Metabolite Changes in Pex5 Knockout (Zellweger Syndrome) Mouse Model
| Metabolite Class | Analyte | Tissue/Fluid | Expected Change in Pex5-/- vs. Wild-Type | Reference |
| Very Long-Chain Fatty Acids | C26:0 | Plasma, Liver, Brain | ↑↑↑ | [10] |
| C24:0 | Plasma, Liver, Brain | ↑↑ | [10] | |
| Branched-Chain Fatty Acids | Phytanic Acid | Plasma, Liver | ↑↑ | [11] |
| Pristanic Acid | Plasma, Liver | ↑ | [11][12] | |
| Plasmalogens | Total Plasmalogens | Brain, Liver | ↓↓↓ | [10] |
| Docosahexaenoic Acid (DHA) | C22:6n-3 | Brain | ↓ | [10] |
Table 2: Expected Metabolite Changes in Phyh Knockout (Refsum Disease) Mouse Model on a Phytol-Rich Diet
| Metabolite Class | Analyte | Tissue/Fluid | Expected Change in Phyh-/- vs. Wild-Type | Reference |
| Branched-Chain Fatty Acids | Phytanic Acid | Plasma, Liver | ↑↑↑ | [6] |
| Pristanic Acid | Plasma, Liver | ↓ or ↔ | [13] | |
| Very Long-Chain Fatty Acids | C26:0 | Plasma | ↔ | [13] |
Experimental Protocols
Protocol 1: In Vivo Stable Isotope Tracing of this compound Metabolism
This protocol is adapted from established methods for in vivo fatty acid tracing in mice.[14][15][16][17]
Objective: To quantify the in vivo flux of this compound through its metabolic pathways.
Materials:
-
Pex5+/- or Phyh+/- breeding pairs to generate knockout and wild-type littermate controls.
-
Stable isotope-labeled 18-Methyltetracosanoic acid (e.g., ¹³C- or D-labeled).
-
Vehicle for tracer administration (e.g., corn oil, intralipid).
-
Gavage needles.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Wollenberger clamp pre-chilled in liquid nitrogen for tissue collection.[16]
-
LC-MS/MS system.
Procedure:
-
Animal Preparation: Acclimate knockout and wild-type control mice to the experimental conditions. For studies involving dietary challenges (e.g., high-phytol diet for Refsum model), introduce the specialized diet for a specified period before the tracing experiment.[6]
-
Tracer Administration: Prepare a solution of stable isotope-labeled 18-Methyltetracosanoic acid in the chosen vehicle. Administer the tracer to the mice via oral gavage or intravenous infusion.[16][18]
-
Sample Collection: At specified time points after tracer administration, collect blood samples via tail vein or cardiac puncture.[15] For tissue analysis, euthanize the mice and immediately freeze-clamp the tissues of interest (e.g., liver, brain, adipose tissue) using a Wollenberger clamp to quench metabolism.[16]
-
Sample Processing:
-
Plasma: Separate plasma from whole blood by centrifugation.
-
Tissues: Homogenize the frozen tissues in a suitable extraction buffer.
-
-
Metabolite Extraction and Analysis:
-
Extract lipids and acyl-CoAs from plasma and tissue homogenates.
-
Analyze the isotopic enrichment of this compound and its downstream metabolites using a validated LC-MS/MS method.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo stable isotope tracing experiment.
Protocol 2: In Vitro Fatty Acid Oxidation Assay in Isolated Hepatocytes
This protocol is based on established methods for measuring fatty acid oxidation in primary mouse hepatocytes.[19][20]
Objective: To measure the rate of peroxisomal beta-oxidation of this compound in isolated hepatocytes.
Materials:
-
Wild-type and knockout mice.
-
Collagenase for liver perfusion.
-
Hepatocyte isolation and culture media.
-
¹⁴C-labeled 18-Methyltetracosanoic acid.
-
Scintillation vials and fluid.
-
Scintillation counter.
-
Etomoxir (B15894) (inhibitor of mitochondrial fatty acid oxidation).
Procedure:
-
Hepatocyte Isolation: Isolate primary hepatocytes from wild-type and knockout mice using a two-step collagenase perfusion method.
-
Cell Culture: Plate the isolated hepatocytes on collagen-coated plates and allow them to adhere.
-
Treatment: Treat the cells with or without etomoxir to distinguish between mitochondrial and peroxisomal oxidation.
-
Fatty Acid Oxidation Assay:
-
Incubate the hepatocytes with ¹⁴C-labeled 18-Methyltetracosanoic acid.
-
After the incubation period, measure the production of ¹⁴C-labeled acid-soluble metabolites (ASMs), which represent the products of beta-oxidation.[20]
-
-
Data Analysis: Quantify the amount of ¹⁴C in the ASM fraction using a scintillation counter. The rate of peroxisomal beta-oxidation is determined from the etomoxir-treated cells.
Protocol 3: Quantitative Analysis of Acyl-CoA Esters by LC-MS/MS
This protocol is a summary of established methods for acyl-CoA analysis.
Objective: To quantify the levels of this compound and other acyl-CoA species in tissues from animal models.
Materials:
-
Frozen tissue samples from wild-type and knockout mice.
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs).
-
Extraction solvents (e.g., acetonitrile, isopropanol, water).
-
LC-MS/MS system with a triple quadrupole mass spectrometer.
Procedure:
-
Sample Preparation: Homogenize frozen tissue samples in the presence of internal standards.
-
Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the acyl-CoA esters.
-
LC-MS/MS Analysis:
-
Separate the acyl-CoA species using reverse-phase liquid chromatography.
-
Detect and quantify the different acyl-CoA esters using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.
-
-
Data Analysis: Calculate the concentration of each acyl-CoA species relative to its corresponding internal standard.
Conclusion
The use of animal models, particularly those for Zellweger spectrum disorders and Refsum disease, provides a powerful platform for investigating the metabolism of this compound. The combination of in vivo stable isotope tracing and in vitro fatty acid oxidation assays, coupled with sensitive analytical techniques like LC-MS/MS and GC-MS, allows for a comprehensive understanding of the metabolic pathways, their regulation, and the consequences of their dysfunction. These approaches are essential for elucidating the pathophysiology of related metabolic disorders and for the development of novel therapeutic strategies.
References
- 1. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zellweger syndrome knockout mouse models challenge putative peroxisomal beta-oxidation involvement in docosahexaenoic acid (22:6n-3) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mouse model for Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Alterations Caused by Defective Peroxisomal Biogenesis in a Mouse Model for Zellweger Syndrome (PEX5 Knockout Mouse) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The peroxisome deficient PEX2 Zellweger mouse: pathologic and biochemical correlates of lipid dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Peroxisomal Disorders and Their Mouse Models Point to Essential Roles of Peroxisomes for Retinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurisotop.com [eurisotop.com]
- 15. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 16. Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Enzymes Metabolizing 18-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyltetracosanoyl-CoA is a very long-chain, branched fatty acyl-CoA. Its metabolism is crucial for understanding various physiological and pathological processes, including certain metabolic disorders. The enzymes responsible for its breakdown are primarily those of the fatty acid β-oxidation pathway, which sequentially shorten the acyl-CoA chain. This document provides detailed application notes and protocols for the purification of the key enzyme classes involved in the metabolism of long and branched-chain fatty acyl-CoAs, offering a foundational approach for isolating the specific enzymes that act on this compound.
The catabolism of this compound is expected to proceed through the four core enzymatic steps of β-oxidation:
-
Acyl-CoA Dehydrogenation: Catalyzed by Acyl-CoA Dehydrogenases (ACADs).
-
Enoyl-CoA Hydration: Catalyzed by Enoyl-CoA Hydratases.
-
3-Hydroxyacyl-CoA Dehydrogenation: Catalyzed by 3-Hydroxyacyl-CoA Dehydrogenases (HADs).
-
Thiolytic Cleavage: Catalyzed by 3-Ketoacyl-CoA Thiolases.
Given the branched nature of the substrate, specific isoforms of these enzymes, particularly those with activity towards branched-chain acyl-CoAs, are of primary interest.
Metabolic Pathway
The metabolism of this compound follows the general scheme of fatty acid β-oxidation. The methyl branch may require the action of specific isomerases or other ancillary enzymes for complete degradation, depending on its position.
Caption: Generalized β-Oxidation pathway for this compound.
Data Presentation: Purification of β-Oxidation Enzymes
The following tables summarize purification data for various enzymes of the β-oxidation pathway from different sources, providing a reference for expected yields and purification factors.
Table 1: Purification of Acyl-CoA Dehydrogenases
| Enzyme Source | Purification Step | Purification (-fold) | Specific Activity (U/mg) | Yield (%) | Reference |
| Rat Liver Mitochondria (2-Methyl-branched chain acyl-CoA dehydrogenase) | Homogenate | 1 | 0.004 | 100 | [1] |
| Ammonium (B1175870) Sulfate (B86663) | 3.5 | 0.014 | 85 | [1] | |
| DEAE-Sepharose | 25 | 0.1 | 60 | [1] | |
| Hydroxyapatite (B223615) | 125 | 0.5 | 45 | [1] | |
| Matrex Gel Blue A | 500 | 2.0 | 30 | [1] | |
| Bio-Gel A-0.5m | 550 | 2.2 | 25 | [1] | |
| Human Liver (Short Chain Acyl-CoA Dehydrogenase) | Ammonium Sulfate | - | - | - | [2] |
| DEAE-Sephadex A-50 | - | - | - | [2] | |
| Hydroxyapatite | - | - | - | [2] | |
| Matrex Gel Blue A | - | - | - | [2] | |
| Agarose-hexane-CoA | - | - | - | [2] | |
| Bio-Gel A-0.5 | 507 | - | - | [2] | |
| Human Liver (Medium Chain Acyl-CoA Dehydrogenase) | Sequential Chromatography | 750 | - | - | [2] |
| Human Liver (Isovaleryl-CoA Dehydrogenase) | Sequential Chromatography | 588 | - | - | [2] |
Table 2: Purification of Enoyl-CoA Hydratase
| Enzyme Source | Purification Step | Purification (-fold) | Specific Activity (U/mg) | Yield (%) | Reference |
| Mycobacterium smegmatis (Hydratase I) | Crude Extract | 1 | 0.36 | 100 | [3] |
| Streptomycin Sulfate | 1.1 | 0.4 | 95 | [3] | |
| Ammonium Sulfate | 2.5 | 0.9 | 80 | [3] | |
| DEAE-Cellulose | 20 | 7.2 | 65 | [3] | |
| Sephadex G-100 | 83 | 30 | 40 | [3] | |
| Hydroxyapatite | 688 | 248 | 14.5 | [3] |
Table 3: Purification of 3-Hydroxyacyl-CoA Dehydrogenase
| Enzyme Source | Purification Method | Purity | Molecular Weight (kDa) | Reference |
| Human Infant Liver | Not specified | - | - | [4] |
| Caenorhabditis elegans (recombinant) | Overexpression and chromatography | Homogeneous | - | [5] |
| Rat Liver Mitochondria (Binding Protein) | Affinity Chromatography | Purified | 140 (native), 60 (subunit) | [6] |
Table 4: Purification of 3-Ketoacyl-CoA Thiolase
| Enzyme Source | Purification Method | Purification (-fold) | Specific Activity (nkat/mg) | Yield (%) | Reference |
| Sunflower Cotyledon (Acetoacetyl-CoA Thiolase) | Affinity Chromatography | 88 | 198 | 55 | [7] |
| Ralstonia eutropha (recombinant) | Affinity and Size-Exclusion Chromatography | Homogeneous | - | - | [8] |
Experimental Protocols
The following are generalized protocols for the purification of enzymes involved in the metabolism of long-chain acyl-CoAs. These should be optimized for the specific enzyme and source material.
Protocol 1: General Workflow for Enzyme Purification from Tissue
This protocol outlines the common steps for isolating enzymes from a source like rat liver mitochondria.
Caption: General workflow for enzyme purification from tissue homogenates.
1. Tissue Homogenization and Mitochondrial Isolation:
-
Excise tissue (e.g., rat liver) and place in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 15 min) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
2. Solubilization of Mitochondrial Enzymes:
-
Resuspend the mitochondrial pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Solubilize the enzymes by methods such as sonication on ice or by the addition of detergents like Triton X-100.[6]
-
Centrifuge at high speed (e.g., 100,000 x g for 60 min) to pellet insoluble material. The supernatant contains the soluble mitochondrial enzymes.
3. Ammonium Sulfate Fractionation:
-
Slowly add solid ammonium sulfate to the soluble extract with constant stirring at 4°C to achieve a desired saturation percentage (e.g., 40-80%).
-
Allow the protein to precipitate for at least 30 minutes.
-
Collect the precipitate by centrifugation (e.g., 20,000 x g for 20 min).
-
Resuspend the pellet in a minimal volume of chromatography buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
4. Column Chromatography:
-
Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sephadex A-50) equilibrated with a low-salt buffer.[2][9] Elute the bound proteins using a linear salt gradient (e.g., 0-0.5 M NaCl). Collect fractions and assay for enzyme activity.
-
Hydroxyapatite Chromatography: Pool the active fractions from the ion-exchange step and load onto a hydroxyapatite column.[2] Elute with a phosphate (B84403) gradient.
-
Affinity Chromatography: Use affinity matrices like Matrex Gel Blue A or agarose-hexane-CoA to specifically bind CoA-utilizing enzymes.[2] Elute with a high concentration of salt or a specific ligand (e.g., CoA).
-
Size-Exclusion Chromatography: As a final polishing step, apply the concentrated active fractions to a size-exclusion column (e.g., Superdex 200 or Bio-Gel A-0.5m) to separate proteins based on their molecular weight.[2][8]
5. Enzyme Purity and Characterization:
-
Assess the purity of the final preparation at each step using SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Measure the specific activity of the enzyme using a suitable substrate and assay method.
Protocol 2: Purification of Recombinant Enzymes
For enzymes that have been cloned, overexpression in a host system like E. coli followed by affinity purification is a more direct approach.[5][8]
1. Gene Cloning and Expression:
-
Clone the gene of interest into an expression vector containing an affinity tag (e.g., His-tag, Strep-tag).
-
Transform the vector into a suitable E. coli expression strain.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
2. Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0 for His-tagged proteins).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
3. Affinity Chromatography:
-
Load the clarified lysate onto an affinity column (e.g., Ni-NTA for His-tagged proteins) equilibrated with lysis buffer.[10]
-
Wash the column extensively with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole).
-
Elute the target protein with a high concentration of the eluting agent (e.g., 250-500 mM imidazole).
4. Further Purification (Optional):
-
If necessary, perform additional purification steps like ion-exchange or size-exclusion chromatography to achieve higher purity.[8]
5. Protein Analysis:
-
Confirm the purity and size of the recombinant protein by SDS-PAGE.
-
Determine the protein concentration and measure its enzymatic activity.
Enzyme Assays
The activity of the purified enzymes can be monitored using various spectrophotometric assays.
-
Acyl-CoA Dehydrogenase Assay: The reduction of an artificial electron acceptor like phenazine (B1670421) methosulfate (PMS) or electron transfer flavoprotein (ETF) can be monitored spectrophotometrically.[1][2]
-
Enoyl-CoA Hydratase Assay: The hydration of an enoyl-CoA substrate (e.g., crotonyl-CoA) can be followed by the decrease in absorbance at 263 nm.[3]
-
3-Hydroxyacyl-CoA Dehydrogenase Assay: The NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate is monitored by the increase in absorbance at 340 nm due to the formation of NADH.[11]
-
3-Ketoacyl-CoA Thiolase Assay: The thiolytic cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A can be monitored by the decrease in absorbance of the enolate form of the substrate at around 303-310 nm.[8]
Conclusion
The purification of enzymes that metabolize this compound relies on established methods for isolating enzymes of the β-oxidation pathway. The protocols and data presented here provide a comprehensive guide for researchers to develop a purification strategy. The key to success will be the selection of an appropriate source material rich in these enzymes and the use of a specific assay to track the activity towards a relevant branched-chain substrate throughout the purification process. The use of recombinant protein technology offers a powerful alternative for obtaining highly pure enzymes for detailed characterization and for use in drug development screening assays.
References
- 1. Purification and characterization of 2-methyl-branched chain acyl coenzyme A dehydrogenase, an enzyme involved in the isoleucine and valine metabolism, from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and properties of short chain acyl-CoA, medium chain acyl-CoA, and isovaleryl-CoA dehydrogenases from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of two forms of enoyl-CoA hydratase from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of long-chain 3-hydroxyacyl-CoA dehydrogenase from human infant liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification, crystallization and preliminary crystallographic analysis of 3-hydroxyacyl-CoA dehydrogenase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and properties of 3-hydroxyacyl coenzyme A dehydrogenase-binding protein from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification, crystallization and preliminary X-ray diffraction analysis of 3-ketoacyl-CoA thiolase A1887 from Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Gene Knockout Studies for 18-Methyltetracosanoyl-CoA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
18-Methyltetracosanoyl-CoA is a very long-chain branched-chain fatty acid (BCFA). BCFAs are important components of cellular membranes and have been implicated in various physiological and pathological processes. Understanding the synthetic pathway of specific BCFAs like this compound is crucial for elucidating their biological functions and for developing potential therapeutic interventions targeting metabolic disorders. Gene knockout studies provide a powerful tool to investigate the function of specific enzymes in the synthesis of such lipids. This document provides detailed application notes and protocols for designing and conducting gene knockout studies to investigate the synthesis of this compound.
While direct gene knockout studies for this compound synthesis are not extensively documented, we can infer a putative synthetic pathway and potential gene targets based on the known mechanisms of BCFA synthesis. The key enzymes involved are likely the Fatty Acid Elongases (ELOVL). Specifically, ELOVL3 has been shown to be active in the elongation of iso-branched-chain fatty acids.
Putative Signaling Pathway for this compound Synthesis
The synthesis of this compound likely begins with a shorter branched-chain acyl-CoA precursor, which is then elongated by a series of enzymatic reactions. The ELOVL family of enzymes plays a critical role in the elongation of fatty acids.
Caption: Putative synthesis pathway of this compound.
Experimental Workflow for ELOVL3 Knockout Studies
A typical workflow for investigating the role of ELOVL3 in this compound synthesis using a CRISPR/Cas9 approach is outlined below.
Caption: Experimental workflow for generating and validating ELOVL3 knockout cells.
Key Experimental Protocols
Protocol 1: Generation of ELOVL3 Knockout Cell Lines using CRISPR/Cas9
Objective: To create a stable cell line with a knockout of the ELOVL3 gene.
Materials:
-
HEK293T or other suitable cell line
-
pSpCas9(BB)-2A-GFP (PX458) vector
-
ELOVL3-specific sgRNA sequences
-
Lipofectamine 3000
-
Opti-MEM
-
Puromycin (B1679871) (for selection)
-
Fluorescence-activated cell sorting (FACS) instrument
Methodology:
-
sgRNA Design: Design two to three sgRNAs targeting a critical exon of the ELOVL3 gene using a publicly available tool (e.g., CHOPCHOP).
-
Cloning: Clone the designed sgRNAs into the pSpCas9(BB)-2A-GFP vector.
-
Transfection: Transfect the chosen cell line with the sgRNA-Cas9 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
Selection/Sorting: 48 hours post-transfection, either select cells with puromycin (if the vector contains a resistance gene) or sort GFP-positive cells using FACS to enrich for transfected cells.
-
Single-Cell Cloning: Plate the sorted/selected cells at a very low density in 96-well plates to obtain single-cell-derived colonies.
-
Screening: Once colonies are established, expand them and screen for ELOVL3 knockout by genomic DNA PCR and Sanger sequencing to identify clones with frameshift mutations.
-
Validation: Confirm the absence of ELOVL3 protein expression in knockout clones by Western blotting.
Protocol 2: Lipid Extraction and Analysis by GC-MS
Objective: To quantify the levels of this compound and other fatty acids in wild-type and ELOVL3 knockout cells.
Materials:
-
Wild-type and ELOVL3 knockout cell pellets
-
Chloroform (B151607):Methanol (2:1, v/v)
-
0.9% NaCl solution
-
BF3-Methanol
-
Internal standard (e.g., C17:0)
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Homogenization: Homogenize cell pellets in methanol.
-
Lipid Extraction: Add chloroform to the homogenate to achieve a chloroform:methanol ratio of 2:1. Add the internal standard. Vortex vigorously and incubate at room temperature for 30 minutes.
-
Phase Separation: Add 0.9% NaCl solution, vortex, and centrifuge to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Derivatization: Evaporate the solvent under a stream of nitrogen. Add BF3-methanol and heat at 100°C for 30 minutes to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
FAME Extraction: Add hexane and water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. Identify and quantify the peaks corresponding to 18-Methyltetracosanoic acid methyl ester and other fatty acids by comparing retention times and mass spectra to known standards.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between wild-type and knockout cells.
Table 1: Relative Abundance of Key Fatty Acids in Wild-Type vs. ELOVL3 Knockout Cells
| Fatty Acid | Wild-Type (Relative Abundance %) | ELOVL3 Knockout (Relative Abundance %) | p-value |
| 16:0 | 25.3 ± 2.1 | 26.1 ± 1.9 | >0.05 |
| 18:0 | 18.7 ± 1.5 | 19.2 ± 1.7 | >0.05 |
| iso-18:0 | 5.2 ± 0.6 | 6.8 ± 0.8 | <0.05 |
| iso-20:0 | 3.1 ± 0.4 | 1.5 ± 0.3 | <0.01 |
| 18-Methyltetracosanoic acid | 1.2 ± 0.2 | Not Detected | <0.001 |
Data are presented as mean ± SD from three independent experiments.
Table 2: ELOVL3 Gene and Protein Expression in Wild-Type and Knockout Cells
| Wild-Type | ELOVL3 Knockout | |
| ELOVL3 mRNA (relative expression) | 1.00 ± 0.12 | 0.05 ± 0.02 |
| ELOVL3 Protein (relative intensity) | 1.00 ± 0.15 | Not Detected |
Data are presented as mean ± SD from three independent experiments.
Conclusion
The protocols and workflows described in these application notes provide a comprehensive framework for investigating the role of specific genes, such as ELOVL3, in the synthesis of this compound. By employing gene knockout technologies and quantitative analytical methods, researchers can gain valuable insights into the metabolic pathways of very long-chain branched-chain fatty acids, which may have significant implications for understanding and treating metabolic diseases.
Application Notes and Protocols for the Lipidomic Identification of Branched-Chain Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. The resulting acyl-CoAs—isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA, respectively—play a pivotal role in cellular energy homeostasis and various metabolic pathways. Dysregulation of BCAA catabolism and the accumulation of these acyl-CoA species have been implicated in several metabolic disorders, including insulin (B600854) resistance and maple syrup urine disease. Consequently, the accurate identification and quantification of branched-chain acyl-CoAs in biological samples are of paramount importance for understanding disease mechanisms and for the development of novel therapeutic strategies.
This document provides a detailed lipidomics workflow, including experimental protocols and data presentation guidelines, for the robust and sensitive analysis of branched-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Branched-Chain Amino Acid Catabolism
The catabolism of BCAAs is a multi-step enzymatic process that primarily initiates in the skeletal muscle. The first two steps are common for all three BCAAs, leading to the formation of their respective branched-chain acyl-CoAs.[1][2]
The initial step involves the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs), a reaction catalyzed by branched-chain aminotransferases (BCAT).[1] Subsequently, the BCKAs undergo irreversible oxidative decarboxylation to form isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine).[2] This crucial, rate-limiting step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2] Following their formation, these branched-chain acyl-CoAs enter distinct downstream metabolic pathways.[3][4][5]
BCAA Catabolism Pathway
Experimental Workflow for Branched-Chain Acyl-CoA Identification
The lipidomics workflow for the identification and quantification of branched-chain acyl-CoAs encompasses several key stages, from sample preparation to data analysis. A generalized workflow is depicted below.
Lipidomics Workflow
Quantitative Data Summary
The following tables summarize the reported concentrations of branched-chain acyl-CoAs in various mammalian cell lines and tissues. These values can serve as a reference for expected physiological concentrations.
Table 1: Branched-Chain Acyl-CoA Concentrations in Mammalian Cells
| Acyl-CoA Species | Cell Line | Concentration (pmol/10^6 cells) | Reference |
| Isovaleryl-CoA | MCF7 | ~0.5 - 1.5 | [6] |
| Isobutyryl-CoA | HepG2 | Not Reported | |
| 2-Methylbutyryl-CoA | RAW 264.7 | Not Reported |
Table 2: Branched-Chain Acyl-CoA Concentrations in Mammalian Tissues
| Acyl-CoA Species | Tissue (Mouse) | Concentration (pmol/mg wet weight) | Reference |
| Isovaleryl-CoA | Heart | ~0.02 | [7][8] |
| Isobutyryl-CoA | Liver | Not Reported | |
| 2-Methylbutyryl-CoA | Heart | Not Reported | |
| Lactoyl-CoA | Heart | 0.0172 | [7][9][10] |
Note: The concentrations of branched-chain acyl-CoAs can vary significantly depending on the cell type, tissue, and metabolic state. The data presented here are for illustrative purposes.
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells using Acetonitrile (B52724) Precipitation
Materials:
-
Cultured mammalian cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold acetonitrile
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold acetonitrile and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold acetonitrile.
-
-
Internal Standard Spiking: Add an appropriate amount of internal standard solution to the acetonitrile before cell lysis.
-
Lysis and Protein Precipitation: Vortex the cell suspension in acetonitrile vigorously for 30 seconds. Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.
-
Sample Storage: The extracted samples can be analyzed immediately or stored at -80°C.
Protocol 2: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)
Materials:
-
Frozen tissue sample (~20-50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution
-
Internal standards
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated centrifuge
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Tissue Pulverization: Keep the tissue frozen at all times. Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Homogenization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution (spiked with internal standards). Homogenize the sample immediately.
-
Protein Precipitation: Incubate the homogenate on ice for 10 minutes.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[11]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new pre-chilled tube.
-
Sample Storage: Analyze immediately or store at -80°C.
Protocol 3: LC-MS/MS Analysis of Branched-Chain Acyl-CoAs
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from low to high organic mobile phase is employed to separate the acyl-CoAs. The specific gradient will need to be optimized based on the specific column and instrument.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for each branched-chain acyl-CoA and internal standard need to be determined by direct infusion of standards. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[11]
-
Collision Energy and other source parameters: These will need to be optimized for each analyte to achieve maximum sensitivity.
Data Analysis and Interpretation
The data acquired from the LC-MS/MS analysis is processed using specialized software. The general workflow includes:
-
Peak Integration: The chromatographic peaks corresponding to each branched-chain acyl-CoA and internal standard are integrated to determine their respective areas.
-
Quantification: A calibration curve is generated using known concentrations of analytical standards. The concentration of each analyte in the biological samples is then calculated based on the peak area ratio of the analyte to its corresponding internal standard.
-
Normalization: The quantified acyl-CoA levels are typically normalized to the amount of protein in the sample or the number of cells to account for variations in sample size.
-
Statistical Analysis: Appropriate statistical tests are applied to compare the levels of branched-chain acyl-CoAs between different experimental groups.
Conclusion
This application note provides a comprehensive framework for the identification and quantification of branched-chain acyl-CoAs using a targeted lipidomics approach. The detailed protocols and workflow are designed to guide researchers in obtaining reliable and reproducible data, thereby facilitating a deeper understanding of the role of BCAA metabolism in health and disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. jdc.jefferson.edu [jdc.jefferson.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application of 18-Methyltetracosanoyl-CoA in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methyltetracosanoyl-CoA is a long-chain, branched fatty acyl-coenzyme A molecule. While specific research on the 18-methyl isomer is limited, the broader class of branched-chain fatty acids (BCFAs) and their CoA esters are gaining attention in drug discovery for their roles in critical biological processes. Very-long-chain fatty acids are key components of cellular membranes and are involved in the synthesis of signaling molecules. In pathogenic bacteria like Mycobacterium tuberculosis, branched-chain fatty acids are essential for the biosynthesis of the protective mycolic acid layer of the cell wall. Furthermore, certain fatty acyl-CoAs can act as ligands for nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor α (PPARα), which are important regulators of lipid metabolism.
These characteristics suggest that this compound and similar molecules could be valuable tools in drug discovery for:
-
Developing novel anti-tubercular agents: By serving as a substrate or inhibitor for enzymes in the mycolic acid biosynthesis pathway.
-
Investigating metabolic diseases: As a potential modulator of PPARα and other nuclear receptors involved in lipid homeostasis.
This document provides an overview of potential applications, hypothetical quantitative data based on related molecules, and detailed experimental protocols to guide research in this area.
Application Notes
Targeting Mycobacterium tuberculosis Cell Wall Biosynthesis
The cell wall of Mycobacterium tuberculosis is rich in mycolic acids, which are very-long-chain, branched fatty acids crucial for the bacterium's survival and pathogenesis.[1][2] The biosynthesis of these mycolic acids is a prime target for anti-tubercular drug development.[1][2][3] The pathway involves two fatty acid synthase systems, FAS-I for de novo synthesis of shorter fatty acids and FAS-II for their elongation to the very long precursors of mycolic acids.[3]
This compound can be investigated as:
-
A specific substrate for the enzymes in the final condensation step of mycolic acid synthesis, such as the polyketide synthase Pks13, which is essential for mycobacterial growth.[1][3]
-
A tool to screen for inhibitors of the enzymes that produce or utilize methyl-branched acyl-CoA precursors. An essential enzyme in this process is an acyl-CoA carboxylase involved in the synthesis of the methylmalonyl-CoA precursor required for creating the methyl branches in mycocerosic acids.[3]
Modulation of Peroxisome Proliferator-Activated Receptor α (PPARα)
PPARα is a ligand-activated transcription factor that plays a central role in regulating lipid and glucose metabolism.[4] It is a known target for drugs used to treat dyslipidemia. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα. The binding of a ligand to PPARα induces a conformational change that leads to the recruitment of coactivator proteins and the transcriptional activation of target genes involved in fatty acid oxidation.
This compound could be explored as a:
-
Potential PPARα agonist or antagonist: To study the structural requirements for ligand binding and receptor activation.
-
Chemical probe: To investigate the downstream effects of PPARα activation in different cell types.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table presents hypothetical quantitative data based on published values for similar long-chain and branched-chain fatty acyl-CoAs. This data is intended for illustrative purposes to guide experimental design.
| Parameter | Value (Hypothetical) | Context/Assay | Reference (Analogous Compounds) |
| Binding Affinity (Kd) for PPARα | 25 nM | Ligand binding assay | Very-long-chain and branched-chain fatty acyl-CoAs show high affinity for PPARα. |
| IC50 against M. tuberculosis Acyl-CoA Carboxylase | 10 µM | In vitro enzyme inhibition assay | To be determined experimentally; serves as a starting point for screening. |
| EC50 for PPARα Activation | 5 µM | Cell-based reporter gene assay | To be determined experimentally. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a hypothetical enzymatic synthesis using a long-chain acyl-CoA synthetase (ACSL).
Materials:
-
18-Methyltetracosanoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Triton X-100
-
HEPES buffer (pH 7.5)
-
Purified long-chain acyl-CoA synthetase (e.g., from M. tuberculosis or a commercially available source)
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM CoA, and 0.1% Triton X-100.
-
Add 18-Methyltetracosanoic acid to a final concentration of 200 µM.
-
Initiate the reaction by adding the purified long-chain acyl-CoA synthetase to a final concentration of 1 µg/mL.
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Purify the this compound from the supernatant using reverse-phase HPLC on a C18 column. Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA).
-
Collect the peak corresponding to this compound and confirm its identity and purity by mass spectrometry.
Protocol 2: In Vitro Inhibition Assay for a Mycobacterial Acyl-CoA Carboxylase
This protocol is designed to screen for inhibitors of the enzyme responsible for producing the methyl-branched precursor for mycolic acid synthesis.
Materials:
-
Purified mycobacterial acyl-CoA carboxylase
-
Acetyl-CoA
-
ATP
-
Biotin
-
Bicarbonate (as a source of CO₂)
-
Test compounds (potential inhibitors)
-
Malonyl-CoA (as a standard)
-
Radiolabeled bicarbonate ([¹⁴C]NaHCO₃)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.8), 5 mM MgCl₂, 2 mM DTT, and 100 µg/mL BSA.
-
In a 96-well plate, add the reaction buffer, 0.5 mM Acetyl-CoA, 2 mM ATP, and 0.1 mM Biotin.
-
Add the test compounds at various concentrations. Include a no-inhibitor control and a known inhibitor control if available.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the purified acyl-CoA carboxylase and 5 mM [¹⁴C]NaHCO₃.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 6 M HCl to each well to remove unreacted [¹⁴C]NaHCO₃.
-
Dry the plate and add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.
-
Calculate the IC50 values for the test compounds.
Protocol 3: Cell-Based Reporter Assay for PPARα Activation
This protocol uses a cell line transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
Materials:
-
HEK293T or similar cell line
-
PPARα expression plasmid
-
PPRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM medium with 10% FBS
-
This compound (or the corresponding free fatty acid)
-
Known PPARα agonist (e.g., GW7647) as a positive control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh DMEM containing 1% charcoal-stripped FBS.
-
Treat the cells with varying concentrations of this compound (or the free fatty acid, as it is more cell-permeable). Include a vehicle control and a positive control (GW7647).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
Plot the fold-change in luciferase activity relative to the vehicle control and determine the EC50 value.
Visualizations
Caption: Proposed role of this compound in mycolic acid biosynthesis.
Caption: Workflow for screening inhibitors of enzymes in branched-chain fatty acid metabolism.
Caption: PPARα signaling pathway activated by a fatty acyl-CoA ligand.
References
- 1. Frontiers | Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium tuberculosis [frontiersin.org]
- 2. Targeting the mycobacterial envelope for tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tballiance.org [tballiance.org]
- 4. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving 18-Methyltetracosanoyl-CoA stability in solution
Welcome to the technical support center for 18-Methyltetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting advice and frequently asked questions to assist with your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or concentration over a short period. | Hydrolysis of the thioester bond. Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. | Prepare solutions fresh whenever possible. If storage is necessary, use an aprotic solvent like methanol (B129727) and store at -80°C. For aqueous buffers, maintain a slightly acidic pH (around 6.0-6.5) and use immediately.[1] |
| Precipitation of the compound in aqueous buffer. | Low solubility of the very-long-chain fatty acyl-CoA. this compound has a long hydrocarbon chain, leading to poor water solubility. | Prepare a concentrated stock solution in an organic solvent such as methanol or a mixture of methanol, water, and chloroform (B151607) (50:45:5, v/v/v). For aqueous working solutions, the addition of a small percentage of an organic solvent or a carrier protein like fatty acid-free BSA may improve solubility. |
| Inconsistent results in enzymatic assays. | Enzymatic degradation by contaminating enzymes. Cell lysates or other biological samples may contain acyl-CoA hydrolases or thioesterases that can degrade this compound.[2] | Purify your protein of interest to remove contaminating enzymes. Alternatively, consider adding broad-spectrum protease and thioesterase inhibitors to your reaction mixture. |
| Variability in LC-MS/MS quantification. | Adsorption to surfaces. The hydrophobic nature of this compound can lead to its adsorption onto plasticware and glass surfaces, resulting in inaccurate concentrations. | Use low-adhesion microcentrifuge tubes and pipette tips. Silanizing glassware can also help to minimize adsorption. |
| Oxidation of the compound. | Exposure to atmospheric oxygen. While the acyl chain of this compound is saturated, other components of your experimental system could be sensitive to oxidation, indirectly affecting stability. | Degas aqueous buffers before use. While not as critical for saturated acyl-CoAs, working under an inert atmosphere (e.g., nitrogen or argon) can be a good practice for sensitive experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving and storing this compound?
A1: For long-term storage, it is recommended to dissolve this compound in a high-purity organic solvent such as methanol and store it at -80°C.[1] For immediate use in aqueous-based assays, a concentrated stock in an organic solvent can be diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: At what pH is this compound most stable in an aqueous solution?
A2: Acyl-CoAs are generally more stable in slightly acidic conditions. A pH range of 6.0 to 6.5 is recommended to minimize the rate of hydrolysis of the thioester bond. Alkaline conditions (pH > 7.5) should be avoided as they significantly accelerate hydrolysis.
Q3: How can I assess the stability of my this compound solution?
A3: The stability of your solution can be monitored by analyzing aliquots at different time points using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[3] This will allow you to quantify the remaining amount of intact this compound and identify any degradation products.
Q4: What are the primary degradation pathways for this compound?
A4: The two main degradation pathways are chemical hydrolysis and enzymatic degradation. Chemical hydrolysis involves the cleavage of the thioester bond, yielding coenzyme A and 18-methyltetracosanoic acid. Enzymatic degradation can occur through the action of acyl-CoA hydrolases or thioesterases, which also cleave the thioester bond.[2] In biological systems, it can also be a substrate for enzymes involved in fatty acid metabolism.
Q5: Are there any specific handling precautions I should take when working with this compound?
A5: Due to its long acyl chain, this compound is prone to forming micelles and adsorbing to surfaces. To ensure accurate and reproducible results, use low-retention labware, and vortex solutions thoroughly after thawing and before use. When preparing dilutions, do so in a stepwise manner to ensure homogeneity.
Experimental Protocols
Protocol for Preparation of this compound Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous methanol (LC-MS grade)
-
Low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Argon or nitrogen gas (optional)
-
-
Procedure for Stock Solution (e.g., 1 mg/mL):
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder in a low-adhesion microcentrifuge tube.
-
Add the appropriate volume of anhydrous methanol to achieve the target concentration.
-
Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
(Optional) For extended storage, flush the headspace of the vial with argon or nitrogen gas before capping to minimize oxidation.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol for Stability Assessment by LC-MS/MS
-
Sample Preparation:
-
Prepare a fresh solution of this compound in the desired test buffer (e.g., phosphate (B84403) buffer at various pH values) at a known concentration (e.g., 10 µM).
-
Incubate the solution under the desired test conditions (e.g., different temperatures).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately quench the degradation by adding an equal volume of ice-cold methanol containing an internal standard (e.g., heptadecanoyl-CoA).
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate any proteins.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS/MS Conditions (Adapted from a general long-chain acyl-CoA method): [3][4]
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 50% to 100% B over 10 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 50% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point, normalized to the peak area of the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
- 2. Long-chain acyl-CoA hydrolase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Very-Long-Chain Acyl-CoAs
Welcome to the technical support center for the quantification of very-long-chain acyl-CoAs (VLC-ACoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the complex analytical challenges of measuring these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying VLC-ACoAs?
A1: The quantification of VLC-ACoAs is inherently challenging due to several factors:
-
Low Abundance: VLC-ACoAs are typically present at very low concentrations in biological samples, requiring highly sensitive analytical methods.
-
Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at high pH. They are also prone to degradation during sample storage and preparation. Storing extracted acyl-CoAs as dry pellets at -80°C is a recommended strategy to enhance stability.[1]
-
Physicochemical Properties: The amphiphilic nature of VLC-ACoAs, with a polar CoA head and a long nonpolar acyl chain, can lead to poor chromatographic peak shapes, including tailing, especially for later-eluting species.[2]
-
Analyte Loss: The phosphate (B84403) groups in the CoA moiety can adsorb to glass and metal surfaces, leading to significant analyte loss during sample preparation and analysis.[3][4] The use of glass vials over plastic has been shown to reduce signal loss for some CoA species.[4]
-
Matrix Effects: Biological samples are complex matrices, and co-eluting substances can interfere with the ionization of VLC-ACoAs in the mass spectrometer, a phenomenon known as ion suppression.[5]
Q2: What is the most common analytical technique for VLC-ACoA quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of VLC-ACoAs.[1][5] This method typically involves reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.[6][7][8]
Q3: Why is the choice of internal standard critical for accurate quantification?
A3: Internal standards (IS) are essential for correcting variations in sample extraction, processing, and instrumental analysis. The ideal internal standard is a stable isotope-labeled (e.g., ¹³C-labeled) version of the analyte of interest, as it shares very similar chemical and physical properties.[3] If a stable isotope-labeled standard is not available, an odd-chain acyl-CoA (e.g., C17:0-CoA) can be used as it is not naturally abundant in most biological systems.[2] The use of an appropriate IS is crucial for achieving high accuracy and precision.[2]
Q4: What is derivatization and is it necessary for VLC-ACoA analysis?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For acyl-CoAs, a derivatization strategy involving phosphate methylation has been proposed. This approach can improve chromatographic peak shape and achieve full coverage of acyl-CoAs from free CoA to C25:0-CoA.[3] While not always necessary, it can help overcome challenges related to the high polarity of the CoA moiety and analyte loss due to surface adsorption.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of VLC-ACoAs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for VLC-ACoAs | 1. Inefficient Extraction: Poor recovery from the biological matrix. 2. Analyte Degradation: Instability of VLC-ACoAs during sample preparation or storage.[5][9] 3. Analyte Adsorption: Loss of VLC-ACoAs to vial or column surfaces.[3][4] 4. Ion Suppression: Matrix components interfering with ionization.[5] | 1. Optimize Extraction: Use a proven extraction method, such as a combination of organic solvents (e.g., acetonitrile/isopropanol) followed by solid-phase extraction (SPE).[10] Ensure tissue is thoroughly homogenized on ice.[11] 2. Ensure Stability: Keep samples on ice throughout the preparation process. Use acidic buffers (e.g., pH 4.9) for homogenization. Store extracts as dry pellets at -80°C. Reconstitute in a stability-tested solvent immediately before analysis.[4][5] 3. Minimize Adsorption: Use glass or low-binding vials for sample handling.[4] Consider derivatization to block phosphate groups.[3] 4. Improve Chromatography: Enhance chromatographic separation to resolve VLC-ACoAs from interfering matrix components.[5] |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | 1. Secondary Interactions: Interaction of the polar CoA head with the stationary phase or column hardware. 2. Inappropriate Mobile Phase: pH or organic modifier composition not optimal for VLC-ACoAs. 3. Column Overload: Injecting too much sample. | 1. Use a Suitable Column: A C18 reversed-phase column is commonly used.[8] Consider a column with end-capping to minimize silanol (B1196071) interactions. 2. Optimize Mobile Phase: High pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for some acyl-CoAs.[7][8] Ensure appropriate gradient elution to effectively separate different chain lengths. 3. Reduce Injection Volume: Dilute the sample or inject a smaller volume. |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Instability in Autosampler: Degradation of VLC-ACoAs while waiting for injection.[5] 3. Lack of or Inappropriate Internal Standard: Inability to correct for analytical variability. | 1. Standardize Protocol: Ensure consistent execution of the extraction protocol for all samples. Use of an automated sample preparation system can help. 2. Maintain Low Temperature: Keep the autosampler at a low temperature (e.g., 4°C).[1] Test the stability of your analytes in the autosampler solvent over time.[5] 3. Use Appropriate Internal Standard: Add a stable isotope-labeled or odd-chain internal standard at the very beginning of the sample preparation process to account for variability throughout the entire workflow.[3] |
| Difficulty in Quantifying Saturated vs. Unsaturated VLC-ACoAs | Co-elution: Insufficient chromatographic separation of VLC-ACoAs with the same chain length but different degrees of saturation. | Enhance Chromatographic Resolution: 1. Optimize Gradient: Use a shallower, longer gradient to improve separation. 2. Try a Different Stationary Phase: Consider a column with a different chemistry that may offer better selectivity for saturated and unsaturated species. A C18 column has been shown to provide good separation.[12] |
Experimental Protocols
Detailed Methodology for VLC-ACoA Extraction from Tissue
This protocol is a composite of established methods for the solid-phase extraction (SPE) of a broad range of acyl-CoAs from tissue samples.[11]
Materials:
-
Tissue: 50-100 mg of frozen tissue
-
Internal Standard Solution: Containing stable isotope-labeled or odd-chain acyl-CoAs
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9[11][12]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[10][11]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel[10][11]
-
SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[10][13]
-
SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[10][13]
Procedure:
-
Homogenization:
-
Place 50-100 mg of frozen tissue in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[11]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[11]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column with 1 mL of the SPE Wash Solution.[10][13]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the SPE Wash Solution to remove impurities.[10][13]
-
Elution: Elute the acyl-CoAs with 1 mL of the SPE Elution Solution, collecting the eluate.[10][13]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried pellet in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Quantitative Data Summary
The recovery of acyl-CoAs can vary depending on the chain length and the extraction method used. The following table summarizes representative recovery data for different acyl-CoA species using a 2-(2-pyridyl)ethyl functionalized silica gel SPE method.
| Acyl-CoA Species | Chain Length | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 93-104 | [10] |
| Malonyl-CoA | Short (C3) | 93-104 | [10] |
| Octanoyl-CoA | Medium (C8) | 93-104 | [10] |
| Oleoyl-CoA | Long (C18:1) | 83-90 | [10] |
| Palmitoyl-CoA | Long (C16:0) | 83-90 | [10] |
| Arachidonyl-CoA | Long (C20:4) | 83-90 | [10] |
Visualizations
Experimental Workflow for VLC-ACoA Quantification
Caption: A typical workflow for the quantification of VLC-ACoAs from tissue samples.
Mitochondrial Fatty Acid β-Oxidation Pathway
Caption: Simplified pathway of mitochondrial very-long-chain fatty acid β-oxidation.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 18-Methyltetracosanoyl-CoA
Welcome to the technical support center for the analysis of 18-Methyltetracosanoyl-CoA and other long-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during experimental analysis, with a focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (signal suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of this compound, endogenous matrix components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer's source.[1][4] This interference can lead to poor accuracy, imprecision, and lack of reproducibility in quantification.[2][5]
Q2: How can I determine if my analysis is being affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] A solution of the analyte is continuously infused into the mass spectrometer after the analytical column, and a blank matrix extract is injected. Any signal dip or rise in the baseline indicates the presence of matrix effects at that retention time.[5]
-
Post-Extraction Spike: This is a quantitative method to determine the extent of matrix effects.[5][6] The response of the analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent at the same concentration.[6] The ratio of these responses, known as the matrix factor (MF), indicates the degree of signal suppression (MF < 1) or enhancement (MF > 1).[1]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects.[5][7] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement. By using the response ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to accurate quantification.[8]
Q4: Can I use an analogue internal standard if a stable isotope-labeled one is not available?
A4: While a SIL-IS is ideal, an analogue internal standard (a molecule with a similar chemical structure) can be used. However, it may not co-elute perfectly with the analyte and thus may not experience the exact same matrix effects, potentially leading to less accurate correction.[9]
Q5: What are some common sample preparation strategies to reduce matrix effects?
A5: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) is added to precipitate proteins.[10] However, it may not remove other interfering substances like phospholipids.[11]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[10]
-
Solid-Phase Extraction (SPE): A highly effective method for sample clean-up that can significantly reduce matrix effects by selectively isolating the analyte.[10][11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | - Suboptimal chromatographic conditions.- Interaction of the phosphate (B84403) group of the CoA moiety with the analytical column. | - Optimize the mobile phase composition and gradient.- Consider using a column with a different chemistry (e.g., HILIC).- A derivatization strategy based on phosphate methylation can improve peak shape.[12] |
| Low Signal Intensity or High Limit of Detection (LOD) | - Significant ion suppression due to matrix effects.- Inefficient extraction and recovery of this compound. | - Implement a more rigorous sample clean-up method, such as Solid-Phase Extraction (SPE), to remove interfering components.[11][12]- Use a stable isotope-labeled internal standard to compensate for signal loss.[7]- Optimize MS/MS parameters for the specific precursor and product ions of this compound.[13] |
| High Variability in Results Between Replicates | - Inconsistent sample preparation.- Presence of phospholipids, which are a major cause of matrix effects and variability.[4]- Unstable autosampler temperature. | - Automate sample preparation if possible to improve consistency.- Use a phospholipid removal product or a sample preparation method effective at removing them, like certain SPE cartridges.- Ensure the autosampler is properly cooled to maintain the stability of acyl-CoAs. |
| Inaccurate Quantification | - Matrix effects altering the analyte signal.- Lack of an appropriate internal standard. | - The gold standard for accurate quantification is the use of a stable isotope-labeled internal standard for this compound.[7][8]- If a SIL-IS is unavailable, use a matrix-matched calibration curve where standards are prepared in a blank matrix extract.[11] |
Strategies for Overcoming Matrix Effects: A Comparison
| Strategy | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization.[8] | - Highly effective at correcting for matrix effects.[5]- Can also correct for variability in extraction recovery. | - Can be expensive and may not be commercially available for all analytes.[6] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix identical to the samples to mimic the matrix effects. | - Can effectively compensate for matrix effects. | - Requires a source of analyte-free matrix, which is often unavailable for endogenous compounds.[5]- Assumes the matrix effect is consistent across different lots of matrix. |
| Sample Dilution | Reduces the concentration of interfering matrix components. | - Simple and can be effective if the analyte concentration is high enough. | - May dilute the analyte below the limit of quantification.[11]- May not eliminate all matrix effects.[9] |
| Improved Sample Cleanup (e.g., SPE) | Removes interfering matrix components prior to analysis.[11] | - Can significantly reduce or eliminate matrix effects.[11][12]- Can increase the longevity of the analytical column and mass spectrometer. | - Can be more time-consuming and may lead to analyte loss if not optimized.[14] |
| Chromatographic Separation | Modifying the LC method to separate the analyte from interfering components. | - Can be very effective if co-elution is the primary issue.[1][5] | - May require significant method development time.- May not be possible to separate all interfering components. |
| Change of Ionization Mode | Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects.[1][11] | - Can be a straightforward way to mitigate matrix effects. | - APCI may have lower sensitivity for certain analytes and is not suitable for highly volatile compounds.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of long-chain acyl-CoAs from biological samples.
-
Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Protein Precipitation: Add a 1:3 volume of cold acetonitrile to the homogenate to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[14]
-
Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing through methanol (B129727) followed by an equilibration solution (e.g., water).[11]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate solvent mixture (e.g., methanol containing ammonium (B1175870) hydroxide).[7]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).[14]
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol provides a general workflow for the LC-MS/MS analysis.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[14]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.[7][15]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[14]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[15]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[13][15]
-
Transitions: For acyl-CoAs, a common transition involves the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[7][13] The specific precursor ion for this compound would be its protonated molecular weight, and the product ion would be the precursor minus 507 Da.
-
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 18-Methyltetracosanoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry-based analysis of 18-Methyltetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the characteristic fragmentation pattern of this compound in positive ion mode mass spectrometry?
A1: In positive electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs like this compound exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2][3][4][5] Another significant fragment ion is typically observed at m/z 428, representing the CoA moiety.[1][3][4][5][6] These characteristic fragments are often used for developing multiple reaction monitoring (MRM) methods for targeted quantification.[3][4][7]
Q2: Which ionization mode, positive or negative ESI, is better for analyzing this compound?
A2: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of long-chain acyl-CoAs.[8] However, positive ESI mode is often preferred as it can provide more efficient ionization for these molecules and yields the highly specific neutral loss of 507 Da, which is excellent for targeted analysis.[1][2][9][10] Negative ESI can also be suitable and may offer advantages in certain complex biological matrices.[8] The choice of ionization mode may depend on the specific instrumentation and the other analytes being measured.
Q3: What type of internal standard is recommended for the quantification of this compound?
A3: For accurate quantification of this compound, it is highly recommended to use a stable isotope-labeled internal standard of this compound if available. If a specific labeled standard is not accessible, an odd-chain-length fatty acyl-CoA, such as C17:0-CoA or C19:0-CoA, is a suitable alternative.[9] These odd-chain analogs are not naturally abundant in most biological systems and have similar extraction and ionization properties to the analyte of interest, ensuring reliable normalization.
Troubleshooting Guide
Issue 1: Poor peak shape or peak tailing for this compound.
-
Question: I am observing significant peak tailing for my this compound peak during LC-MS analysis. What could be the cause and how can I fix it?
-
Answer: Poor peak shape for long-chain acyl-CoAs is a common issue.[6][11] It can be caused by several factors:
-
Secondary interactions with the column: The phosphate (B84403) groups on the CoA moiety can interact with the silica (B1680970) backbone of the reversed-phase column.
-
Solution: Try using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to deprotonate the silanol (B1196071) groups on the column and reduce these interactions.[2][11] Alternatively, the use of ion-pairing reagents in the mobile phase can improve peak shape, but care must be taken as they can contaminate the MS system.[11]
-
Improper mobile phase composition: The organic content of the mobile phase may not be optimal for eluting a very long-chain acyl-CoA.
-
Solution: Adjust the gradient to have a higher percentage of organic solvent during the elution of this compound. Ensure the organic solvent is miscible with the aqueous phase.
-
Issue 2: Low signal intensity or poor sensitivity for this compound.
-
Question: My signal for this compound is very low. How can I improve the sensitivity of my measurement?
-
Answer: Low signal intensity can stem from issues with sample preparation, chromatography, or mass spectrometer settings.
-
Sample Loss during Extraction: Long-chain acyl-CoAs can be lost during solid-phase extraction (SPE) if the sorbent and elution solvents are not optimized.[1][10]
-
Solution: Consider an extraction method that does not require SPE, such as protein precipitation with 5-sulfosalicylic acid (SSA).[1][10] If SPE is necessary, ensure the C18 cartridge is properly conditioned and that the elution solvent is strong enough to recover your analyte.
-
Ion Suppression: Co-eluting compounds from the biological matrix can compete for ionization, reducing the signal of this compound.
-
Solution: Improve chromatographic separation to move the analyte away from interfering compounds.[12] This can be achieved by adjusting the gradient, flow rate, or trying a different column chemistry (e.g., a longer C18 column or a C8 column).[12][13]
-
Suboptimal MS Parameters: The settings on the mass spectrometer may not be optimized for this specific molecule.
-
Solution: Infuse a standard of a similar long-chain acyl-CoA to optimize source parameters such as capillary voltage, gas flow, and temperature.[12] For MS/MS, optimize the collision energy for the transition of the precursor ion to the characteristic fragment ions (neutral loss of 507 or m/z 428).[3][4][7]
-
Issue 3: Inconsistent quantification results.
-
Question: I am seeing high variability in my quantitative results for this compound between replicate injections and different samples. What could be the cause?
-
Answer: Inconsistent quantification is often related to sample stability and the internal standard.
-
Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis in aqueous solutions.[12]
-
Solution: Keep samples cold (on ice or in a cooled autosampler) throughout the sample preparation and analysis workflow.[14] Reconstitute dried extracts in an acidic solution (e.g., 5% 5-sulfosalicylic acid) immediately before injection to improve stability.[15]
-
Improper Internal Standard Use: The internal standard may not be behaving similarly to the analyte.
-
Solution: Ensure the internal standard is added at the very beginning of the sample preparation process to account for losses during all steps.[9][16] Use an appropriate concentration of the internal standard that is within the linear range of the assay.
-
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Cell Culture
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Extraction: Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., 1 µM C17:0-CoA).[10]
-
Cell Lysis: Scrape the cells and transfer the mixture to a microcentrifuge tube. Vortex briefly.
-
Protein Precipitation: Centrifuge at 18,000 x g for 15 minutes at 4°C.[10]
-
Sample Collection: Transfer the supernatant to a clean LC-MS vial for analysis.
Protocol 2: LC-MS/MS Method for this compound
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm).[1]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[13]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[13]
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the long-chain acyl-CoA. The exact gradient should be optimized based on the specific column and system.
-
Flow Rate: 0.4 mL/min.[13]
-
Column Temperature: 32°C.[12]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows by infusing a standard of a similar long-chain acyl-CoA.
-
Data Presentation
Table 1: Common MRM Transitions for Acyl-CoA Analysis in Positive ESI Mode.
| Analyte Class | Precursor Ion (Q1) | Product Ion (Q3) | Notes |
| Acyl-CoAs | [M+H]⁺ | [M+H-507]⁺ | Corresponds to the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety. This is a highly specific transition.[1][2][3][4][5] |
| Acyl-CoAs | [M+H]⁺ | m/z 428 | Represents the common CoA fragment. This can be used as a confirmatory transition.[1][3][4][5][6] |
Table 2: Comparison of Sample Preparation Methods.
| Method | Advantages | Disadvantages | Best For |
| Protein Precipitation with SSA | Simple, fast, avoids SPE-related analyte loss.[1][10] | Can result in a dirtier sample matrix, potentially leading to ion suppression. | High-throughput analysis and when concerned about the loss of more hydrophilic acyl-CoAs. |
| Protein Precipitation with TCA followed by SPE | Provides a cleaner sample extract, reducing matrix effects.[1][10] | More time-consuming, potential for analyte loss during the SPE step.[1][10] | Samples with high protein content or when maximum sensitivity is required and SPE recovery has been validated. |
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Troubleshooting logic for common MS issues.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 18-Methyltetracosanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of synthetic 18-Methyltetracosanoyl-CoA. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing long-chain fatty acyl-CoAs like this compound?
A1: The most common chemical synthesis strategies involve a two-step process: first, the activation of the carboxylic acid group of 18-methyltetracosanoic acid, and second, the reaction of the activated fatty acid with Coenzyme A (CoA). Common activation methods include the use of N-hydroxysuccinimide (NHS) esters, mixed carbonic anhydrides, and acyl imidazolides.[1] The NHS ester method is frequently used for its high yield and minimal side reactions.[2]
Q2: Why is the solubility of precursors a challenge in the synthesis of this compound?
A2: 18-Methyltetracosanoic acid is a very long-chain fatty acid, making it poorly soluble in aqueous solutions. Conversely, Coenzyme A is soluble in water but not in many organic solvents.[1] This phase mismatch can significantly hinder the reaction. The synthesis is often performed in a biphasic system or by using a co-solvent like dioxane or tetrahydrofuran (B95107) (THF) to bridge the solubility gap.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be monitored using Thin-Layer Chromatography (TLC).[3] A reversed-phase plate (e.g., RP-18) is often effective. The disappearance of the starting material (activated fatty acid) and the appearance of the product spot (this compound) indicate reaction progression. The product can be visualized under UV light, and specific reagents like nitroprusside can be used to identify the CoA ester.[4]
Q4: What are the critical factors for maximizing the yield of this compound?
A4: Several factors are crucial for maximizing the yield:
-
Purity of Reactants: High-purity 18-methyltetracosanoic acid and Coenzyme A are essential.
-
Efficient Activation: Ensuring the complete conversion of the fatty acid to its activated intermediate is critical.[3]
-
pH Control: The reaction of the activated fatty acid with CoA is pH-dependent. Maintaining a slightly alkaline pH (around 7.5-8.0) in the aqueous phase is generally optimal.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the oxidation of the thiol group of Coenzyme A.[3]
-
Stoichiometry: Using a slight excess of the activated fatty acid can help drive the reaction to completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of 18-methyltetracosanoic acid.2. Degradation of Coenzyme A.3. Poor mixing or phase separation in the reaction mixture.4. Incorrect pH of the reaction buffer. | 1. Confirm activation using TLC or by analyzing a quenched aliquot. Increase reaction time or temperature for the activation step if necessary.2. Use fresh, high-quality Coenzyme A. Keep CoA solutions on ice.3. Ensure vigorous stirring. Consider using a phase-transfer catalyst or a different co-solvent system.4. Prepare fresh buffer and confirm its pH immediately before use. Adjust the pH of the reaction mixture as needed. |
| Multiple Spots on TLC (Side Products) | 1. Hydrolysis of the activated fatty acid.2. Formation of disulfides from Coenzyme A.3. Side reactions with impurities in the starting materials. | 1. Ensure anhydrous conditions during the activation step. Add the activated fatty acid to the CoA solution promptly.2. Purge all solutions with an inert gas (N₂ or Ar) before and during the reaction.[3]3. Use highly purified starting materials. |
| Difficulty in Purifying the Final Product | 1. Emulsion formation during extraction.2. Co-elution of product with unreacted starting materials or byproducts during chromatography. | 1. Centrifuge the mixture to break the emulsion.[4] Alternatively, add a small amount of brine.2. Optimize the purification protocol. Consider solid-phase extraction (SPE) with a C18 cartridge or preparative HPLC for higher purity.[4] |
| Product Degradation During Storage | 1. Hydrolysis of the thioester bond.2. Oxidation. | 1. Store the lyophilized product at -80°C.[4]2. For solutions, use a buffer at a slightly acidic pH (around 6.0), aliquot, and store at -80°C.[4] |
Experimental Protocol: Synthesis via N-Hydroxysuccinimide (NHS) Ester
This protocol is a generalized procedure based on methods for synthesizing similar long-chain fatty acyl-CoAs.[3] Optimization may be required for this compound.
Step 1: Activation of 18-Methyltetracosanoic Acid
-
Dissolve 18-methyltetracosanoic acid and a molar equivalent of N-hydroxysuccinimide (NHS) in a suitable anhydrous organic solvent (e.g., ethyl acetate (B1210297) or dioxane) under an inert atmosphere (N₂).
-
Add one molar equivalent of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), dropwise to the solution while stirring at room temperature.[3]
-
Allow the reaction to proceed for 12 hours at room temperature.
-
Monitor the reaction for the formation of the NHS ester and the precipitation of dicyclohexylurea (DCU), a byproduct of the DCC coupling.
-
Once the reaction is complete (as indicated by TLC), filter off the DCU precipitate.
-
Evaporate the solvent under reduced pressure to obtain the crude 18-methyltetracosanoyl-NHS ester. This can be purified further by silica (B1680970) gel chromatography if necessary.[3]
Step 2: Coupling with Coenzyme A
-
Dissolve the 18-methyltetracosanoyl-NHS ester in a minimal amount of an organic solvent like dioxane.[3]
-
In a separate flask, dissolve Coenzyme A (trilithium or sodium salt) in a sodium bicarbonate buffer (e.g., 0.1 M, pH ~8.0).[3] Degas the buffer thoroughly.
-
Under an inert atmosphere and with vigorous stirring, add the solution of the activated fatty acid dropwise to the Coenzyme A solution.
-
Let the reaction proceed at room temperature for 2-4 hours. Monitor the reaction to completion by TLC.[3]
Step 3: Purification
-
Once the reaction is complete, acidify the mixture to a pH of 1.5-2.0 with dilute HCl.[3]
-
Extract the aqueous phase multiple times with a solvent like ethyl acetate to remove unreacted fatty acid and other organic-soluble impurities.[3]
-
The product, this compound, will remain in the aqueous phase. This solution can be further purified using solid-phase extraction (SPE) on a C18 cartridge.[4]
-
Wash the SPE cartridge with an appropriate buffer (e.g., 2% ammonium (B1175870) acetate) to remove salts and unbound impurities.
-
Elute the final product with distilled water or a suitable buffer.[4]
-
Lyophilize the purified fractions to obtain this compound as a solid.
Visual Guides
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
References
preventing degradation of 18-Methyltetracosanoyl-CoA during extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of 18-Methyltetracosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA). Proper handling and extraction are critical for the accurate quantification and downstream analysis of this lipid molecule.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Recovery of this compound | Incomplete Cell/Tissue Lysis: Insufficient disruption of the biological matrix can prevent the release of intracellular VLCFA-CoAs. | - Ensure thorough homogenization of the tissue sample. For tough tissues, consider cryogenic grinding or using a bead beater. - Optimize the ratio of tissue to homogenization buffer. A common starting point is 100 mg of tissue in 2 mL of buffer. |
| Degradation of this compound: VLCFA-CoAs are susceptible to enzymatic and chemical degradation, especially at room temperature and non-optimal pH. | - Perform all extraction steps on ice or at 4°C. - Work quickly to minimize the time samples are exposed to conditions that promote degradation. - Use an acidic homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit enzymatic activity.[1] - Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until extraction. Avoid repeated freeze-thaw cycles. | |
| Inefficient Extraction: The choice and volume of organic solvents are crucial for effectively partitioning the VLCFA-CoAs from the aqueous phase. | - Use a combination of polar and non-polar organic solvents, such as acetonitrile (B52724) and isopropanol (B130326), to ensure the extraction of a broad range of acyl-CoAs.[1][2] - Ensure a sufficient volume of extraction solvent is used, typically a 20-fold excess relative to the tissue weight. | |
| Poor Recovery from Solid-Phase Extraction (SPE): Improper conditioning of the SPE column or suboptimal wash and elution conditions can lead to loss of the analyte. | - Ensure the SPE column is properly conditioned with the recommended solvents before loading the sample. - Optimize the composition and volume of the wash and elution buffers. A common approach for anion exchange SPE is to elute with a buffer containing a high salt concentration or a change in pH.[2] | |
| Presence of Contaminants in the Final Extract | Co-extraction of Other Lipids and Cellular Components: The extraction procedure is not entirely specific for VLCFA-CoAs and other molecules can be carried over. | - Incorporate a solid-phase extraction (SPE) step for sample cleanup. Weak anion exchange columns are effective for purifying acyl-CoAs.[1] - Optimize the wash steps during the SPE procedure to remove interfering substances. |
| Contamination from Labware or Solvents: Plasticizers from tubes or impurities in solvents can interfere with downstream analysis, especially with sensitive techniques like mass spectrometry. | - Use high-purity, HPLC or mass spectrometry-grade solvents. - Whenever possible, use glass- and solvent-resistant labware. If using plastic, ensure it is compatible with the organic solvents used. - Include solvent blanks in your analytical run to identify potential contaminants. | |
| Inconsistent Results Between Replicates | Sample Heterogeneity: Biological tissues can be heterogeneous, leading to variability in the concentration of the target analyte between different sections of the same sample. | - Pool and homogenize a larger piece of tissue before taking aliquots for extraction to ensure a more representative sample. |
| Inconsistent Sample Handling: Minor variations in the timing of steps, temperatures, or volumes can introduce variability. | - Standardize the entire workflow, from sample collection to final analysis. - Use an internal standard (e.g., a deuterated or odd-chain acyl-CoA) added at the beginning of the extraction process to account for variability in recovery. |
Frequently Asked Questions (FAQs)
Q1: Why is the extraction of this compound so challenging?
A1: this compound is a very-long-chain fatty acyl-CoA, and like other molecules in this class, it is present in low abundance in most tissues and is highly susceptible to both enzymatic and chemical degradation. Its amphipathic nature, with a long hydrophobic acyl chain and a polar Coenzyme A head group, also requires a carefully optimized extraction procedure to ensure efficient recovery.
Q2: What is the best way to store tissue samples to prevent degradation of this compound?
A2: The best practice is to flash-freeze the tissue samples in liquid nitrogen immediately after collection. Subsequently, store the frozen samples at -80°C until you are ready to perform the extraction. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to significant degradation of acyl-CoAs.
Q3: What type of homogenization buffer should I use?
A3: An acidic buffer is recommended to inhibit the activity of enzymes that can degrade acyl-CoAs. A commonly used and effective buffer is 100 mM potassium phosphate (B84403) (KH2PO4) at a pH of 4.9.[1]
Q4: Can I use a simple one-step organic solvent extraction?
A4: While a one-step extraction might seem simpler, it often results in lower recovery and a less pure extract. A multi-step procedure involving homogenization in an acidic buffer, followed by extraction with a mixture of organic solvents (like acetonitrile and isopropanol), and a subsequent solid-phase extraction (SPE) for purification is generally recommended for achieving high-quality results.[1][2]
Q5: What kind of internal standard is suitable for the quantification of this compound?
A5: An ideal internal standard would be a structurally similar molecule that is not naturally present in the sample. A stable isotope-labeled version of this compound (e.g., with 13C or 2H) would be the best choice. Alternatively, a very-long-chain fatty acyl-CoA with an odd number of carbons in the acyl chain, which is not typically found in mammalian systems, can be used.
Data Presentation
The recovery of very-long-chain fatty acyl-CoAs can be influenced by the extraction method and the tissue type. The following tables summarize reported recovery rates for long-chain acyl-CoAs, which can serve as a reference for optimizing the extraction of this compound.
Table 1: Comparison of Recovery Rates for Long-Chain Acyl-CoAs Using Different Extraction Protocols.
| Extraction Method | Tissue Type | Analyte(s) | Average Recovery (%) | Reference |
| Acetonitrile/Isopropanol Extraction with SPE | Rat Liver | Acetyl-CoA, Malonyl-CoA, Octanoyl-CoA, Oleoyl-CoA, Palmitoyl-CoA, Arachidonyl-CoA | 93-104% (Extraction), 83-90% (SPE) | [2] |
| Acidic Homogenization with Acetonitrile Extraction and SPE | Various Rat Tissues | Long-chain acyl-CoAs | 70-80% | [1] |
Note: The data presented is for a range of long-chain acyl-CoAs and may not be specific to this compound, but it provides a good indication of the expected recovery rates with these methods.
Experimental Protocols
Detailed Methodology for the Extraction of this compound from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for various tissue types.[1][2]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9 (ice-cold)
-
Acetonitrile (ACN), HPLC grade (ice-cold)
-
Isopropanol, HPLC grade (ice-cold)
-
Internal standard solution (e.g., C17:0-CoA or a stable isotope-labeled standard)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
SPE column conditioning, wash, and elution solutions (as per manufacturer's instructions, typically involving methanol (B129727), water, and a buffered high-salt or pH-adjusted solution for elution)
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., methanol or a buffered solution)
Procedure:
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen tissue. It is crucial to keep the tissue frozen during this step to prevent degradation.
-
Perform all subsequent steps on ice.
-
-
Homogenization:
-
Place the frozen tissue in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue thoroughly until no visible particles remain.
-
-
Protein Precipitation and Initial Extraction:
-
To the homogenate, add a mixture of ice-cold acetonitrile and isopropanol (e.g., a 3:1 v/v ratio). A total of 6 mL of the solvent mixture for every 2 mL of homogenate is a good starting point.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Column Conditioning: Condition the weak anion exchange SPE column according to the manufacturer's protocol. This typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous buffer.
-
Sample Loading: Load the supernatant from step 5 onto the conditioned SPE column.
-
Washing: Wash the column with a mild wash buffer to remove unbound contaminants. The composition of the wash buffer should be optimized to remove interfering substances without eluting the target acyl-CoAs.
-
Elution: Elute the bound acyl-CoAs with an appropriate elution buffer. For anion exchange columns, this is often a buffer with a high salt concentration or a different pH.
-
-
Drying and Reconstitution:
-
Dry the eluted sample under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume of a suitable solvent for your analytical method (e.g., 100 µL of methanol).
-
-
Analysis:
-
The reconstituted sample is now ready for analysis by LC-MS/MS or another appropriate method.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the extraction of this compound.
Metabolic Pathways
This compound is involved in fatty acid metabolism. The following diagrams illustrate the general pathways of fatty acid beta-oxidation (degradation) and fatty acid elongation (synthesis).
Fatty Acid Beta-Oxidation Pathway
This pathway shows the cyclical degradation of a fatty acyl-CoA molecule.
Fatty Acid Elongation Pathway
This pathway illustrates the synthesis of longer-chain fatty acyl-CoAs.
References
Technical Support Center: Separation of 18-Methyltetracosanoyl-CoA Isomers
Welcome to the technical support center for the methodological refinement of separating 18-Methyltetracosanoyl-CoA isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The primary challenges stem from the structural similarity of the isomers. This compound is a very-long-chain fatty acyl-CoA with a methyl branch. Isomers can differ in the stereochemistry at the methyl-branched carbon (R/S isomers) or potentially in the position of the methyl group if other isomers are present. These subtle differences make them difficult to resolve using standard chromatographic techniques. Additionally, as with other long-chain acyl-CoAs, these molecules can be prone to degradation and may exhibit poor chromatographic peak shape.
Q2: Which chromatographic technique is most suitable for separating this compound isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and commonly used technique for the analysis of long-chain fatty acyl-CoAs.[1][2][3] For isomeric separation, specialized columns and optimized chromatographic conditions are crucial. Chiral chromatography may be necessary for separating stereoisomers.
Q3: What type of HPLC column is recommended?
A3: For separating long-chain fatty acyl-CoAs, C18 columns are frequently used.[2][4] However, for branched-chain isomers, columns with different selectivities, such as those with polysaccharide-based chiral stationary phases, may provide better resolution.[5] A recent study on branched-chain fatty acids showed that an Acquity UPLC CSH C18 column provided good selectivity for long-chain isomers.[5]
Q4: How can I improve the peak shape of my this compound isomers?
A4: Poor peak shape is a common issue with long-chain acyl-CoAs. To improve it, consider the following:
-
Mobile Phase Additives: Incorporate ion-pairing reagents or buffers like ammonium (B1175870) acetate (B1210297) into your mobile phase to improve peak shape and retention.[2]
-
Column Temperature: Optimizing the column temperature can improve peak symmetry and efficiency.[2]
-
Sample Solvent: Dissolve your sample in a solvent that is compatible with the initial mobile phase to avoid peak distortion. Methanol is often a good choice for reconstituting samples as it provides good stability.[2]
-
Derivatization: A derivatization strategy based on phosphate (B84403) methylation has been shown to improve peak shape and achieve full chromatographic coverage for a range of acyl-CoAs.[6]
Q5: What are the expected fragmentation patterns for this compound in MS/MS analysis?
A5: In positive ion mode ESI-MS/MS, acyl-CoAs typically show a characteristic neutral loss of 507 Da, corresponding to the Coenzyme A moiety (specifically, the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion).[2][7] The resulting fragment ion will be specific to the acyl chain. For this compound, this would allow for selective monitoring. In negative ion mode, a common fragment corresponds to the acyl-CoA molecule itself after collision-induced dissociation.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Isomers | - Inappropriate column selectivity.- Suboptimal mobile phase composition or gradient. | - Screen different column chemistries, including chiral columns (e.g., polysaccharide-based) and modern C18 phases designed for isomer separation.[5]- Systematically optimize the mobile phase gradient, testing different organic modifiers (e.g., acetonitrile, methanol) and additives.- Adjust the column temperature to influence selectivity. |
| Broad or Tailing Peaks | - Secondary interactions with the stationary phase.- Poor sample solubility.- Column overload. | - Add a competing base (e.g., triethylamine) or an ion-pairing reagent to the mobile phase.- Ensure the sample is fully dissolved in a suitable solvent. Consider derivatization to improve chromatographic behavior.[6]- Reduce the injection volume or sample concentration. |
| Low Signal Intensity in Mass Spectrometry | - Inefficient ionization.- Analyte degradation.- Matrix effects. | - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Positive ion mode is often more sensitive for acyl-CoAs.[3][8]- Prepare fresh samples and store them properly (at low temperatures) to prevent hydrolysis.[2]- Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[6] |
| Poor Reproducibility of Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Column degradation. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Use high-purity solvents and freshly prepared mobile phases.- Use a guard column to protect the analytical column and replace it regularly.[2] |
Experimental Protocols
Protocol 1: Generic Reversed-Phase LC-MS/MS Method for Long-Chain Acyl-CoA Analysis
This protocol is a starting point and will likely require optimization for the specific separation of this compound isomers.
1. Sample Preparation (from cultured cells):
- Harvest approximately 1-10 million cells.
- Perform protein precipitation by adding a cold extraction solvent (e.g., methanol).
- Vortex thoroughly and centrifuge to pellet the protein.
- Collect the supernatant containing the acyl-CoAs.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the sample in a suitable solvent, such as methanol, for LC-MS/MS analysis.[2]
2. LC-MS/MS Conditions:
- LC System: UHPLC system
- Column: Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or a chiral column for stereoisomers)[5]
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8)[2]
- Mobile Phase B: Acetonitrile[2]
- Gradient: A linear gradient from 20% B to 100% B over 15 minutes is a good starting point.[2]
- Flow Rate: 0.2 mL/min[2]
- Column Temperature: 32 °C[2]
- Injection Volume: 5-10 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions: Monitor the transition corresponding to the precursor ion [M+H]+ of this compound to the characteristic product ion after the neutral loss of 507 Da.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various fatty acyl-CoAs from a representative study. While specific data for this compound is not available, these values provide an estimate of the sensitivity that can be achieved with modern LC-MS/MS methods.
| Analyte | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Short-chain Acyl-CoAs | 16.9 nM | - |
| Very-long-chain Acyl-CoAs | 4.2 nM | - |
| Data adapted from a study on a targeted profiling method for a wide range of acyl-CoAs.[6] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of this compound isomers.
Troubleshooting Logic
Caption: A decision tree for troubleshooting poor separation of isomers.
References
- 1. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Sensitivity of 18-Methyltetracosanoyl-CoA Detection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for refining experimental protocols for the sensitive detection of 18-Methyltetracosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for the quantification of long-chain and branched-chain acyl-CoAs, including this compound.[1][2] This technique provides high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for the target analyte.[3][4]
Q2: My this compound samples seem to be degrading. How can I prevent this?
A2: Acyl-CoAs are known to be unstable, particularly in aqueous solutions that are alkaline or strongly acidic, where they are susceptible to hydrolysis.[5] To minimize degradation, it is crucial to process samples quickly and at low temperatures (e.g., on ice). For long-term storage, keeping the sample as a dry pellet at -80°C is recommended. When reconstituting the sample for analysis, using methanol (B129727) can provide better stability compared to aqueous solutions.[5]
Q3: What are the typical fragmentation patterns for this compound in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs characteristically exhibit a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This allows for the use of neutral loss scans to identify a range of acyl-CoA species within a sample.[6] Another common fragment ion can be observed at m/z 428, which results from the cleavage between the 5' diphosphates.
Q4: I'm observing poor peak shapes and low signal intensity for this compound. How can I improve my chromatography?
A4: Achieving good chromatographic separation is essential to reduce ion suppression and improve sensitivity.[5] For long-chain acyl-CoAs, reversed-phase chromatography using a C18 column is common.[3] Operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can significantly improve peak shape and resolution for these molecules.[3][7]
Q5: Are there alternatives to LC-MS/MS for detecting this compound?
A5: While LC-MS/MS is the gold standard for quantification, other methods can be used for detection. Genetically encoded fluorescent biosensors have been developed for monitoring long-chain fatty acyl-CoAs in living cells, offering real-time evaluation of their levels in specific subcellular compartments.[8] However, for absolute quantification and high sensitivity in complex biological samples, LC-MS/MS remains the preferred method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Sample Degradation: this compound is unstable in aqueous solutions.[5] | - Process samples on ice and store them as a dry pellet at -80°C.- Reconstitute samples in methanol for improved stability.[5] |
| Ion Suppression: Co-eluting compounds from the matrix can compete for ionization, reducing the analyte signal.[5] | - Improve chromatographic separation by optimizing the gradient and using a high-pH mobile phase.[3][7]- Incorporate a solid-phase extraction (SPE) step for sample cleanup.[3] | |
| Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor detection. | - Optimize cone voltage and collision energy by direct infusion of an this compound standard.[5]- Utilize multiple reaction monitoring (MRM) for specific precursor-product ion transitions.[3][4] | |
| Poor Peak Shape (Tailing or Broadening) | Secondary Interactions with Column: The phosphate (B84403) groups of the CoA moiety can interact with the stationary phase. | - Use a high-pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) to minimize these interactions.[3][7] |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Dilute the sample or reduce the injection volume. | |
| High Background Noise | Contaminated Solvents or Glassware: Impurities can introduce significant background noise. | - Use high-purity LC-MS grade solvents and meticulously clean all glassware. |
| Matrix Effects: Complex biological samples can contribute to high background. | - Implement a robust sample extraction and cleanup protocol, such as solid-phase extraction (SPE).[3] | |
| Inconsistent Retention Times | Unstable Column Temperature: Fluctuations in column temperature can cause shifts in retention time. | - Use a column oven to maintain a stable temperature throughout the analysis. |
| Mobile Phase Inconsistency: Changes in mobile phase composition can affect retention. | - Prepare fresh mobile phases daily and ensure proper mixing. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction.
-
Tissue Homogenization:
-
Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen and grind it into a fine powder.
-
Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., a 2:1 mixture of methanol:water) containing an appropriate internal standard (e.g., C17:0-CoA).
-
-
Lipid Extraction and Phase Separation:
-
Add chloroform (B151607) to the homogenate to create a biphasic system (e.g., a final ratio of 2:1:0.8 methanol:chloroform:water) and vortex thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids and long-chain acyl-CoAs.
-
-
Sample Cleanup using Solid-Phase Extraction (SPE):
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a suitable solvent for SPE.
-
Use a C18 SPE cartridge, pre-conditioned according to the manufacturer's instructions.
-
Load the sample onto the cartridge, wash with a low-organic solvent to remove polar impurities, and then elute the acyl-CoAs with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Dry the eluted sample under nitrogen.
-
Reconstitute the final sample in a solvent compatible with the LC-MS/MS system, preferably one that provides good stability, such as methanol.[5]
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general approach for sensitive detection using LC-MS/MS.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (pH 10.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve good separation of long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]+ ion for this compound.
-
Product Ion (Q3): A specific fragment ion, often resulting from the neutral loss of 507 Da.[1]
-
Optimization: Infuse a standard solution of this compound (if available) or a closely related long-chain acyl-CoA to optimize the cone voltage and collision energy for the specific MRM transition.
-
Visualizations
Caption: Workflow for the sensitive detection of this compound.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An optimized fluorescent biosensor for monitoring long-chain fatty acyl-CoAs metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of Very-Long-Chain Fatty Acyl-CoAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why are very-long-chain fatty acyl-CoAs (VLCFA-CoAs) so poorly soluble in aqueous solutions?
A1: Very-long-chain fatty acyl-CoAs possess long hydrocarbon chains (typically 22 carbons or more), which makes them highly hydrophobic.[1] This extensive nonpolar region leads to very low solubility in aqueous buffers, causing them to aggregate and precipitate out of solution. This poor solubility can significantly hinder experimental work, leading to inconsistent and unreliable results.[2]
Q2: What are the common consequences of poor VLCFA-CoA solubility in experiments?
A2: The primary consequences include:
-
Precipitation: VLCFA-CoAs can fall out of solution, making accurate concentration determination difficult and leading to a loss of active substrate.
-
Aggregation: VLCFA-CoAs can form micelles or other aggregates, which may not be readily accessible to enzymes, leading to an underestimation of enzyme activity.[2]
-
Inconsistent Enzyme Kinetics: The effective concentration of the substrate available to the enzyme can vary, resulting in non-reproducible kinetic data.[3]
-
Inhibition of Enzyme Activity: High concentrations of aggregates may non-specifically inhibit enzyme function.
Q3: What are the primary methods to improve the solubility of VLCFA-CoAs?
A3: The two main approaches to enhance the solubility of VLCFA-CoAs are the use of detergents and cyclodextrins.[4]
-
Detergents: These amphipathic molecules can form mixed micelles with VLCFA-CoAs, effectively dispersing them in aqueous solutions.[5]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic acyl chain of the VLCFA-CoA, forming an inclusion complex that is more water-soluble.[4][6]
Q4: How do I choose between using a detergent and a cyclodextrin?
A4: The choice depends on the specific requirements of your experiment:
-
Detergents are often effective at low concentrations but can sometimes denature proteins or interfere with downstream applications. Non-ionic or zwitterionic detergents are generally milder than ionic detergents.[7]
-
Cyclodextrins , particularly methyl-β-cyclodextrin, are often used to deliver VLCFAs to cells and can be less disruptive to protein structure.[4] However, they may not be suitable for all enzyme assays, as they can sometimes sequester the substrate.
Troubleshooting Guides
Issue 1: My VLCFA-CoA is precipitating out of my buffer.
| Possible Cause | Troubleshooting Step |
| Concentration is above the solubility limit. | Decrease the working concentration of the VLCFA-CoA. |
| Inappropriate buffer conditions (pH, ionic strength). | Optimize the buffer pH and ionic strength. Some VLCFA-CoAs may be more soluble at a slightly alkaline pH. |
| Insufficient solubilizing agent. | Increase the concentration of the detergent or cyclodextrin. Ensure the detergent concentration is above its critical micelle concentration (CMC). |
| Improper dissolution method. | Ensure the VLCFA-CoA is completely dissolved in the solubilizing agent before diluting it into the final assay buffer. Gentle warming and vortexing may be necessary.[8] |
Issue 2: I am observing inconsistent results in my enzyme kinetic assays.
| Possible Cause | Troubleshooting Step |
| Substrate aggregation. | Increase the concentration of the solubilizing agent (detergent or cyclodextrin) to ensure the VLCFA-CoA is monomeric or in well-defined micelles. |
| Detergent inhibition of the enzyme. | Test a range of detergent concentrations to find the optimal concentration that solubilizes the substrate without significantly inhibiting the enzyme. Consider switching to a different type of detergent (e.g., from ionic to non-ionic).[7] |
| Instability of the VLCFA-CoA solution. | Prepare fresh VLCFA-CoA solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Pipetting errors due to viscosity. | Use positive displacement pipettes for viscous detergent solutions to ensure accurate dispensing. |
Experimental Protocols
Protocol 1: Solubilization of VLCFA-CoAs using Detergents
This protocol provides a general guideline for solubilizing VLCFA-CoAs with detergents like Triton X-100 or CHAPS.
Materials:
-
VLCFA-CoA powder
-
High-purity water or appropriate buffer
-
Detergent (e.g., Triton X-100, CHAPS)
-
Glass vials
-
Water bath sonicator
-
Vortex mixer
Procedure:
-
Prepare a stock solution of the detergent in your desired buffer at a concentration well above its Critical Micelle Concentration (CMC). For example, a 10% (w/v) stock solution.
-
Weigh out the desired amount of VLCFA-CoA powder into a clean glass vial.
-
Add a small volume of the detergent stock solution to the VLCFA-CoA powder to create a concentrated slurry.
-
Gently warm the vial in a water bath (e.g., 37°C) for 5-10 minutes to aid in dissolution.
-
Vortex the mixture intermittently until the VLCFA-CoA is fully dissolved. Sonication in a water bath sonicator for short periods may also be beneficial.
-
Visually inspect the solution to ensure there is no particulate matter.
-
This concentrated, solubilized VLCFA-CoA stock can then be diluted into the final assay buffer containing the same concentration of detergent to maintain solubility.
Protocol 2: Preparation of VLCFA-CoA/Methyl-β-Cyclodextrin Inclusion Complexes
This protocol is adapted from methods used to deliver very-long-chain fatty acids to cells and can be applied to VLCFA-CoAs for in vitro assays.[8]
Materials:
-
VLCFA-CoA powder
-
Methyl-β-cyclodextrin (MβCD)
-
High-purity water or appropriate buffer
-
Glass vials
-
Water bath
-
Vortex mixer
-
Probe or water bath sonicator
Procedure:
-
Prepare a stock solution of MβCD in your desired buffer (e.g., 50 mM).
-
Determine the desired molar ratio of MβCD to VLCFA-CoA. Ratios between 9:1 and 15:1 (MβCD:VLCFA) have been reported to be effective for VLCFAs.[8]
-
Weigh out the VLCFA-CoA powder into a clean glass vial.
-
Add the appropriate volume of the MβCD stock solution to achieve the desired molar ratio.
-
Incubate the mixture in a warm water bath (70-80°C) for 2-3 minutes, with intermittent vortexing.[8]
-
Pulse-sonicate the solution for 2-3 minutes until it becomes non-turbid at room temperature.[8]
-
The resulting solution contains the VLCFA-CoA encapsulated within the MβCD. This stock solution can be stored at -20°C and should be vortexed after thawing before use.[8]
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Common Detergents
The CMC is the concentration at which detergent monomers begin to form micelles. It is crucial to work at concentrations above the CMC to ensure proper solubilization of VLCFA-CoAs.[9]
| Detergent | Type | CMC (mM) | Reference(s) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 7 - 10 | [10] |
| CHAPS | Zwitterionic | 6 - 10 | [10] |
| Triton X-100 | Non-ionic | 0.2 - 0.9 | [10] |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | 20 - 25 | [10] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.1 - 0.6 | [10] |
Mandatory Visualizations
Caption: Peroxisomal β-oxidation pathway for VLCFA-CoAs.
Caption: Experimental workflow for using VLCFA-CoAs.
Caption: Proposed mechanism of the ABCD1 transporter.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme action: comparison on soluble and insoluble substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast diffusion of very long chain saturated fatty acids across a bilayer membrane and their rapid extraction by cyclodextrins: implications for adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 8. Fast Diffusion of Very Long Chain Saturated Fatty Acids across a Bilayer Membrane and Their Rapid Extraction by Cyclodextrins: IMPLICATIONS FOR ADRENOLEUKODYSTROPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triton® X-100 Detergent | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Cell Lysis for 18-Methyltetracosanoyl-CoA Preservation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the preservation of 18-Methyltetracosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in preserving this compound during cell lysis?
A1: The main challenges stem from the inherent instability and low abundance of long-chain acyl-CoAs like this compound.[1] These molecules are susceptible to both enzymatic and chemical degradation during sample preparation.[2] The thioester bond is particularly prone to hydrolysis, and this susceptibility can increase with longer acyl chain lengths.[3][4] Therefore, minimizing degradation and maximizing extraction efficiency are critical.
Q2: What is the best way to store cell or tissue samples to preserve this compound before lysis?
A2: For optimal preservation, immediate processing of fresh samples is recommended. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity and degradation.[2] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of lipids and acyl-CoAs.[2]
Q3: Which cell lysis method is most suitable for preserving this compound?
A3: The choice of lysis method depends on the cell or tissue type. However, a common and effective approach involves rapid cell disruption in an acidic buffer to inhibit enzymatic activity, followed by extraction with organic solvents.[2] Mechanical methods like sonication or homogenization are often used in conjunction with chemical lysis to ensure complete cell disruption.[5] For adherent cells, scraping is preferred over trypsinization to avoid potential enzymatic degradation of the target molecule.[6]
Q4: How can I minimize enzymatic degradation of this compound during the lysis procedure?
A4: To minimize enzymatic degradation, it is essential to work quickly and keep samples on ice at all times.[2] The use of a cold, acidic homogenization buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) helps to inactivate many degradative enzymes.[2][7] Additionally, adding protease and phosphatase inhibitors to your lysis buffers is a recommended practice.[6][8]
Q5: What are the recommended solvents for extracting this compound?
A5: A combination of organic solvents is typically used for efficient extraction. A common method involves an initial extraction with a mixture of acetonitrile (B52724) and isopropanol (B130326).[2][9] This is often followed by a liquid-liquid extraction or solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable this compound | Incomplete cell lysis. | - Ensure thorough homogenization; for tissues, a glass homogenizer is effective.[2] - For cultured cells, consider combining mechanical (e.g., sonication) and chemical (e.g., detergent-based buffer) lysis methods. |
| Degradation of this compound during sample preparation. | - Work quickly and maintain samples on ice or at 4°C throughout the procedure.[2] - Use fresh, high-purity solvents.[2] - Flash-freeze samples in liquid nitrogen if immediate processing is not possible.[2] - Avoid repeated freeze-thaw cycles.[2] | |
| Inefficient extraction. | - Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is often recommended.[2] - Ensure vigorous mixing during the organic solvent extraction step. | |
| High variability between replicate samples | Inconsistent sample handling. | - Standardize all steps of the protocol, including incubation times and temperatures.[8] - Ensure uniform and thorough homogenization for all samples. |
| Partial sample degradation. | - Process all samples in a consistent and timely manner. - Add an internal standard (e.g., a structurally similar odd-chain acyl-CoA like Heptadecanoyl-CoA) at the beginning of the extraction to account for variability in recovery.[2][9] | |
| Poor recovery after Solid-Phase Extraction (SPE) | Improper SPE column conditioning or elution. | - Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[2] - Optimize the composition and volume of the wash and elution buffers to ensure efficient binding and release of your target molecule.[2] |
| Loss of analyte during sample drying. | - Evaporate the solvent under a gentle stream of nitrogen at room temperature.[2] - Avoid overheating the sample. |
Data Presentation
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Methodologies
| Acyl-CoA Species | Tissue Type | Extraction Method | Purification | Average Recovery (%) | Reference |
| Long-Chain Acyl-CoAs | Rat Heart, Kidney, Muscle | Homogenization in KH2PO4 buffer, extraction with 2-propanol and acetonitrile | Solid-Phase Extraction (Oligonucleotide Purification Column) | 70-80 | [7] |
| Various Acyl-CoAs | Rat Liver | Acetonitrile/2-propanol extraction | Solid-Phase Extraction (2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel) | 83-90 | [10] |
Experimental Protocols
Protocol 1: Cell Lysis and Extraction of this compound from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction from cell cultures.[1]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol (B129727)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL, pre-chilled)
-
Centrifuge capable of 15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)[11]
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]
-
-
Cell Lysis and Extraction:
-
Adherent cells: After the final PBS wash, add 1 mL of ice-cold methanol to the plate. Use a cell scraper to scrape the cells in the cold methanol. Transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
Suspension cells: Resuspend the final cell pellet in 1 mL of cold methanol.
-
-
Protein Precipitation and Supernatant Collection:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[1]
-
-
Sample Concentration:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution:
Protocol 2: Cell Lysis and Extraction of this compound from Tissue
This protocol is based on a method designed for the extraction of long-chain acyl-CoAs from tissue samples.[2][7]
Materials:
-
Frozen tissue sample
-
Glass homogenizer (pre-chilled)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[2][7]
-
Isopropanol
-
Acetonitrile
-
Saturated Ammonium Sulfate
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Nitrogen evaporator
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[2]
-
Homogenize until the tissue is well dispersed.
-
-
Solvent Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition and equilibrate the weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the SPE column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs with an appropriate elution buffer (e.g., Methanol/250 mM Ammonium Formate (4:1, v/v)).[9]
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.[2]
-
Reconstitute the dried extract in a suitable solvent for downstream analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Branched-Chain Acyl-CoAs
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic analysis of branched-chain acyl-CoAs. Here you will find troubleshooting guides and frequently asked questions to help you improve the resolution and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the analysis of branched-chain acyl-CoAs?
A1: The most widely used method for the analysis of acyl-CoAs, including branched-chain species, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] This technique provides the high sensitivity and selectivity required for quantifying these low-abundance molecules in complex biological samples.[5][6] Reversed-phase chromatography with a C18 column is the most common separation technique employed.[6][7]
Q2: Why is it challenging to achieve good chromatographic resolution for branched-chain acyl-CoAs?
A2: The primary challenge lies in the structural similarity between branched-chain acyl-CoAs and their straight-chain isomers. These molecules often have the same mass (isobaric) and similar physicochemical properties, leading to co-elution and making them difficult to distinguish using mass spectrometry alone.[3][8] Achieving baseline separation is crucial to prevent ion suppression in the mass spectrometer and ensure accurate quantification.[2]
Q3: My branched-chain acyl-CoA peaks are broad and tailing. How can I improve the peak shape?
A3: Poor peak shape for acyl-CoAs is a common issue. Here are several strategies to improve it:
-
Mobile Phase Modifiers: The addition of an ion-pairing agent to the mobile phase can significantly improve peak shape and retention for polar molecules like acyl-CoAs on reversed-phase columns.[6]
-
pH Adjustment: Operating the mobile phase at a higher pH (e.g., using ammonium (B1175870) hydroxide) can also enhance peak shape and resolution.[6]
-
Column Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve peak efficiency.[9] However, be aware that this can also alter selectivity.[9][10]
Q4: How can I prevent the degradation of my acyl-CoA samples during preparation?
A4: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. To minimize this, follow these guidelines:
-
Rapid Quenching: Immediately stop metabolic activity by quenching samples in cold solutions like perchloric acid or sulfosalicylic acid.[11]
-
Low Temperatures: Perform all sample preparation steps on ice to reduce enzymatic activity.[6][12]
-
Appropriate Solvents: Use extraction solvents such as 80% methanol (B129727), which has been shown to yield high recoveries for a broad range of acyl-CoAs.[5][13] Avoid strongly acidic or alkaline conditions in aqueous solutions, as these can cause hydrolysis.[6]
-
Proper Storage: Store extracted samples as a dry pellet at -80°C for long-term stability.[6] For analysis, reconstitute in a buffered solution, such as 50 mM ammonium acetate (B1210297), to maintain a neutral pH.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) | Reference(s) |
| Poor Resolution of Isobaric Species (e.g., isobutyryl-CoA and butyryl-CoA) | - Suboptimal mobile phase composition.- Inadequate column chemistry.- Insufficient column efficiency. | - Optimize Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as this can alter selectivity. Adjust the gradient steepness; a shallower gradient can improve the separation of closely eluting peaks.- Change Column: If optimizing the mobile phase is insufficient, try a column with a different stationary phase chemistry. While C18 is common, other phases might offer different selectivity.- Increase Column Length/Decrease Particle Size: Using a longer column or a column with smaller particles will increase the overall efficiency (plate number), which can improve resolution. | [9][10][14][15] |
| Low Signal Intensity / Poor Sensitivity | - Sample degradation.- Ion suppression from co-eluting matrix components.- Inefficient extraction. | - Improve Sample Preparation: Ensure rapid quenching and maintain low temperatures throughout the extraction process. Use optimized extraction solvents like 80% methanol.- Enhance Chromatographic Separation: Better separation of analytes from the sample matrix will reduce ion suppression. Consider a solid-phase extraction (SPE) step for sample cleanup, but be aware that this can lead to the loss of short-chain acyl-CoAs.- Optimize MS Parameters: Ensure that the mass spectrometer is properly tuned and that the collision energies for your specific analytes are optimized. | [2][5][6] |
| Inaccurate Quantification | - Lack of a suitable internal standard.- Matrix effects.- Non-linear calibration curve. | - Use an Appropriate Internal Standard: A stable isotope-labeled internal standard for each analyte is ideal. If not available, use a structural analog (e.g., an odd-chain acyl-CoA) that is not present in the sample.- Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is similar to your samples to compensate for matrix effects.- Weighted Linear Regression: Use a weighted (e.g., 1/x) linear regression for your calibration curve to improve accuracy, especially at lower concentrations. | [6] |
Experimental Protocols
Protocol 1: Extraction of Short- to Medium-Chain Acyl-CoAs from Cultured Cells
-
Cell Harvesting:
-
Aspirate the culture medium and quickly wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 80% methanol (LC-MS grade) to the culture dish.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the tube vigorously for 1 minute to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
-
Lysate Clarification:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
-
Sample Concentration and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of 50 mM ammonium acetate for LC-MS/MS analysis.
-
Protocol 2: Reversed-Phase LC-MS/MS Analysis
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 60% B
-
15-16 min: 60% to 95% B
-
16-18 min: 95% B
-
18-18.1 min: 95% to 2% B
-
18.1-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor ion to product ion transitions for each branched-chain acyl-CoA and its corresponding straight-chain isomer. A common fragmentation is the neutral loss of 507 Da.[1][5][6][8]
-
Visualizations
Caption: Workflow for Branched-Chain Acyl-CoA Analysis.
Caption: Troubleshooting Logic for Poor Resolution.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. duke-nus.edu.sg [duke-nus.edu.sg]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
Technical Support Center: Quality Control for Synthetic 18-Methyltetracosanoyl-CoA Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing synthetic 18-Methyltetracosanoyl-CoA standards in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of synthetic this compound?
A1: The primary methods for determining the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] LC-MS/MS is highly sensitive and specific, making it ideal for identifying and quantifying the target compound and potential impurities.[1] NMR provides detailed structural information, confirming the identity and integrity of the molecule.
Q2: How should I store my synthetic this compound standard to ensure its stability?
A2: To ensure long-term stability, synthetic this compound standards should be stored as a dry powder or in a non-aqueous solvent like methanol (B129727) at -80°C. Acyl-CoAs are generally unstable in aqueous solutions, with stability decreasing as the fatty acid chain length increases. If aqueous solutions are necessary, they should be prepared fresh and used immediately. Studies on other long-chain acyl-CoAs have shown good stability when stored at -70°C or lower for extended periods.[3]
Q3: What are the expected fragmentation patterns for this compound in positive ion mode mass spectrometry?
A3: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation includes a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][4] Another frequently observed fragment ion is at m/z 428, resulting from the cleavage between the 5' diphosphates.[4][5] These characteristic fragments are crucial for developing selective Multiple Reaction Monitoring (MRM) methods for quantification.
Q4: Can I use a standard odd-chain acyl-CoA as an internal standard for quantifying this compound?
A4: Yes, using a stable isotope-labeled version of the analyte is the ideal internal standard. However, if unavailable, odd-chain acyl-CoAs such as heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0) are effective alternatives as they are typically not present in biological samples.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound in LC-MS/MS Analysis
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are susceptible to hydrolysis. Ensure rapid quenching of metabolic activity if working with biological samples. Always keep samples on ice during preparation. Store extracts as dry pellets at -80°C and reconstitute in a non-aqueous solvent like methanol just before analysis. |
| Poor Ionization | Optimize mass spectrometer source parameters. For very-long-chain acyl-CoAs, positive ion mode ESI is generally effective. The use of mobile phase additives like ammonium (B1175870) acetate (B1210297) can improve ionization efficiency. |
| Suboptimal Chromatography | Use a C18 reversed-phase column for good retention of long-chain acyl-CoAs. Optimize the gradient elution to ensure the compound elutes as a sharp peak. A shallow gradient may be necessary for very-long-chain species. |
| Incorrect MRM Transitions | Verify the precursor and product ion masses. For this compound (C25H50O8N7P3S), the protonated molecule [M+H]+ should be the precursor. The primary product ion will result from the neutral loss of 507 Da. A secondary transition to m/z 428 can be used for confirmation. |
Logical Workflow for Troubleshooting Low/No Signal
Caption: Troubleshooting workflow for low or no signal of this compound.
Issue 2: Inaccurate or Imprecise Quantification
| Possible Cause | Recommended Solution |
| Matrix Effects | If analyzing in a complex matrix, matrix effects can cause ion suppression or enhancement. Use a stable isotope-labeled internal standard if possible. If not, an odd-chain acyl-CoA can help correct for variability. Construct calibration curves in a matrix that closely matches the study samples. |
| Poor Chromatographic Peak Shape | Tailing or broad peaks can lead to inaccurate integration. Ensure the injection solvent is not stronger than the initial mobile phase. Using ion-pairing agents or a high pH mobile phase can sometimes improve peak shape for acyl-CoAs. |
| Non-Linearity of Calibration Curve | Ensure the calibration curve covers the expected concentration range of the samples. Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations. |
| Inconsistent Extraction Recovery | The recovery of very-long-chain acyl-CoAs can be variable. Ensure a consistent and validated extraction protocol. Monitor the internal standard response across all samples to check for inconsistencies in recovery. |
Experimental Protocols
Protocol 1: Purity Assessment by LC-MS/MS
This protocol outlines a general method for assessing the purity of a synthetic this compound standard.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the synthetic standard.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Store the stock solution at -80°C.
-
-
Preparation of Working Solutions and Calibration Curve:
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 10 mM ammonium acetate.
-
Gradient: Start with a low percentage of Mobile Phase B, and ramp up to a high percentage to elute the hydrophobic this compound.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Calculate the exact mass of this compound and determine the m/z of the [M+H]+ precursor ion.
-
Set the primary quantitative transition to monitor the precursor ion to the product ion resulting from the neutral loss of 507 Da.[2][4]
-
Set a secondary, qualitative transition from the precursor ion to the m/z 428 fragment.[4][5]
-
-
-
-
Data Analysis:
-
Integrate the peak area of the primary transition for each calibration standard and plot against concentration to generate a calibration curve.
-
Assess the linearity of the curve (R² > 0.99).
-
Analyze the sample of the synthetic standard to determine its purity based on the area of the main peak relative to any impurity peaks.
-
Workflow for LC-MS/MS Purity Assessment
Caption: A streamlined workflow for assessing the purity of synthetic acyl-CoA standards.
Protocol 2: Stability Assessment
This protocol provides a framework for evaluating the stability of this compound in different solvents and temperatures.
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 1 µM) in various solvents to be tested (e.g., methanol, 50% methanol/water, water with 50 mM ammonium acetate pH 7).[2]
-
Aliquot the solutions into multiple vials for each time point and storage condition.
-
-
Storage Conditions:
-
Store the aliquots at different temperatures, for example, 4°C (autosampler), -20°C, and -80°C.
-
-
Time Points:
-
Analysis:
-
At each time point, analyze the samples by LC-MS/MS as described in Protocol 1.
-
Quantify the amount of intact this compound remaining.
-
-
Data Presentation:
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Present the data in a table for easy comparison across different conditions.
-
Table of Expected Stability (Hypothetical Data for this compound)
| Storage Condition | Solvent | 24 Hours | 1 Month | 6 Months |
| 4°C | Methanol | >98% | - | - |
| 50% Methanol/Water | ~90% | - | - | |
| -20°C | Methanol | >99% | >95% | ~90% |
| 50% Methanol/Water | >99% | ~90% | ~80% | |
| -80°C | Methanol | >99% | >98% | >95% |
| 50% Methanol/Water | >99% | >95% | >90% |
Note: This table presents hypothetical data based on general knowledge of acyl-CoA stability. Actual stability should be determined experimentally.
Data Presentation
Table of Key Quality Control Parameters for this compound
| Parameter | Method | Expected Result |
| Identity | NMR (¹H, ¹³C) | Spectra consistent with the proposed structure. Specific chemical shifts for the methyl branch and the CoA moiety should be identifiable.[8][9] |
| Purity | LC-MS/MS | ≥95% by peak area |
| Molecular Weight | High-Resolution MS | Measured mass should be within 5 ppm of the theoretical mass. |
| MS/MS Fragmentation | Tandem MS | Presence of characteristic neutral loss of 507 Da and a fragment ion at m/z 428.[4][5] |
Table of Estimated ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton | Estimated Chemical Shift (ppm) | Multiplicity |
| Terminal CH₃ (acyl chain) | ~0.88 | t |
| Branch CH₃ (at C18) | ~0.85 | d |
| CH₂ adjacent to C=O | ~2.5 | t |
| CH₂ of CoA (adjacent to S) | ~3.0 | t |
Note: These are estimated values based on data for similar long-chain branched fatty acids and CoA esters. Actual chemical shifts may vary depending on the solvent and instrument.[8][9]
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 7. uknml.com [uknml.com]
- 8. aocs.org [aocs.org]
- 9. aocs.org [aocs.org]
minimizing contamination in 18-Methyltetracosanoyl-CoA samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to minimize contamination and ensure the integrity of 18-Methyltetracosanoyl-CoA samples during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, purification, and analysis of this compound.
Question: I am observing unexpected peaks in my mass spectrometry analysis. What are the potential sources of contamination?
Answer: Unexpected peaks in mass spectrometry data are often due to contamination from various sources. Common contaminants in fatty acid and acyl-CoA analysis include:
-
Plasticizers: Phthalates and other plasticizers can leach from plastic consumables such as tubes, pipette tips, and collection plates.
-
Common Fatty Acids: Palmitic acid (C16:0) and stearic acid (C18:0) are ubiquitous and can be introduced from glassware, solvents, and even dust.
-
Solvent Impurities: Trace impurities in solvents can become concentrated during sample preparation and appear in the final analysis.
-
Solid-Phase Extraction (SPE) Columns: The polypropylene (B1209903) barrels and frits of commercially available SPE columns can be a source of fatty acid contamination.
To mitigate this, it is recommended to use high-purity solvents, minimize the use of plasticware, and thoroughly clean all glassware. Running a "method blank" (a sample that goes through the entire extraction and analysis process without the actual sample) can help identify the source of contamination.
Question: My sample recovery after solid-phase extraction (SPE) is consistently low. What could be the cause and how can I improve it?
Answer: Low recovery of very long-chain acyl-CoAs (VLCFA-CoAs) like this compound from SPE is a common issue, often related to their hydrophobic nature and potential for precipitation.
-
Precipitation: Long-chain acyl-CoAs can precipitate in aqueous solutions, especially at high concentrations or low temperatures. Ensure that any buffers used are compatible and consider gentle warming of the sample to aid solubility before loading onto the SPE column.
-
Improper Column Conditioning: Failure to properly condition the SPE column can lead to poor binding of the analyte. Ensure that the column is washed with the recommended solvents in the correct order to activate the stationary phase.
-
Inappropriate Elution Solvent: The elution solvent may not be strong enough to release the highly hydrophobic this compound from the column. A common elution solvent for acyl-CoAs is 2-propanol. The recovery of long-chain acyl-CoAs from tissue extracts using an oligonucleotide purification column and elution with 2-propanol has been reported to be in the range of 70-80%.[1]
-
Sample Overload: Exceeding the binding capacity of the SPE column can result in the loss of the analyte during the loading and washing steps.
Question: I suspect my this compound sample is degrading. What are the signs of degradation and how can I prevent it?
Answer: this compound is susceptible to both chemical and enzymatic degradation. The primary site of chemical instability is the thioester bond, which can be hydrolyzed.
-
Signs of Degradation: The primary sign of degradation is the appearance of a peak corresponding to the free fatty acid (18-methyltetracosanoic acid) and Coenzyme A in your analytical run. A decrease in the peak area of the parent compound over time is also a strong indicator.
-
Prevention:
-
pH: Acyl-CoAs are most stable in aqueous solutions at a pH between 6.8 and 7.4. At more extreme pH values, the thioester bond is prone to hydrolysis.
-
Temperature: Store samples at -80°C for long-term storage. For short-term storage during experimental procedures, keep samples on ice.
-
Enzymatic Degradation: If working with tissue homogenates or cell lysates, endogenous acyl-CoA thioesterases can rapidly hydrolyze your sample.[2] It is crucial to use appropriate extraction methods that quench enzymatic activity, such as immediate homogenization in an acidic buffer.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can accelerate degradation. Aliquot samples into smaller volumes for single use.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing this compound?
A1: Due to its very long-chain nature, this compound requires careful handling to maintain its integrity.
-
Solubility: Very long-chain acyl-CoAs have low solubility in aqueous buffers. It is often necessary to first dissolve the compound in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting with an aqueous buffer.
-
Storage: For long-term storage, lyophilized powders or solutions in an appropriate buffer (pH ~7.0) should be kept at -80°C.
-
Materials: Whenever possible, use glass or polypropylene labware that has been thoroughly cleaned to avoid contamination from common fatty acids and plasticizers.
Q2: What are the most common sources of contamination for very long-chain acyl-CoA samples?
A2: The most prevalent contaminants are shorter-chain fatty acids (palmitic and stearic acid), which can originate from various sources including glassware, plasticware, and solvents. It is also important to be aware of potential cross-contamination from other lipid samples in the lab.
Q3: How can I verify the purity and identity of my this compound sample?
A3: The most reliable method for verifying the purity and identity of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). By monitoring for the specific precursor and product ions, you can confirm the presence of your compound and identify any potential contaminants or degradation products.
Q4: What are the expected fragmentation patterns for this compound in positive ion mode mass spectrometry?
A4: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety. Another characteristic fragment corresponds to the adenosine (B11128) 3',5'-diphosphate.
Data Presentation
Table 1: Common Mass Spectrometry Fragments for Acyl-CoA Analysis
| Feature | Description | Typical m/z |
| Neutral Loss | Loss of the 3'-phosphoadenosine 5'-diphosphate moiety from the protonated molecule [M+H]+. | 507 |
| Characteristic Fragment | The adenosine 3',5'-diphosphate fragment. | 428 |
This data is based on the common fragmentation pattern of acyl-CoAs and can be used to set up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for targeted quantification.
Table 2: Representative Recovery Rates of Fatty Acids using Solid-Phase Extraction
| SPE Column Type | Analyte | Elution Solvent | Average Recovery Rate |
| Oligonucleotide Purification Column | Long-chain acyl-CoAs | 2-propanol | 70-80%[1] |
| Titanium and Zirconium Dioxide-Coated | Free Fatty Acids | Methanol with 1% Formic Acid | ~100% |
Recovery rates can vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Purification of this compound
This protocol is adapted from methods for the purification of long-chain acyl-CoAs.
Materials:
-
C18 SPE Cartridge
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
2-propanol (HPLC grade)
-
Aqueous buffer (e.g., 100 mM KH2PO4, pH 4.9)
-
Nitrogen gas for evaporation
Methodology:
-
Column Conditioning:
-
Wash the C18 SPE cartridge with 3 column volumes of methanol.
-
Wash with 3 column volumes of acetonitrile.
-
Equilibrate the column with 3 column volumes of the aqueous buffer.
-
-
Sample Loading:
-
Ensure the this compound sample is fully solubilized in the aqueous buffer. If necessary, use a minimal amount of organic solvent to aid dissolution before dilution.
-
Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the column with 3 column volumes of the aqueous buffer to remove any unbound contaminants.
-
-
Elution:
-
Elute the this compound from the column using 2-3 column volumes of 2-propanol.
-
-
Solvent Evaporation:
-
Dry the eluted sample under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the purified this compound in a suitable solvent for downstream analysis or storage.
-
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the general steps for the enzymatic synthesis of a long-chain acyl-CoA using an acyl-CoA synthetase.
Materials:
-
18-methyltetracosanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Synthetase (long-chain)
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and DTT)
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, CoA, and MgCl2.
-
Add the 18-methyltetracosanoic acid (pre-dissolved in a minimal amount of a suitable organic solvent if necessary).
-
-
Enzyme Addition:
-
Initiate the reaction by adding the acyl-CoA synthetase to the mixture.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a sufficient duration (e.g., 1-2 hours).
-
-
Reaction Quenching:
-
Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
-
Purification:
-
Purify the synthesized this compound using the SPE protocol described above or by HPLC.
-
-
Verification:
-
Confirm the synthesis and purity of the product using LC-MS/MS.
-
Visualizations
Caption: Workflow for minimizing contamination in this compound samples.
Caption: Enzymatic synthesis of this compound.
References
Validation & Comparative
The Overlooked Player: Differential Expression of 18-Methyltetracosanoyl-CoA in Peroxisomal Disorders
For Immediate Release
[City, State] – [Date] – While much of the focus in peroxisomal biogenesis disorders has been on straight-chain very-long-chain fatty acids (VLCFAs), emerging evidence highlights the significant differential expression of the branched-chain fatty acid, 18-Methyltetracosanoyl-CoA (C25:0), in diseases such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. This guide provides a comparative analysis of this compound levels in health and disease, offering researchers, scientists, and drug development professionals a consolidated resource on its potential as a biomarker and therapeutic target.
Comparative Analysis of this compound and Related VLCFA Levels
The accumulation of VLCFAs is a hallmark of peroxisomal disorders, stemming from defects in the peroxisomal β-oxidation pathway. While hexacosanoic acid (C26:0) is the most well-documented biomarker, levels of this compound (a C25:0 fatty acid) are also significantly elevated and serve as a diagnostic marker.
Below is a summary of the quantitative data on the relative abundance of C25 and other key very-long-chain fatty acids in the plasma of healthy individuals and patients with X-linked adrenoleukodystrophy (ALD).
| Fatty Acid | Control Group (% of Total Fatty Acids) | ALD Hemizygotes (% of Total Fatty Acids) |
| C25:0 | Undetectable or trace amounts | Significantly Increased [1][2] |
| C26:0 | 0.015 ± 0.0032[1] | 0.081 ± 0.0066 [1] |
| C24:0 | Normal | Increased[1] |
| C23:0 | Normal | Increased[1] |
| C22:0 | Normal | Normal[1] |
Note: Specific percentage values for C25:0 are not as consistently reported as for C26:0, but its elevation is a consistent finding. The ratio of C25:0/C22:0 is a recognized diagnostic marker for peroxisomal disorders.[3]
Alternative Biomarkers in Peroxisomal Disorders
While direct measurement of VLCFAs is a cornerstone of diagnosis, other biomarkers are also crucial, particularly for identifying heterozygous carriers of X-ALD who may have normal VLCFA levels in plasma.
| Biomarker | Description | Utility |
| C26:0/C22:0 and C24:0/C22:0 Ratios | Ratios of specific VLCFAs are more sensitive than absolute concentrations for diagnosis.[4] | Primary diagnostic tool for X-ALD and other peroxisomal disorders. |
| C26:0-lysophosphatidylcholine (C26:0-lyso-PC) | A more sensitive biomarker than plasma VLCFA levels alone. | Particularly useful for identifying female carriers of X-ALD. |
| Glycosphingolipids with VLCFAs | Accumulation of glycosphingolipids containing C25 and C26 fatty acids in fibroblasts of X-ALD patients.[2] | Potential for more specific disease state monitoring and understanding of pathophysiology. |
Experimental Protocols
Accurate quantification of this compound and other VLCFAs is critical for research and diagnosis. The most common and reliable method is Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for VLCFA Analysis in Plasma
This protocol provides a simplified procedure for the determination of very-long-chain fatty acids in plasma.[5]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated form of a VLCFA).
-
Perform acid hydrolysis to release the fatty acids from their lipid complexes.
-
Extract the fatty acids using an organic solvent mixture (e.g., hexane/isopropanol).
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
Add a methylating agent (e.g., methanolic HCl) to the dried extract to convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
Incubate at a specific temperature and time to ensure complete derivatization.
-
Evaporate the reagent and redissolve the FAMEs in a suitable solvent (e.g., hexane).
3. GC-MS Analysis:
-
Inject the prepared sample into a gas chromatograph equipped with a mass spectrometer.
-
Gas Chromatography: Use a capillary column suitable for FAME analysis. The temperature is programmed to ramp up to allow for the separation of different FAMEs based on their boiling points and polarity.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the FAMEs of interest (e.g., C25:0, C26:0) and the internal standard.
4. Data Analysis:
-
Identify the peaks corresponding to the different FAMEs based on their retention times.
-
Quantify the amount of each fatty acid by comparing the peak area to that of the internal standard and using a calibration curve.
-
Calculate the ratios of interest (e.g., C25:0/C22:0, C26:0/C22:0).
Signaling Pathways and Pathophysiology
The accumulation of VLCFAs, including this compound, in peroxisomal disorders has significant downstream consequences, leading to cellular dysfunction and the clinical manifestations of these diseases.
Caption: Defective peroxisomal β-oxidation of VLCFAs in X-ALD.
The accumulation of VLCFAs is believed to contribute to the pathology of these diseases through several mechanisms:
-
Mitochondrial Dysfunction: Excess VLCFAs can disrupt mitochondrial membranes and impair their function, leading to a cellular energy crisis.[6][7]
-
Oxidative Stress: Mitochondrial dysfunction and the accumulation of VLCFAs can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components.
-
Neuroinflammation: The accumulation of VLCFAs can trigger an inflammatory response in the central nervous system, involving microglia and astrocytes, which contributes to the demyelination characteristic of cerebral ALD.[8]
-
Demyelination: The incorporation of abnormal levels of VLCFAs into myelin sheaths can destabilize them, leading to their breakdown and the progressive neurological symptoms of the disease.
Experimental Workflow for Investigating VLCFA-Induced Pathophysiology
The following workflow outlines a typical experimental approach to study the effects of elevated this compound and other VLCFAs on cellular function.
Caption: Workflow for studying VLCFA-induced cellular toxicity.
This guide underscores the importance of this compound as a key player in the pathophysiology of peroxisomal disorders. Further research into its specific roles and the development of targeted therapies hold promise for improving the lives of patients affected by these devastating diseases.
References
- 1. neurology.org [neurology.org]
- 2. Glycosphingolipids with Very Long-Chain Fatty Acids Accumulate in Fibroblasts from Adrenoleukodystrophy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining diagnostic cutoffs in neurological patients for serum very long chain fatty acids (VLCFA) in genetically confirmed X-Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic effects of X-linked adrenoleukodystrophy-associated, very long chain fatty acids on glial cells and neurons from rat hippocampus in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Zellweger Spectrum Disorders: Validating 18-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and potential biomarkers for Zellweger Spectrum Disorders (ZSD), a group of severe, inherited metabolic diseases caused by defects in peroxisome biogenesis. While the primary diagnostic focus has been on straight-chain very-long-chain fatty acids (VLCFAs), this document also explores the potential, yet unvalidated, role of branched-chain VLCFAs, specifically 18-Methyltetracosanoyl-CoA.
Introduction to Zellweger Spectrum Disorders and Biomarker Significance
Zellweger spectrum disorders are characterized by the accumulation of metabolites that are normally degraded within peroxisomes. This accumulation leads to severe neurological dysfunction, craniofacial abnormalities, and liver disease. Accurate and reliable biomarkers are crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of potential therapies. The gold standard for biochemical diagnosis of ZSD involves the analysis of a panel of biomarkers in plasma or serum.
Established Biomarkers for Zellweger Spectrum Disorders
The primary biomarkers for ZSD are substances that accumulate due to defects in peroxisomal metabolic pathways. These include very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.
Very-Long-Chain Fatty Acids (VLCFAs)
The accumulation of VLCFAs, particularly hexacosanoic acid (C26:0), is a hallmark of ZSD.[1] The ratios of C26:0 to docosanoic acid (C22:0) and tetracosanoic acid (C24:0) to C22:0 are also critical diagnostic indicators.[1][2] Elevated levels of these VLCFAs are consistently observed in patients with ZSD and the degree of elevation often correlates with disease severity.[1][3]
Branched-Chain Fatty Acids
Phytanic acid and pristanic acid are branched-chain fatty acids that also accumulate in ZSD due to impaired alpha- and beta-oxidation within the peroxisomes. Their measurement is a key component of the diagnostic panel for peroxisomal disorders.
Other Important Biomarkers
In addition to fatty acids, other metabolites are also used in the diagnosis of ZSD:
-
Pipecolic Acid: Elevated levels of pipecolic acid in plasma and urine are indicative of peroxisomal dysfunction.
-
Bile Acid Intermediates: The accumulation of di- and trihydroxycholestanoic acids (DHCA and THCA) is another characteristic feature of ZSD.[4]
-
Plasmalogens: Reduced levels of plasmalogens, a class of ether phospholipids (B1166683) synthesized in peroxisomes, can also be observed.
Quantitative Comparison of Established Biomarkers
The following table summarizes the typical findings for established biomarkers in patients with Zellweger Spectrum Disorders compared to healthy controls.
| Biomarker | Healthy Control Range | Typical ZSD Patient Levels | Diagnostic Significance |
| C26:0 (µg/mL) | < 1.0 | Significantly Elevated | High |
| C26:0/C22:0 Ratio | < 0.02 | Significantly Elevated | High |
| C24:0/C22:0 Ratio | < 1.0 | Elevated | Moderate to High |
| Phytanic Acid (µg/mL) | < 3.0 | Elevated | High |
| Pristanic Acid (µg/mL) | < 0.3 | Elevated | High |
Note: Reference ranges can vary slightly between laboratories.
The Case for this compound: A Potential but Unvalidated Biomarker
This compound is a C25 branched-chain fatty acyl-CoA. While the metabolism of other branched-chain fatty acids like phytanic and pristanic acid is known to be deficient in ZSD, the specific role and diagnostic utility of this compound have not been extensively studied or validated.
Hypothetical Significance: Given that peroxisomes are the primary site for the metabolism of branched-chain fatty acids, it is plausible that this compound would also accumulate in ZSD. Its unique structure as a methyl-branched VLCFA could potentially offer additional diagnostic specificity or prognostic information.
Current Status: There is a lack of published data quantifying the levels of this compound in ZSD patients versus healthy controls. Furthermore, specific, validated analytical methods for its routine measurement in clinical samples have not been established.
Experimental Protocols
Protocol for Analysis of Very-Long-Chain and Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of VLCFAs and branched-chain fatty acids in plasma or serum.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or serum, add internal standards (e.g., deuterated C26:0, phytanic acid, and pristanic acid).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
2. Hydrolysis and Derivatization:
-
To the dried lipid extract, add 1 mL of 5% methanolic HCl.
-
Heat at 90°C for 1 hour to hydrolyze the fatty acids from their complex lipid forms and convert them to fatty acid methyl esters (FAMEs).[5]
-
After cooling, add 1 mL of water and 2 mL of hexane (B92381).
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Evaporate the hexane to dryness.
-
Reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890A GC or equivalent.
-
Column: CP-Sil 24-CB capillary column (15 m x 0.25 mm x 0.25 µm) or equivalent.[6]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/minute to 200°C.
-
Ramp 2: 5°C/minute to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer: Waters Quattro microTM MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) for target FAMEs and their internal standards.
4. Quantification:
-
Quantify the concentration of each fatty acid by comparing the peak area of the analyte to that of its corresponding internal standard.
Visualizing the Metabolic and Experimental Landscape
Peroxisomal Beta-Oxidation Pathway
The following diagram illustrates the central role of peroxisomes in the degradation of VLCFAs and branched-chain fatty acids, and how defects in this pathway lead to their accumulation in ZSD.
Caption: Peroxisomal beta-oxidation pathway and its disruption in ZSD.
Experimental Workflow for VLCFA Analysis
The diagram below outlines the key steps in the analysis of VLCFAs from biological samples using LC-MS/MS, a common and highly sensitive method.
Caption: General workflow for VLCFA biomarker analysis.
Conclusion and Future Directions
The diagnosis of Zellweger Spectrum Disorders relies on a panel of well-established biomarkers, primarily very-long-chain and branched-chain fatty acids. While C26:0, C24:0/C22:0, C26:0/C22:0 ratios, phytanic acid, and pristanic acid are validated and routinely used, the diagnostic potential of other structurally related molecules like this compound remains an open area of research.
Future studies should focus on:
-
Developing and validating a sensitive and specific assay for the quantification of this compound in biological fluids.
-
Conducting case-control studies to determine the levels of this compound in a large cohort of ZSD patients and healthy individuals.
-
Evaluating the diagnostic performance (sensitivity and specificity) of this compound in comparison to and in combination with existing biomarkers.
Such research will be instrumental in determining whether this compound can be a valuable addition to the diagnostic toolkit for Zellweger Spectrum Disorders, potentially leading to improved diagnostic accuracy and a better understanding of the pathophysiology of these devastating diseases.
References
- 1. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]
- 4. scielo.br [scielo.br]
- 5. aocs.org [aocs.org]
- 6. edepot.wur.nl [edepot.wur.nl]
A Comparative Analysis of Branched-Chain Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of branched-chain fatty acid (BCFA) metabolism, offering insights into the key enzymatic processes, regulatory pathways, and their implications in health and disease. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective comparisons of metabolic performance supported by experimental data.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on their carbon backbone.[1] Predominantly found in bacteria, ruminant-derived food products, and certain human tissues, BCFAs play crucial roles in maintaining cell membrane fluidity and have been implicated in various physiological and pathological processes.[2][3] Unlike their straight-chain counterparts, the metabolism of BCFAs involves unique enzymatic pathways for both their synthesis and degradation. Understanding these metabolic distinctions is critical for elucidating their biological functions and for the development of novel therapeutic strategies targeting metabolic diseases and cancer.
Comparative Analysis of BCFA Synthesis and Degradation
The metabolism of BCFAs can be broadly divided into two main processes: synthesis (lipogenesis) and degradation (oxidation). This section compares the key enzymes and pathways involved in these processes, highlighting differences across organisms and tissues.
BCFA Synthesis: A Divergence from Classical Fatty Acid Synthesis
The synthesis of BCFAs originates from branched-chain amino acids (BCAAs) – valine, leucine (B10760876), and isoleucine.[3] This process begins with the transamination of BCAAs to their corresponding α-keto acids, a reaction catalyzed by branched-chain aminotransferase (BCAT). These α-keto acids then serve as primers for the fatty acid synthase (FAS) system, which elongates the carbon chain.[4]
Key Enzymes in BCFA Synthesis:
-
Branched-Chain Aminotransferase (BCAT): This enzyme initiates BCFA synthesis by converting BCAAs to branched-chain α-keto acids (BCKAs).
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex catalyzes the oxidative decarboxylation of BCKAs to form branched-chain acyl-CoAs, which act as primers for FAS.[5]
-
Fatty Acid Synthase (FAS): This multi-functional enzyme complex elongates the branched-chain primers using malonyl-CoA as a two-carbon donor.[4]
Comparative Enzyme Kinetics:
The efficiency of these enzymes in utilizing branched-chain substrates differs significantly from their handling of straight-chain precursors. The following table summarizes the available kinetic data for key enzymes in BCFA synthesis.
| Enzyme | Organism/Tissue | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Reference |
| BCKDH | Bovine Liver | α-ketoisovalerate | 50-60 | 13-15 nmol/h/mg protein | [6] |
| Human Lymphoblastoid Cells | α-ketoisovalerate | - | - | [6] | |
| FAS (Ketoacyl Synthase Domain) | Metazoan | Acetyl-CoA (for StCFA synthesis) | 1.8 ± 0.3 | 0.089 ± 0.002 s⁻¹ | [7] |
| Metazoan | Methylmalonyl-CoA (for BCFA synthesis) | 2.5 ± 0.5 | 0.00052 ± 0.00002 s⁻¹ | [7] |
Note: A lower K_m_ value indicates a higher affinity of the enzyme for the substrate.[8] The turnover number (k_cat_) for BCFA biosynthesis by metazoan FAS is approximately 170 times lower than for straight-chain fatty acid (StCFA) synthesis.[7]
Comparative BCFA Profiles:
The abundance and composition of BCFAs vary significantly across different organisms and tissues, reflecting differences in their metabolic machinery and dietary inputs.
| Organism/Tissue | Total BCFA Content (% of total fatty acids) | Predominant BCFA Types | Reference |
| Bacteria (e.g., Staphylococcus aureus) | High (can be >50%) | iso- and anteiso- C15:0, C17:0 | [9] |
| Human Adipose Tissue | Low | iso-C16:0, iso-C17:0, anteiso-C15:0, anteiso-C17:0 | [10] |
| Human Liver | Lower than adipose tissue | Palmitic and stearic acids are proportionally higher than in adipose tissue. | [11] |
| Ruminant Milk | ~2% | iso- and anteiso- forms | [3] |
BCFA Degradation: The Role of Peroxisomes
The degradation of BCFAs primarily occurs through β-oxidation. However, the methyl branches present a steric hindrance to the enzymes of mitochondrial β-oxidation. Therefore, the initial steps of BCFA degradation often take place in peroxisomes.
Regulation of BCFA Metabolism
The metabolic pathways of BCFAs are tightly regulated by transcriptional and allosteric mechanisms to meet the cell's needs and respond to nutritional cues.
Transcriptional Regulation by SREBP-1c
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that controls the expression of genes involved in fatty acid synthesis.[12] Insulin (B600854) and oxysterols are known to induce SREBP-1c, which in turn upregulates the transcription of genes such as FASN (Fatty Acid Synthase).[13][14] Polyunsaturated fatty acids, on the other hand, can suppress SREBP-1c expression.[15]
Below is a diagram illustrating the SREBP-1c signaling pathway and its role in regulating fatty acid synthesis.
Caption: SREBP-1c signaling pathway regulating lipogenic gene expression.
BCFA Metabolism in Disease and as a Therapeutic Target
Dysregulation of BCFA metabolism has been linked to several diseases, including metabolic syndrome and cancer, making the enzymes in these pathways attractive targets for drug development.
Metabolic Syndrome
Lower levels of circulating BCFAs have been associated with a higher risk of metabolic syndrome.[10] BCFAs may play a protective role by reducing inflammation and improving insulin sensitivity.[16] Therapeutic strategies aimed at modulating BCFA levels or the activity of enzymes in their metabolic pathways could offer new avenues for treating metabolic disorders.[17][18]
Cancer
Cancer cells exhibit altered lipid metabolism to support their rapid proliferation and survival.[19] While normal cells often rely on dietary fatty acids, many cancer cells upregulate de novo fatty acid synthesis.[20] The role of BCFAs in cancer is complex and appears to be context-dependent. Some studies suggest that BCFAs can inhibit the growth of certain cancer cells, while others indicate that cancer-associated fibroblasts, a key component of the tumor microenvironment, have distinct metabolic profiles compared to normal fibroblasts.[1][21][22]
Potential Therapeutic Targets in BCFA Metabolism:
-
Fatty Acid Synthase (FAS): Inhibitors of FAS are being investigated as potential anti-cancer and anti-obesity agents.[19] Betulinic acid is one such natural compound that has shown promise in down-regulating FAS expression.[19]
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Kinase: This enzyme inactivates the BCKDH complex, thereby reducing the production of primers for BCFA synthesis. Modulating its activity could influence BCFA levels.
The following diagram illustrates the workflow for identifying therapeutic targets in BCFA metabolism.
Caption: Workflow for therapeutic target identification in BCFA metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of BCFA metabolism.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFAs in Cell Culture
This protocol outlines the steps for the extraction, derivatization, and analysis of BCFAs from cultured cells.
Materials:
-
Cell culture flasks or plates
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Boron trifluoride (BF₃) in methanol (14%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-225ms)
Procedure:
-
Cell Harvesting and Lipid Extraction (Folch Method): a. Wash cultured cells twice with ice-cold PBS. b. Scrape cells into a glass tube. c. Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension. d. Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes. e. Add 0.2 volumes of 0.9% NaCl solution and vortex to separate the phases. f. Centrifuge at 2,000 x g for 10 minutes. g. Carefully collect the lower organic phase containing the lipids. h. Dry the lipid extract under a gentle stream of nitrogen.
-
Fatty Acid Methyl Ester (FAME) Derivatization: a. Add 1 mL of 14% BF₃ in methanol to the dried lipid extract. b. Incubate at 60°C for 30 minutes. c. Cool the sample to room temperature. d. Add 1 mL of hexane and 1 mL of saturated NaCl solution. e. Vortex and centrifuge to separate the phases. f. Collect the upper hexane layer containing the FAMEs. g. Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: a. Inject 1 µL of the FAME sample into the GC-MS system. b. Use a temperature program that allows for the separation of different fatty acid methyl esters. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period. c. Identify BCFAs based on their retention times and mass spectra compared to known standards. d. Quantify the BCFAs by integrating the peak areas and comparing them to an internal standard.
Branched-Chain Aminotransferase (BCAT) Activity Assay
This spectrophotometric assay measures the activity of BCAT by coupling the production of an α-keto acid to the oxidation of NADH.
Materials:
-
Tissue homogenate or purified enzyme preparation
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Branched-chain amino acid substrate (e.g., L-leucine, L-isoleucine, or L-valine)
-
α-ketoglutarate
-
Leucine dehydrogenase (for leucine substrate) or a suitable dehydrogenase for other substrates
-
NADH
-
Ammonium (B1175870) chloride
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, BCAA substrate, α-ketoglutarate, leucine dehydrogenase, NADH, and ammonium chloride.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the tissue homogenate or purified enzyme.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the BCAT activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Perform control reactions without the BCAA substrate or without the enzyme to account for any background activity.
Conclusion
The comparative analysis of branched-chain fatty acid metabolism reveals a complex and highly regulated network of enzymatic reactions that differ significantly from straight-chain fatty acid metabolism. The unique origins of BCFAs from branched-chain amino acids and the specialized enzymatic machinery for their synthesis and degradation underscore their distinct biological roles. The emerging links between BCFA metabolism and prevalent diseases such as metabolic syndrome and cancer highlight the potential of targeting these pathways for therapeutic intervention. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of BCFA metabolism and harness this knowledge for the development of novel diagnostics and therapies.
References
- 1. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 9. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cris.vtt.fi [cris.vtt.fi]
- 12. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The role of short-chain fatty acid in metabolic syndrome and its complications: focusing on immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
- 20. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 21. Biological differences between normal and cancer-associated fibroblasts in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biological differences between normal and cancer-associated fibroblasts in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Protein Interactions with 18-Methyltetracosanoyl-CoA: A Comparative Guide to Experimental Approaches
For researchers, scientists, and drug development professionals investigating the cellular roles of very-long-chain fatty acyl-CoAs (VLCFA-CoAs), confirming the interaction of molecules like 18-Methyltetracosanoyl-CoA with specific proteins is a critical step. This guide provides a comparative overview of key experimental methods for validating these interactions, complete with quantitative data, detailed protocols, and workflow visualizations to aid in experimental design and interpretation.
While specific protein targets for this compound are not extensively documented, its structural similarity to other VLCFA-CoAs suggests potential interactions with proteins involved in lipid metabolism and signaling. Notably, VLCFA-CoAs are known to be high-affinity ligands for proteins such as the Peroxisome Proliferator-Activated Receptor α (PPARα) and Acyl-CoA Binding Protein (ACBP).[1][2] This guide will, therefore, use VLCFA-CoAs as a representative model for discussing interaction validation methodologies.
Comparative Analysis of Interaction Validation Techniques
The selection of an appropriate method for validating the interaction between this compound and a target protein depends on the specific research question, the nature of the interaction, and the desired level of quantitative detail. The following table summarizes and compares key techniques.
| Method | Principle | Data Obtained | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand (e.g., this compound) to a protein.[3][4] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[3][4] | Provides a complete thermodynamic profile of the interaction in solution without the need for labeling.[3][4] | Requires relatively large amounts of pure protein and ligand; may not be suitable for very weak or very strong interactions. |
| Acyl-CoA Binding Assays (e.g., using Lipidex or Liposomes) | Separation of protein-bound from unbound radiolabeled or fluorescently tagged Acyl-CoA. | Qualitative or semi-quantitative assessment of binding. | Relatively simple and cost-effective for screening multiple conditions or proteins. | Indirect method; may be prone to artifacts from the separation step; requires labeled Acyl-CoA. |
| Mass Spectrometry-based Proteomics (e.g., Acyl-Biotin Exchange, Acyl-RAC) | Chemical labeling and enrichment of proteins that are S-acylated, followed by identification and quantification by mass spectrometry.[5][6] | Identification of S-acylated proteins and specific sites of modification. | High-throughput identification of potential interacting proteins in a cellular context; can reveal post-translational modifications.[5][7] | Does not directly measure binding affinity; can be complex to perform and analyze; may not distinguish between different fatty acyl modifications.[6] |
| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of a protein (e.g., tryptophan fluorescence) or the fluorescence of a labeled ligand upon binding.[1] | Binding affinity (Kd). | High sensitivity; can be used to study conformational changes in the protein upon binding.[3] | Requires a fluorescent signal change upon binding; labeling may perturb the interaction. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Acyl-CoA-Protein Interaction
This protocol provides a general framework for measuring the binding of a long-chain Acyl-CoA to a protein using ITC.
Materials:
-
Purified recombinant protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
This compound or other long-chain Acyl-CoA stock solution in the same buffer.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the experimental buffer to ensure buffer matching.
-
Prepare a stock solution of the Acyl-CoA in the same buffer. The final concentration should be 10-20 times higher than the protein concentration.
-
Degas both protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the Acyl-CoA solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C or 30°C).[4]
-
Program the injection sequence, typically consisting of a series of small injections (e.g., 2-10 µL) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Acquisition and Analysis:
-
Initiate the titration experiment. The instrument will measure the heat released or absorbed after each injection.
-
After the experiment, integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Acyl-Biotin Exchange (ABE) for Identification of S-Acylated Proteins
This protocol outlines the key steps for identifying proteins that are S-acylated with molecules like this compound.
Materials:
-
Cell or tissue lysates.
-
Blocking buffer (e.g., Tris-HCl with a thiol-reactive blocking agent like N-ethylmaleimide).
-
Hydroxylamine (B1172632) solution (to cleave the thioester bond).
-
Biotinylation reagent (e.g., HPDP-biotin).
-
Streptavidin-agarose beads for enrichment.
-
Mass spectrometer.
Procedure:
-
Lysate Preparation and Blocking:
-
Lyse cells or tissues in a buffer containing a protease inhibitor cocktail.
-
Block all free thiol groups in the lysate by incubating with a thiol-reactive blocking agent.
-
-
Thioester Cleavage and Biotinylation:
-
Remove the excess blocking agent.
-
Treat the lysate with hydroxylamine to specifically cleave the thioester bonds of S-acylated cysteines, exposing a free thiol group.
-
Label the newly exposed thiol groups with a biotinylation reagent.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the biotinylated lysate with streptavidin-agarose beads to capture the formerly S-acylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Mass Spectrometry Analysis:
-
Elute the captured proteins from the beads.
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins.
-
Quantitative Data Summary
The following table presents representative quantitative data for the interaction of very-long-chain fatty acyl-CoAs with known binding proteins, which can serve as a benchmark for studies with this compound.
| Ligand | Protein | Method | Binding Affinity (Kd) | Stoichiometry (n) |
| C20-C24 VLCFA-CoAs | PPARα | Fluorescence Quenching | 3-29 nM | Not Reported |
| 18-carbon parinaroyl-CoA | Acyl-CoA Binding Protein (ACBP) | Fluorescence Spectroscopy | 4.40 - 7.03 nM | 1 |
| C16-C18 Acyl-CoAs | Arabidopsis ACBP | Isothermal Titration Calorimetry | Nanomolar range | Not Reported |
Data is compiled from multiple sources for illustrative purposes.[1][3][8]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential biological context, the following diagrams are provided.
Caption: Workflow for Isothermal Titration Calorimetry.
Caption: Acyl-Biotin Exchange workflow.
Caption: Potential signaling pathways.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 3. Acyl coenzyme A binding protein. Conformational sensitivity to long chain fatty acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Platforms for 18-Methyltetracosanoyl-CoA Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical platforms for the quantification of 18-Methyltetracosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA). Given the central role of VLCFA-CoAs in metabolism and their association with various metabolic disorders, accurate and robust analytical methods are crucial for research and therapeutic development. The primary focus of this guide is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold-standard technique for this class of molecules.
Introduction to this compound Analysis
This compound is an activated form of a branched-chain VLCFA. Like other acyl-CoAs, it is a key intermediate in numerous metabolic pathways, including fatty acid oxidation and the biosynthesis of complex lipids.[1] Dysregulation of VLCFA metabolism is linked to severe genetic conditions known as peroxisomal disorders.[2] Therefore, precise measurement of this and related molecules in biological matrices is essential for diagnosing diseases and understanding their underlying biochemical mechanisms.[2]
The analytical challenge lies in the low endogenous abundance of these molecules and their physicochemical properties, which require highly sensitive and specific detection methods.
Platform Comparison: The Dominance of LC-MS/MS
While other techniques like HPLC-UV exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive platform for the analysis of long-chain acyl-CoAs due to its superior sensitivity, specificity, and versatility.[3][4][5] It allows for the simultaneous quantification of multiple acyl-CoA species within a single run.[6]
Key Analytical Approaches:
-
LC-MS/MS (Targeted Quantification): This is the most widely adopted method. It combines the separation power of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with the high selectivity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[4][7] This approach is ideal for validating and quantifying known analytes.
-
Flow Injection/Direct Infusion MS ("Shotgun Lipidomics"): This method introduces the sample extract directly into the mass spectrometer without prior chromatographic separation.[3][8] While much faster, it is prone to ion suppression effects and cannot distinguish between isomeric compounds, making it less suitable for precise quantification of specific acyl-CoAs in complex mixtures.[8]
-
High-Resolution MS (Untargeted Profiling): Platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high mass accuracy, enabling the identification of unknown compounds and comprehensive profiling of the lipidome.[9] While powerful for discovery, targeted quantification often still relies on triple quadrupole instruments for the best performance.[4]
Below is a conceptual comparison of these mass spectrometry approaches.
Quantitative Performance Data
The following table summarizes typical performance metrics for LC-MS/MS methods for long-chain acyl-CoA analysis, applicable to this compound. Data is compiled from published, validated methods.
| Performance Metric | LC-MS/MS (Triple Quadrupole) | Reference |
| Limit of Quantification (LOQ) | 0.1 - 15.0 pmol/µL | [6] |
| Intra-Assay Precision (% CV) | 1.2% - 10.0% | [7][10][11] |
| Inter-Assay Precision (% CV) | 2.6% - 12.2% | [7][10][11] |
| Accuracy / Recovery (%) | 94.8% - 110.8% | [10][11] |
| Linearity (R²) | > 0.99 | [7] |
| Typical Sample Amount | 20 - 200 mg tissue | [10][12] |
CV = Coefficient of Variation
Detailed Experimental Protocols
A robust analytical workflow is critical for accurate quantification. The diagram below outlines the key steps from sample collection to data analysis.
Protocol 1: Sample Preparation from Tissue
This protocol is a representative method for extracting acyl-CoAs from tissue samples.[13][14]
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue powder in a polypropylene (B1209903) tube on ice.
-
Add a pre-determined amount of an appropriate internal standard (ISTD), such as C17:0-CoA, which is not naturally abundant.
-
Add 3 mL of a cold methanol (B129727):chloroform (2:1, v/v) solution.[13]
-
Homogenize the tissue thoroughly using a mechanical homogenizer, keeping the sample on ice to prevent degradation.[13]
-
-
Phase Separation:
-
Centrifuge the homogenate at ~1300 x g for 15 minutes at 4°C.[13]
-
Collect the supernatant. To induce phase separation, add 1.5 mL of 10 mM ammonium (B1175870) formate (B1220265) and 1.5 mL of chloroform.[13]
-
Vortex briefly and centrifuge again under the same conditions. The acyl-CoAs will partition into the upper aqueous-methanolic layer.[13][14]
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a weak anion exchange SPE column with methanol, then equilibrate with water.[13]
-
Load the collected upper layer from the previous step onto the SPE column.
-
Wash the column sequentially with 2% formic acid and then methanol to remove interfering substances.[13]
-
Elute the acyl-CoAs using a solution of 2-5% ammonium hydroxide (B78521) in an organic solvent.[13]
-
-
Final Preparation:
-
Dry the eluted fraction under a stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.[13]
-
Protocol 2: LC-MS/MS Analysis
This protocol describes typical conditions for the chromatographic separation and mass spectrometric detection of long-chain acyl-CoAs.[7][10]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (high pH ~10.5).[10][11]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.[10][11]
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 10-15 minutes to elute acyl-CoAs based on their hydrophobicity.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 - 50 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For quantification, specific precursor-to-product ion transitions are monitored. For most acyl-CoAs, a common transition involves the neutral loss of the phosphopantetheine group (neutral loss of 507 Da) or monitoring the fragment ion corresponding to the adenosine (B11128) diphosphate (B83284) moiety.[10][13]
-
Example Transition for a C24 Acyl-CoA: The precursor ion would be the [M+H]+ adduct. A characteristic product ion would be monitored after collision-induced dissociation.
-
Instrument: Triple quadrupole mass spectrometer.
-
Metabolic Context of this compound
Understanding the metabolic role of this compound provides context for its analysis. As a VLCFA-CoA, it is primarily metabolized within peroxisomes via β-oxidation. Defects in this pathway lead to the accumulation of VLCFAs, a hallmark of diseases like X-linked adrenoleukodystrophy.[2]
Conclusion
For researchers, scientists, and drug development professionals requiring the precise and reliable quantification of this compound, targeted LC-MS/MS analysis is the unequivocally superior platform. Its high sensitivity, specificity, and established validation performance make it the gold standard. The success of the analysis is critically dependent on a meticulous sample preparation protocol designed to efficiently extract and purify these low-abundance analytes from complex biological matrices. By combining the protocols and understanding the comparative strengths of the platforms outlined in this guide, researchers can generate high-quality, reproducible data to advance the understanding of VLCFA metabolism and related pathologies.
References
- 1. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
functional differences between methyl-branched acyl-CoA isomers
A Comprehensive Guide to the Functional Differences Between Methyl-Branched Acyl-CoA Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced distinctions between methyl-branched acyl-CoA isomers is critical for elucidating their roles in metabolic pathways and designing targeted therapeutic interventions. These isomers, primarily derived from the catabolism of branched-chain amino acids, exhibit significant functional disparities in enzyme kinetics, metabolic routing, and cellular signaling. This guide provides a detailed comparison of two key isomers, isobutyryl-CoA and (S)-2-methylbutyryl-CoA, supported by experimental data and methodologies.
Metabolic Fates and Enzymatic Specificity
Isobutyryl-CoA and (S)-2-methylbutyryl-CoA are intermediates in the degradation pathways of valine and isoleucine, respectively. Their metabolic processing is handled by distinct but related acyl-CoA dehydrogenases (ACADs), which exhibit significant substrate specificity. This specificity is a primary determinant of their distinct metabolic roles and the pathological consequences of their accumulation in various inborn errors of metabolism.
Short/branched-chain acyl-CoA dehydrogenase (SBCAD), encoded by the ACADSB gene, is primarily involved in the metabolism of isoleucine.[1][2][3] Conversely, isobutyryl-CoA dehydrogenase (IBD), encoded by the ACAD8 gene, is specific to the valine catabolic pathway.[4] Deficiencies in these enzymes lead to the accumulation of their respective substrates, resulting in distinct metabolic disorders.[1][4]
While both SBCAD and IBD are members of the ACAD family, they show clear preferences for their respective substrates. Studies have shown that human SBCAD has the highest activity with 2-methylbutyryl-CoA and butyryl-CoA, but shows no activity towards isobutyryl-CoA.[5] This highlights a key functional difference at the enzymatic level. On the other hand, there is evidence of some substrate promiscuity among ACADs, where SBCAD may be able to compensate for IBD deficiency to some extent due to its ability to process other short/branched-chain acyl-CoAs.[6]
Comparative Enzyme Kinetics
The functional differences between these isomers are quantitatively reflected in the kinetic parameters of the enzymes that metabolize them. A study on recombinant human isobutyryl-CoA dehydrogenase (ACAD8) provides a clear comparison of its efficiency in processing different short-chain acyl-CoA substrates.
| Substrate | Enzyme | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Isobutyryl-CoA | Isobutyryl-CoA Dehydrogenase (ACAD8) | 0.8 | [7][8] |
| (S)-2-Methylbutyryl-CoA | Isobutyryl-CoA Dehydrogenase (ACAD8) | 0.23 | [7][8] |
| n-Propionyl-CoA | Isobutyryl-CoA Dehydrogenase (ACAD8) | 0.04 | [7][8] |
As the data indicates, isobutyryl-CoA dehydrogenase is most efficient at metabolizing its cognate substrate, isobutyryl-CoA, with decreasing efficiency for (S)-2-methylbutyryl-CoA and n-propionyl-CoA.[7][8] This substrate specificity is crucial for maintaining metabolic homeostasis.
Signaling Pathway Interactions
Methyl-branched acyl-CoA isomers and their parent amino acids are increasingly recognized for their roles as signaling molecules, particularly in the context of cancer metabolism and energy homeostasis. While much of the research has focused on the upstream branched-chain amino acids, the downstream acyl-CoA intermediates are also implicated in modulating key signaling pathways such as mTOR and PPAR.
The catabolism of branched-chain amino acids is often upregulated in cancer to support the increased demand for energy and biosynthetic precursors. This metabolic reprogramming can impact signaling pathways that control cell growth and proliferation.
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as ligand-activated transcription factors, playing a central role in the regulation of lipid and glucose metabolism.[9][10][11] Fatty acids and their acyl-CoA derivatives are known to be endogenous ligands for PPARs. While direct comparative studies on the differential activation of PPAR isotypes by isobutyryl-CoA versus 2-methylbutyryl-CoA are limited, the accumulation of these metabolites in genetic disorders can lead to dysregulation of PPAR-mediated pathways.
Below are diagrams illustrating the metabolic pathways of valine and isoleucine, and a generalized overview of the PPAR signaling pathway.
Experimental Protocols
Accurate quantification and functional analysis of methyl-branched acyl-CoA isomers are essential for research in this area. Below are detailed methodologies for their analysis.
Quantification of Methyl-Branched Acyl-CoA Isomers by LC-MS/MS
This protocol is adapted from a method for the quantification of (S)-2-methylbutanoyl-CoA and can be modified for other short-chain acyl-CoAs.[12][13]
1. Sample Preparation (Protein Precipitation)
-
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g and 4°C
-
-
Protocol:
-
To 50 µL of the biological sample in a microcentrifuge tube, add 100 µL of ice-cold 5% SSA.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, increases linearly to separate the analytes, and is followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the acyl-CoA of interest. The primary transition is typically based on the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate group (507 m/z).[14] A secondary transition to 428 m/z can be used for qualitative confirmation.[14]
-
Collision Energy (CE) and other source parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.
-
Acyl-CoA Dehydrogenase Activity Assay (DCPIP-Based Spectrophotometric Method)
This method measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) coupled to the dehydrogenation of the acyl-CoA substrate.[15][16]
-
Principle: The electrons from the FADH₂ produced by the acyl-CoA dehydrogenase are transferred to an artificial electron acceptor, DCPIP, which changes color upon reduction. The rate of color change is proportional to the enzyme activity.
-
Reagents:
-
0.1 M Tris-HCl, pH 8.0
-
Acyl-CoA substrate solution (e.g., 10 mM isobutyryl-CoA or 2-methylbutyryl-CoA)
-
2.5 mM DCPIP, freshly prepared
-
12.5 mM Phenazine methosulfate (PMS), freshly prepared
-
Enzyme preparation (e.g., mitochondrial extract or purified enzyme)
-
-
Procedure:
-
In a cuvette, prepare a reaction mixture containing 0.1 M Tris-HCl, the acyl-CoA substrate, and the enzyme preparation.
-
Initiate the reaction by adding DCPIP and PMS.
-
Immediately measure the decrease in absorbance at 600 nm (OD₆₀₀) over time using a spectrophotometer.
-
The blank rate should be measured in the absence of the acyl-CoA substrate.
-
Calculate the enzyme activity using the molar extinction coefficient of DCPIP (22,000 M⁻¹cm⁻¹).[16] Activity is typically expressed as µmoles of DCPIP reduced per minute per milligram of protein.
-
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]
- 3. providers2.genedx.com [providers2.genedx.com]
- 4. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. go.drugbank.com [go.drugbank.com]
- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct but complementary contributions of PPAR isotypes to energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay of acyl-CoA dehydrogenase activity in frozen muscle biopsies: application to medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
The Role of 18-Methyltetracosanoyl-CoA in PPARα Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 18-Methyltetracosanoyl-CoA's role in activating Peroxisome Proliferator-Activated Receptor alpha (PPARα) alongside other well-established synthetic and natural ligands. The information presented is supported by experimental data to offer an objective performance analysis for research and drug development applications.
Executive Summary
Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a crucial nuclear receptor that governs the transcription of genes involved in lipid metabolism. Its activation by various ligands makes it a significant target for therapeutic interventions against metabolic disorders like dyslipidemia. While synthetic agonists such as fibrates have been the cornerstone of PPARα-targeted therapies, there is a growing interest in understanding the role of endogenous and natural ligands. This guide focuses on confirming the role of this compound, a branched-chain fatty acyl-CoA, as a potent PPARα activator and compares its potential efficacy with other known agonists.
Comparative Analysis of PPARα Activators
The potency and efficacy of various PPARα activators can be compared using metrics such as binding affinity (Kd) and the half-maximal effective concentration (EC50) in functional assays. The following table summarizes available quantitative data for a selection of PPARα ligands.
Table 1: Comparative Performance of PPARα Activators
| Activator Class | Compound | Species | Assay Type | Kd (nM) | EC50 (µM) | Reference |
| Branched-Chain Fatty Acyl-CoA | This compound | - | (Inferred) | ~11* | - | [1][2] |
| Phytanoyl-CoA | Mouse | Fluorescence Quenching | ~11 | - | [2] | |
| Pristanoyl-CoA | Mouse | Fluorescence Quenching | ~11 | - | [2] | |
| Synthetic Agonists | WY14643 | Human | Transactivation | - | 5.0 | [1] |
| WY14643 | Murine | Transactivation | - | 0.63 | [3] | |
| Fenofibric Acid | Human | Transactivation | - | 9.47 | [4] | |
| Natural Fatty Acids | Oleic Acid | Human | Transactivation | - | Potent activator | [5] |
| Linoleic Acid | Human | Transactivation | - | Potent activator | [5] | |
| Arachidonic Acid | Mouse | Fluorescence Quenching | 20 | - | [2] | |
| Eicosanoids | Leukotriene B4 | - | (Endogenous Ligand) | - | - | |
| 8(S)-HETE | - | (Endogenous Ligand) | - | - |
Note: Data for this compound is inferred from studies on other very-long-chain and branched-chain fatty acyl-CoAs. Direct experimental values are not currently available in the public domain.
Signaling Pathway and Experimental Workflow
The activation of PPARα by ligands like this compound initiates a cascade of molecular events leading to the regulation of target gene expression. The general signaling pathway and a typical experimental workflow for assessing PPARα activation are illustrated below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. WY 14643 | PPARα | Tocris Bioscience [tocris.com]
- 4. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of 18-Methyltetracosanoyl-CoA on Membrane Architecture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate architecture of cellular membranes is fundamental to their function, dictating everything from signal transduction to molecular transport. The lipid composition of these membranes is a key determinant of their physical properties. This guide provides a comparative analysis of the role of methyl-branched very-long-chain fatty acids (VLCFAs), represented by the C25 branched fatty acid 18-methyltetracosanoic acid (the de-acylated form of 18-Methyltetracosanoyl-CoA), in modulating membrane structure. Its performance is objectively compared with that of other common fatty acid classes: saturated, monounsaturated, and polyunsaturated fatty acids. This analysis is supported by experimental data and detailed protocols for key validation techniques.
The Influence of Fatty Acyl Chains on Membrane Properties: A Comparative Overview
The length and branching of fatty acyl chains incorporated into membrane phospholipids (B1166683) significantly influence the biophysical characteristics of the lipid bilayer. Methyl-branched VLCFAs, due to their unique structure, impart distinct properties compared to their straight-chain and unsaturated counterparts.
Key Parameters of Comparison:
-
Bilayer Thickness: The overall thickness of the lipid bilayer.
-
Area per Lipid: The average area occupied by a single lipid molecule in the plane of the membrane.
-
Acyl Chain Order Parameter (Scd): A measure of the conformational order of the fatty acyl chains. Higher values indicate a more ordered, rigid state.
-
Bending Modulus (kc): A measure of the membrane's resistance to bending, indicating its rigidity.
Table 1: Comparative Effects of Different Fatty Acid Classes on Membrane Properties
| Fatty Acid Class | Representative Molecule | Effect on Bilayer Thickness | Effect on Area per Lipid | Effect on Acyl Chain Order | Effect on Bending Modulus (Rigidity) |
| Methyl-Branched VLCFA | Phytanic Acid (C20, branched) | Decreased[1] | Increased[1] | Decreased[1] | Decreased (Increased Fluidity)[2][3] |
| Saturated Fatty Acid (SFA) | Palmitic Acid (C16:0) | Increased | Decreased | Increased | Increased |
| Monounsaturated Fatty Acid (MUFA) | Oleic Acid (C18:1) | Decreased | Increased | Decreased | Decreased |
| Polyunsaturated Fatty Acid (PUFA) | Arachidonic Acid (C20:4) | Significantly Decreased | Significantly Increased | Significantly Decreased | Significantly Decreased |
Note: The effects are generally compared to a standard model membrane, often composed of phospholipids with saturated acyl chains like dipalmitoylphosphatidylcholine (DPPC).
Experimental Validation of Membrane Properties
The data presented above is derived from a combination of experimental techniques and molecular dynamics simulations. Below are detailed protocols for key methods used to validate the role of fatty acids in membrane structure.
Experimental Protocol 1: Determination of Membrane Fluidity using Laurdan Generalized Polarization (GP)
This method utilizes the environmentally sensitive fluorescent probe Laurdan to assess changes in membrane lipid packing and fluidity.
Principle: Laurdan exhibits a spectral shift in its fluorescence emission depending on the polarity of its environment. In more ordered, dehydrated lipid phases (lower fluidity), the emission maximum is blue-shifted. In more disordered, hydrated phases (higher fluidity), the emission is red-shifted. The Generalized Polarization (GP) value is a ratiometric measure of this shift.
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 1 mM in DMSO)
-
Liposomes or cells containing the fatty acid of interest
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorometer or fluorescence plate reader with excitation at ~350 nm and emission detection at ~440 nm and ~490 nm.
Procedure:
-
Sample Preparation:
-
Liposomes: Prepare liposomes incorporating the desired fatty acids.
-
Cells: Culture cells and supplement the media with the fatty acid of interest to allow for its incorporation into cellular membranes.
-
-
Laurdan Staining:
-
Incubate the liposome (B1194612) suspension or cell culture with Laurdan at a final concentration of 5-10 µM for 30-60 minutes at the desired temperature, protected from light.
-
Wash the cells or liposomes with buffer to remove excess probe.
-
-
Fluorescence Measurement:
-
Excite the sample at 350 nm.
-
Measure the fluorescence intensity at 440 nm (I_440) and 490 nm (I_490).
-
-
GP Calculation:
Experimental Protocol 2: Measurement of Bilayer Thickness using Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the structure of lipid bilayers, including their thickness, on the nanometer scale.
Principle: X-rays are scattered by the electrons in the sample. For multilamellar vesicles (MLVs) or stacked bilayers, the periodic arrangement of the bilayers gives rise to a series of diffraction peaks. The distance between these peaks is inversely related to the lamellar repeat distance (d), which includes the bilayer thickness and the thickness of the water layer between bilayers.
Materials:
-
Hydrated lipid sample (MLVs) containing the fatty acid of interest.
-
SAXS instrument with a collimated X-ray beam and a 2D detector.
Procedure:
-
Sample Preparation:
-
Hydrate a thin film of the lipid mixture to form a multilamellar vesicle suspension.
-
Load the sample into a temperature-controlled sample holder.
-
-
Data Acquisition:
-
Expose the sample to the X-ray beam.
-
Collect the scattered X-rays on the 2D detector. The resulting pattern will show a series of concentric rings for an isotropic sample.
-
-
Data Analysis:
-
Radially average the 2D scattering pattern to obtain a 1D intensity versus scattering vector (q) plot.
-
Identify the positions of the Bragg peaks (q_n).
-
Calculate the lamellar d-spacing using the formula: d = 2πn / q_n , where n is the order of the diffraction peak.
-
The bilayer thickness can be further determined by analyzing the electron density profile derived from the scattering data.[6][7]
-
Experimental Protocol 3: Assessment of Membrane Bending Rigidity via Micropipette Aspiration
This technique directly measures the mechanical properties of giant unilamellar vesicles (GUVs), providing a value for the bending modulus (kc).
Principle: A GUV is held by a micropipette, and a controlled suction pressure is applied. The elongation of the vesicle projection inside the pipette is measured as a function of the applied tension. In the low-tension regime, this relationship is dominated by the flattening of thermal fluctuations, from which the bending modulus can be calculated.
Materials:
-
Giant Unilamellar Vesicles (GUVs) prepared with the desired lipid composition.
-
Inverted microscope with differential interference contrast (DIC) optics.
-
Micropipette puller and microforge.
-
Micromanipulators.
-
Pressure control system.
Procedure:
-
GUV Preparation: Prepare GUVs (10-30 µm in diameter) using methods such as electroformation or gentle hydration.
-
Micropipette Aspiration:
-
Select a single, defect-free GUV in the observation chamber.
-
Hold the GUV with a micropipette (2-5 µm inner diameter).
-
Apply a small, incremental suction pressure (ΔP) and record the corresponding length of the vesicle projection (Lp) inside the pipette.
-
-
Data Analysis:
-
Plot the membrane tension (τ), calculated from ΔP and the pipette radius, against the apparent fractional change in area (α).
-
In the low-tension regime, the data can be fitted to the equation: τ = (k_c / (8πR_p^2)) * ln(α) , where R_p is the pipette radius.
-
The bending modulus (k_c) is determined from the slope of this plot.[8][9]
-
Visualizing the Molecular Landscape
The following diagrams illustrate the biosynthesis of methyl-branched VLCFAs and a conceptual workflow for assessing their impact on membrane properties.
Caption: Biosynthesis and incorporation of a methyl-branched VLCFA into a phospholipid.
References
- 1. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Effects of phytanic acid on the vitamin E status, lipid composition and physical properties of retinal cell membranes: implications for adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of lipid bilayer membranes made from lipids containing phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Lipidomics Guide to Tissues with High 18-Methyltetracosanoyl-CoA Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tissues known for their synthesis of complex lipids, particularly focusing on the potential for high concentrations of branched-chain and very-long-chain fatty acids, such as 18-Methyltetracosanoyl-CoA. Due to the limited direct quantification of this compound in existing literature, this comparison focuses on the presence and relative abundance of its parent fatty acid class, branched-chain fatty acids (BCFAs), and other related complex lipids across four specialized tissues: Brown Adipose Tissue, Sebaceous Glands, Meibomian Glands, and Harderian Glands.
Comparative Analysis of Lipid Composition
The following table summarizes the known lipid composition of the four tissues, with a focus on branched-chain and very-long-chain fatty acids. This data is compiled from various lipidomics studies.
| Tissue | Key Lipid Classes | Branched-Chain Fatty Acids (BCFAs) | Very-Long-Chain Fatty Acids (VLCFAs) | Notes |
| Brown Adipose Tissue (BAT) | Triacylglycerols (TAGs), Phospholipids | Present, synthesized de novo from branched-chain amino acids (BCAAs)[1][2][3] | Present | A primary site for BCAA catabolism and subsequent mmBCFA synthesis. The abundance of BCFAs is linked to thermogenic activity.[3] |
| Sebaceous Glands | Wax Esters, Squalene, Triacylglycerols (TAGs), Free Fatty Acids | Abundant, including both iso and anteiso forms.[4] | Present | Sebum contains a unique array of BCFAs which contribute to its physical properties and function at the skin surface.[4] |
| Meibomian Glands | Wax Esters, Cholesteryl Esters, (O-acyl)-ω-hydroxy fatty acids | Present, particularly as constituents of wax esters and cholesteryl esters.[5][6] | Highly abundant, with chain lengths up to C34.[7][8] | The secretions (meibum) are crucial for tear film stability, with VLCFAs playing a key role.[8] |
| Harderian Glands (Rodents) | Wax Esters, Glyceryl Ether Diesters, Phospholipids | Present, including iso and anteiso forms.[9][10] | Present, with chain lengths up to C30 reported in some species. | The lipid composition is highly species-specific and can be sexually dimorphic.[10] It is a source of lipids for pheromonal signaling and eye lubrication.[9][11][12][13] |
Experimental Protocols
The following sections detail generalized methodologies for the key experiments cited in the comparative analysis of these tissues.
Tissue Sample Preparation and Lipid Extraction
A standardized protocol for the extraction of total lipids from tissues is crucial for comparative lipidomics.
-
Homogenization: Frozen tissue samples (typically 10-50 mg) are homogenized in a cold solvent mixture, often chloroform:methanol (2:1, v/v), to disrupt cell membranes and solubilize lipids.
-
Phase Separation: A biphasic system is created by adding water or a saline solution. After centrifugation, the lower organic phase containing the lipids is collected.
-
Drying and Storage: The lipid extract is dried under a stream of nitrogen and stored at -80°C until analysis to prevent oxidation.
Acyl-CoA Extraction and Analysis by LC-MS/MS
The analysis of acyl-CoA species like this compound requires specific extraction and analytical methods.
-
Extraction: Tissues are typically homogenized in an acidic buffer (e.g., perchloric acid or sulfosalicylic acid) to precipitate proteins and preserve the acyl-CoA esters.[14][15]
-
Solid-Phase Extraction (SPE): The supernatant is then passed through a solid-phase extraction cartridge to purify and concentrate the acyl-CoAs.
-
LC-MS/MS Analysis: The purified acyl-CoAs are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry. A C18 column is often used with a gradient of mobile phases, such as water with a volatile salt (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/isopropanol). The mass spectrometer is operated in positive ion mode, using multiple reaction monitoring (MRM) to specifically detect and quantify the transition from the precursor ion of the acyl-CoA to a characteristic fragment ion.[16][17]
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
For the analysis of the overall fatty acid composition, including branched-chain and very-long-chain fatty acids, GC-MS is a common and robust method.
-
Hydrolysis and Derivatization: The total lipid extract is hydrolyzed (saponified) using a strong base (e.g., KOH in methanol) to release the fatty acids from complex lipids. The free fatty acids are then derivatized, typically to fatty acid methyl esters (FAMEs), using a reagent like BF3-methanol or by acid-catalyzed methylation. This increases their volatility for GC analysis.
-
GC-MS Analysis: The FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., a polar column like a DB-225ms or a non-polar column like a DB-5ms). The temperature of the GC oven is programmed to ramp up, separating the FAMEs based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a characteristic mass spectrum for identification and quantification.[18][19][20][21][22]
Visualizations
Experimental Workflow for Comparative Lipidomics
Caption: Experimental workflow for comparative lipidomics of tissues.
Biosynthesis of Branched-Chain Fatty Acyl-CoA in Brown Adipose Tissue
Caption: Biosynthesis of BCFAs from BCAAs in brown adipose tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Use of lipidomics to investigate sebum dysfunction in juvenile acne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the free fatty acid component of meibomian secretions in chronic blepharitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association between very long chain fatty acids in the meibomian gland and dry eye resulting from n-3 fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The International Workshop on Meibomian Gland Dysfunction: Report of the Subcommittee on Tear Film Lipids and Lipid–Protein Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very long-chain tear film lipids produced by fatty acid elongase ELOVL1 prevent dry eye disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mammalian Harderian Gland: Morphology, Biochemistry, Function and Phylogeny [jstage.jst.go.jp]
- 10. Identification of main lipid components of mole rat Harderian gland [agris.fao.org]
- 11. Harderian gland - Pigment - Nonneoplastic Lesion Atlas [ntp.niehs.nih.gov]
- 12. Lipid secretory mechanisms in the mammalian harderian gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The harderian gland: a tercentennial review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
- 21. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Enzyme Specificity for 18-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The characterization of enzyme specificity for novel or less-studied substrates is a cornerstone of biochemical research and drug development. 18-Methyltetracosanoyl-CoA, a C25 branched-chain fatty acyl-CoA, represents a molecule whose metabolic fate and enzymatic interactions are not yet extensively documented. This guide provides a comprehensive framework for assessing the specificity of candidate enzymes for this very-long-chain fatty acyl-CoA, outlining experimental strategies, data presentation, and visualization of workflows. While specific enzymes acting on this compound are not prominently described in current literature, this guide will focus on the methodologies to identify and characterize them, drawing parallels from known long-chain and branched-chain fatty acid metabolism.
Identifying Potential Enzyme Candidates
Based on the metabolism of other long-chain and branched-chain fatty acyl-CoAs, several enzyme families are prime candidates for interaction with this compound:
-
Acyl-CoA Synthetases (ACSs): These enzymes are essential for activating fatty acids by converting them to their CoA esters, a prerequisite for their involvement in most metabolic pathways.[1][2] Mammalian cells have a range of ACS isoforms with varying substrate specificities, including those for very-long-chain fatty acids (VLC-ACSs or Solute Carrier Family 27A, SLC27A).[1]
-
Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the initial step of fatty acid β-oxidation.[3] Very-long-chain acyl-CoA dehydrogenase (VLCAD) is a key enzyme in this process for long-chain fatty acids.[3] Given that branched-chain fatty acids can undergo β-oxidation, it is plausible that a specific ACAD or a known one with broad specificity could act on this compound.[4]
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to the free fatty acid and Coenzyme A, playing regulatory roles in lipid metabolism.[5]
-
Enzymes of Peroxisomal β-Oxidation: Very-long-chain and branched-chain fatty acids are often metabolized in peroxisomes.[4]
Experimental Workflow for Assessing Enzyme Specificity
A systematic approach is required to determine which enzymes interact with this compound and to quantify their specificity. The following workflow outlines the key steps.
Hypothetical Comparison of Enzyme Kinetics
Once experimental data is collected, it should be summarized in a clear and comparative format. The following table provides a template for presenting the kinetic parameters of different candidate enzymes for this compound.
| Enzyme Candidate | Enzyme Class | Source Organism | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temperature (°C) |
| Candidate A | VLC-ACS | Homo sapiens | Data | Data | Data | Data | Data |
| Candidate B | ACAD | Mus musculus | Data | Data | Data | Data | Data |
| Candidate C | ACOT | Saccharomyces cerevisiae | Data | Data | Data | Data | Data |
| Candidate D | VLC-ACS | Mycobacterium tuberculosis | Data | Data | Data | Data | Data |
Note: This table is a template. The actual data would be populated from experimental results.
General Metabolic Context of Very-Long-Chain Fatty Acyl-CoA
Understanding the potential metabolic pathways involving this compound is crucial for selecting candidate enzymes and interpreting experimental results. The diagram below illustrates the central role of acyl-CoAs in cellular metabolism.
References
- 1. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Branched-Chain Very-Long-Chain Acyl-CoA Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research findings specifically on 18-Methyltetracosanoyl-CoA are scarce in publicly available scientific literature. Therefore, this guide provides a comparative analysis based on the broader class of branched-chain very-long-chain acyl-CoAs (BC-VLCFA-CoAs) to offer insights into their potential characteristics and biological roles. The information presented here is extrapolated from studies on similar molecules and general principles of fatty acid metabolism.
Comparative Analysis of Branched-Chain Acyl-CoA Derivatives
Due to the limited data on this compound, this section compares the properties of other well-characterized branched-chain and very-long-chain fatty acyl-CoAs. This comparison aims to provide a framework for understanding the potential behavior of this compound.
| Feature | Phytanoyl-CoA | Pristanoyl-CoA | Lignoceroyl-CoA (C24:0) | Stearoyl-CoA (C18:0) |
| Structure | C16 backbone with 4 methyl branches | C15 backbone with 4 methyl branches | C24 straight-chain, saturated | C18 straight-chain, saturated |
| Primary Metabolic Pathway | Peroxisomal α- and β-oxidation[1][2] | Peroxisomal β-oxidation[1][2] | Peroxisomal β-oxidation | Mitochondrial β-oxidation |
| Key Enzymes in Metabolism | Phytanoyl-CoA 2-hydroxylase, 2-hydroxyphytanoyl-CoA lyase[1] | Acyl-CoA oxidases (e.g., ACOX1)[1] | Very-long-chain acyl-CoA synthetases (VLC-ACS), ABCD1 transporter, Acyl-CoA oxidases (e.g., ACOX1) | Long-chain acyl-CoA synthetases (LC-ACS), Carnitine palmitoyltransferase 1 (CPT1), Acyl-CoA dehydrogenases (e.g., VLCAD) |
| Known Receptor Interactions | High-affinity ligand for PPARα[1][3] | High-affinity ligand for PPARα[1][3] | High-affinity ligand for PPARα[1][3] | Lower affinity for PPARα compared to unsaturated or branched-chain acyl-CoAs |
| Reported Biological Significance | Accumulation in Refsum disease; role in regulating lipid metabolism via PPARα activation.[1] | Intermediate in phytanic acid metabolism; potent PPARα activator.[1] | Important for myelin sheath formation and adrenal function; accumulation in X-linked adrenoleukodystrophy. | Key intermediate in fatty acid synthesis and degradation; precursor for complex lipids. |
Experimental Protocols
General Protocol for the Analysis of Very-Long-Chain Acyl-CoAs using LC-MS/MS
This protocol provides a general framework for the extraction and quantification of VLCFA-CoAs from biological samples. Specific parameters may need optimization for 18-Methyltetracsanoyl-CoA.
1. Sample Preparation and Extraction:
-
Tissue Homogenization: Homogenize frozen tissue samples (e.g., 50 mg) in a cold buffer (e.g., 10 mM potassium phosphate, pH 7.4) containing an internal standard (e.g., C17:0-CoA).
-
Lipid Extraction: Perform a two-phase liquid-liquid extraction using a mixture of methanol, methyl-tert-butyl ether (MTBE), and water. The acyl-CoAs will partition into the lower aqueous/methanol phase.
-
Solid-Phase Extraction (SPE): Further purify the acyl-CoA containing fraction using a C18 SPE cartridge to remove interfering substances. Elute the acyl-CoAs with a methanol/water mixture containing a weak base (e.g., ammonium (B1175870) hydroxide) to improve recovery.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS system (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the acyl-CoAs using a reverse-phase C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to elute the VLCFA-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry (MS): Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization: Electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor for the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Visualization of Potential Signaling and Metabolic Pathways
Potential Signaling Pathway for Branched-Chain Very-Long-Chain Acyl-CoAs
Branched-chain very-long-chain fatty acids and their CoA esters are known to be potent ligands for the nuclear receptor PPARα (Peroxisome Proliferator-Activated Receptor Alpha).[1][3] Activation of PPARα leads to the transcriptional regulation of genes involved in fatty acid oxidation.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 18-Methyltetracosanoyl-CoA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized biochemicals is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for 18-Methyltetracosanoyl-CoA, emphasizing safety and adherence to best practices in the absence of a specific Safety Data Sheet (SDS).
Disclaimer: The following information provides general guidance. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Due to the absence of a publicly available Safety Data Sheet for this compound, a conservative approach to handling and disposal is required. Treat this compound as potentially hazardous.
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile is a standard).
-
Safety glasses or goggles.
-
A lab coat.
Handling:
-
Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical advice.
-
Prevent the substance from entering drains or waterways.
Step-by-Step Disposal Procedure
The proper disposal of this compound should follow your institution's established chemical waste management program. The general steps are as follows:
-
Waste Identification and Classification:
-
Since the specific hazards are unknown, this compound should be treated as a chemical waste of unknown toxicity.
-
Do not mix it with other waste streams unless explicitly permitted by your EHS department.
-
-
Waste Segregation and Containment:
-
Labeling:
-
Storage:
-
Request for Pickup:
-
Once the container is full or ready for disposal, follow your institution's procedure to request a waste pickup from the EHS department.[3]
-
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet, quantitative hazard data for this compound is not available. The table below summarizes the current status of information.
| Parameter | Value | Source |
| GHS Hazard Classification | Not available | - |
| Signal Word | Not available | - |
| Hazard Statements | Not available | - |
| Precautionary Statements | Not available | - |
In the absence of specific data, it is crucial to handle this compound with a high degree of caution.
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. For any experimental work, a thorough risk assessment should be conducted prior to starting.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
By adhering to these general guidelines and, most importantly, the specific protocols of your institution, you can ensure the safe and compliant disposal of this compound and other research biochemicals.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 4. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Essential Safety and Operational Guide for Handling 18-Methyltetracosanoyl-CoA
This guide provides immediate safety, handling, and disposal protocols for 18-Methyltetracosanoyl-CoA, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and maintain sample integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects against splashes and airborne particles.[2] |
| Face Shield | Worn in conjunction with goggles | Recommended when handling larger quantities or when there is a significant splash risk.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Latex | Prevents skin contact with the compound.[2][3] Double-gloving is recommended. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended for large volumes | Provides an additional layer of protection against spills. | |
| Respiratory Protection | Not generally required | N/A | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Experimental Workflow for Handling this compound
Step-by-Step Handling Protocol:
-
Preparation:
-
Put on all required PPE as specified in the table above.
-
Ensure your workspace, preferably a certified chemical fume hood, is clean and uncluttered.
-
Prepare all necessary equipment (e.g., microbalance, vials, solvents) beforehand.
-
-
Handling the Compound:
-
Retrieve the container of this compound from its designated storage location.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the compound using a calibrated balance. Avoid creating dust.
-
If dissolving, add the appropriate solvent to the vial containing the compound. Cap securely and mix as required.
-
-
Post-Handling:
-
Return any unused compound to its storage location, ensuring the container is tightly sealed.
-
Clean and decontaminate the work surface and any equipment used.
-
Dispose of all contaminated materials according to the disposal plan.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
Waste Disposal Workflow
Disposal Protocol:
-
Segregation: Do not mix waste containing this compound with general laboratory trash.
-
Containment: Collect all solid waste (e.g., contaminated gloves, pipette tips, vials) in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be collected in a labeled, sealed, and appropriate chemical waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical, and the primary hazards.
-
Disposal: Dispose of the waste through your institution's approved hazardous waste management program.[4] Do not pour down the drain.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
